molecular formula C9H20N2 B1498235 N-2-Butyl-N'-cyclopropyl ethylenediamine CAS No. 886500-58-9

N-2-Butyl-N'-cyclopropyl ethylenediamine

Cat. No.: B1498235
CAS No.: 886500-58-9
M. Wt: 156.27 g/mol
InChI Key: JOSKEAMXOFDCMN-UHFFFAOYSA-N
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Description

N-2-Butyl-N'-cyclopropyl ethylenediamine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-2-Butyl-N'-cyclopropyl ethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-2-Butyl-N'-cyclopropyl ethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-butan-2-yl-N-cyclopropylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-8(2)10-6-7-11-9-4-5-9/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSKEAMXOFDCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660020
Record name N~1~-(Butan-2-yl)-N~2~-cyclopropylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-58-9
Record name N~1~-(Butan-2-yl)-N~2~-cyclopropylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Technical Guide on N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS 886500-58-9): Structural Dynamics, Synthesis, and Application Vectors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS 886500-58-9) is a highly specialized, unsymmetrical 1,2-diamine building block. Characterized by its dual functionalization—a branched aliphatic sec-butyl group and a strained, rigid cyclopropyl group—this compound serves as a privileged scaffold in both advanced medicinal chemistry and transition metal catalysis. This whitepaper deconstructs its physicochemical profile, provides a self-validating synthetic architecture, and explores its mechanistic utility in modern chemical design.

Part 1: Physicochemical Profiling & Structural Dynamics

The utility of CAS 886500-58-9 stems directly from its asymmetric steric and electronic environment. The cyclopropyl group alters the pKa of its adjacent nitrogen due to the high s-character of the C-N bond, while the sec-butyl group introduces a chiral center and significant steric bulk.

To facilitate experimental planning, the core quantitative properties are summarized below:

PropertyValueCausality / Technical Significance
CAS Number 886500-58-9Global identifier for regulatory compliance and procurement .
Molecular Formula C9H20N2Defines the stoichiometric mass for exact molar equivalent calculations.
Molecular Weight 156.27 g/mol Low-MW building block, ensuring final drug candidates adhere to Lipinski's Rule of 5.
Predicted Density ~0.9 g/mLIndicates a liquid state at room temperature, requiring positive-displacement pipetting for accuracy .
Predicted Boiling Point ~212.4 °CHigh boiling point permits high-temperature reflux reactions without significant evaporative loss .

Part 2: Synthetic Architecture (Self-Validating Protocol)

Synthesizing unsymmetrical N,N'-dialkylethylenediamines requires orthogonal protection strategies to prevent over-alkylation. The following protocol utilizes a stepwise reductive amination approach to ensure high yield and absolute structural control.

Phase 1: Mono-alkylation via Orthogonal Reductive Amination
  • Objective: Introduce the sec-butyl moiety to a mono-protected diamine core.

  • Procedure: Dissolve N-Boc-ethylenediamine (1.0 eq) and 2-butanone (1.1 eq) in anhydrous dichloroethane (DCE). Stir for 1 hour at room temperature to allow imine formation. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

  • Causality: NaBH(OAc)3 is explicitly selected over NaBH4 because its electron-withdrawing acetate groups reduce its nucleophilicity. This allows it to selectively reduce the transient iminium ion without reducing the unreacted ketone into a secondary alcohol byproduct .

  • Self-Validation (IPC): Monitor the reaction via TLC (Ninhydrin stain). The primary amine starting material will stain dark purple. Proceed to the quench phase only when the primary amine spot is completely absent, validating full conversion.

Phase 2: Boc Deprotection
  • Objective: Unmask the primary amine for the final cyclopropylation.

  • Procedure: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C, gradually warming to room temperature.

  • Causality: The Boc group is acid-labile. Initiating the addition at 0 °C controls the exothermic decarboxylation process, preventing thermal degradation or side-reactions of the diamine.

  • Self-Validation (IPC): Execute LC-MS analysis. The protocol is validated when the mass spectrum confirms a mass shift corresponding to the loss of the Boc group (-100 Da).

Phase 3: Cyclopropylation
  • Objective: Introduce the cyclopropyl group to yield the target compound.

  • Procedure: React the deprotected intermediate with 1-ethoxycyclopropanol in methanol, followed by reduction with sodium cyanoborohydride (NaBH3CN).

  • Causality: Free cyclopropanone is highly unstable and readily polymerizes. 1-ethoxycyclopropanol is utilized as a stable, slow-release equivalent of cyclopropanone in situ. NaBH3CN is chosen because it remains stable in the protic methanolic solvent required for this specific transformation.

  • Self-Validation (IPC): Conduct final purity assessment via 1H NMR. The synthesis is successful when characteristic upfield multiplets (0.3–0.6 ppm)—indicative of the highly shielded cyclopropyl protons—are clearly resolved.

SynthRoute N1 N-Boc-ethylenediamine (Starting Material) N2 N-Boc-N'-(sec-butyl)ethylenediamine (Intermediate 1) N1->N2 2-Butanone, NaBH(OAc)3 Reductive Amination N3 N-(sec-butyl)ethylenediamine (Intermediate 2) N2->N3 TFA / DCM Boc Deprotection N4 N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS 886500-58-9) N3->N4 1-Ethoxycyclopropanol, NaBH3CN Cyclopropylation

Fig 1: Step-by-step synthetic workflow for CAS 886500-58-9 via orthogonal reductive amination.

Part 3: Application Vectors in Drug Discovery & Catalysis

The true value of CAS 886500-58-9 lies in its application as a functional motif in complex molecular systems.

Vector 1: Antimicrobial Pharmacophores (Tuberculosis)

The 1,2-diamine motif is a privileged scaffold in infectious disease pharmacology, serving as the core pharmacophore in ethambutol and its next-generation analog, SQ109 . CAS 886500-58-9 is an ideal building block for synthesizing such analogs.

  • Mechanistic Advantage: The incorporation of the cyclopropyl group is a deliberate medicinal chemistry strategy. It acts as a bioisostere for standard aliphatic chains, slightly reducing lipophilicity while dramatically increasing metabolic stability against cytochrome P450 (CYP) oxidation. This resistance is due to the strong s-character and higher bond dissociation energy of the cyclopropyl C-H bonds.

Vector 2: Asymmetric Transition Metal Catalysis

Unsymmetrical N,N'-dialkylethylenediamines are highly valued as bidentate ligands in coordination chemistry.

  • Mechanistic Advantage: The combination of a branched aliphatic group (sec-butyl) and a rigid, compact group (cyclopropyl) creates a highly asymmetric steric pocket. When coordinated to a transition metal center (e.g., Palladium or Ruthenium), this steric disparity forces incoming substrates into specific, restricted trajectories. This dynamic enables high enantioselectivity in asymmetric transfer hydrogenations and challenging cross-coupling reactions.

Utility Core 1,2-Diamine Core App1 Antitubercular Pharmacophore Core->App1 H-Bonding Network App2 Asymmetric Catalysis Ligand Core->App2 Bidentate Metal Chelation SecButyl sec-Butyl Group SecButyl->Core Steric Bulk (Chiral Center) Cyclopropyl Cyclopropyl Group Cyclopropyl->Core Metabolic Stability (Rigid Strain)

Fig 2: Pharmacophore mapping and functional utility of the asymmetric diamine structural motifs.

References

  • BuyersGuideChem Database. N-2-Butyl-N'-cyclopropyl ethylenediamine | C9H20N2 Chemical Properties. Retrieved from[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from[Link]

  • Tahlan, K., et al. (2012). SQ109, a new drug candidate for tuberculosis. Antimicrobial Agents and Chemotherapy. PMC Archive. Retrieved from[Link]

molecular weight and formula of N-2-Butyl-N'-cyclopropyl ethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

High-Value Scaffold for Medicinal Chemistry & Lead Optimization

Executive Summary & Chemical Identity

N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS: 886500-58-9) is a specialized unsymmetrical diamine scaffold used primarily as a building block in the synthesis of pharmaceutical agents.[1] Its structure combines a flexible ethylenediamine linker with two distinct steric domains: the lipophilic, branched sec-butyl group and the rigid, metabolically stable cyclopropyl moiety.

This unique substitution pattern makes it a "privileged structure" in drug discovery, particularly for designing G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors where precise hydrophobic pocket occupancy is required.

Physicochemical Profile[2][3][4][5][6][7][8]
PropertyValueNote
Chemical Name N-(sec-butyl)-N'-cyclopropylethane-1,2-diamineIUPAC Systematic
CAS Number 886500-58-9 Validated Identifier
Molecular Formula

Molecular Weight 156.27 g/mol Monoisotopic
Physical State Liquid (at STP)Colorless to pale yellow
Density

Predicted
Boiling Point

At 760 mmHg
pKa (Calc) ~10.2 (primary amine-like), ~7.5 (secondary)Diprotic base
LogP ~1.34Lipophilic

Synthetic Logic & Methodology

The Challenge of Asymmetry

Synthesizing N,N'-unsymmetrically substituted ethylenediamines presents a challenge in selectivity. Direct alkylation of ethylenediamine often leads to over-alkylation (tertiary/quaternary amines) or symmetric byproducts.

Validated Synthetic Route: Sequential Reductive Amination

To ensure high fidelity and yield, a Sequential Reductive Amination protocol is the industry standard for this scaffold. This method utilizes the distinct reactivity of the carbonyl precursors (2-butanone vs. cyclopropanone equivalents) to control substitution.

Reaction Pathway Analysis
  • Step 1: Introduction of the Cyclopropyl Group.

    • Note: Direct cyclopropylation is difficult due to the instability of cyclopropanone. The preferred starting material is N-cyclopropylethylenediamine (commercially available) or synthesis via amide reduction of N-cyclopropylglycine.

  • Step 2: Reductive Alkylation with 2-Butanone (MEK).

    • The secondary amine (N-cyclopropyl side) is sterically hindered. The primary amine end of the N-cyclopropylethylenediamine attacks the ketone (2-butanone) to form a Schiff base (imine), which is selectively reduced.

Experimental Protocol: Reductive Amination

Target: Synthesis of N-2-Butyl-N'-cyclopropyl ethylenediamine from N-cyclopropylethylenediamine.

Reagents:

  • N-Cyclopropylethylenediamine (1.0 equiv)

  • 2-Butanone (Methyl Ethyl Ketone, MEK) (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5 equiv)
    
  • Acetic Acid (AcOH) (Catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Workflow:

  • Imine Formation:

    • Charge a flame-dried reaction vessel with N-cyclopropylethylenediamine (10 mmol) and anhydrous DCE (50 mL).

    • Add 2-Butanone (12 mmol) and catalytic AcOH.

    • Stir under nitrogen at Room Temperature (RT) for 1 hour. Mechanism: Formation of the imine intermediate.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (15 mmol) portion-wise over 20 minutes. Note: STAB is preferred over 
      
      
      
      for its selectivity toward imines in the presence of ketones.
    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (30 mL).
      
    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude oil is purified via flash column chromatography (Silica gel).

    • Eluent: DCM:MeOH:NH4OH (90:9:1). The polarity is required to move the diamine.

    • Yield: Expect 65–80% as a pale oil.

Structural & Logical Visualization

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points (Selectivity) and phase transitions.

SynthesisWorkflow cluster_QC Quality Control Checkpoints Start Starting Material: N-Cyclopropylethylenediamine Intermediate Intermediate: Schiff Base (Imine) Start->Intermediate Condensation (AcOH cat.) Reagent Reagent: 2-Butanone (MEK) Reagent->Intermediate Reduction Reduction Step: NaBH(OAc)3 / DCE Intermediate->Reduction 0°C -> RT Product Final Product: N-2-Butyl-N'-cyclopropyl ethylenediamine Reduction->Product Selective Hydride Transfer QC1 TLC: Disappearance of SM Reduction->QC1 QC2 NMR: sec-butyl signals Product->QC2

Caption: Logical workflow for the reductive amination synthesis of N-2-Butyl-N'-cyclopropyl ethylenediamine.

Retrosynthetic Analysis

Understanding the assembly of the molecule allows researchers to modify the scaffold (e.g., changing the linker length).

Retrosynthesis Target Target Molecule (C9H20N2) Break1 Disconnection A (N-sec-butyl bond) Target->Break1 Preferred Route Break2 Disconnection B (N-cyclopropyl bond) Target->Break2 Difficult Route Synthon1 Synthons A: N-Cyclopropylethylenediamine + 2-Butanone Break1->Synthon1 Synthon2 Synthons B: N-sec-butylethylenediamine + Cyclopropanone eq. Break2->Synthon2

Caption: Retrosynthetic disconnection showing the preferred pathway via N-cyclopropylethylenediamine.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signatures must be confirmed.

  • 1H NMR (400 MHz, CDCl3):

    • 
       0.3–0.5 ppm (m, 4H, Cyclopropyl 
      
      
      
      )
    • 
       0.9 ppm (t, 3H, sec-butyl terminal 
      
      
      
      )
    • 
       1.05 ppm (d, 3H, sec-butyl branched 
      
      
      
      )
    • 
       2.1 ppm (m, 1H, Cyclopropyl CH)
      
    • 
       2.6–2.8 ppm (m, 5H, Ethylene linker + sec-butyl CH)
      
  • Mass Spectrometry (ESI+):

    • 
       m/z.
      

Applications in Drug Development

This molecule serves as a versatile amine linker. The cyclopropyl group is a bioisostere for isopropyl or phenyl groups but offers unique metabolic stability (blocking P450 oxidation at that site) and reduced lipophilicity compared to larger alkyl chains. The sec-butyl group introduces chirality and bulk, useful for filling hydrophobic pockets in enzymes such as:

  • Kinase Inhibitors: Linker between the hinge-binding motif and the solvent-exposed region.

  • GPCR Antagonists: Specifically in chemokine receptor modulation where diamine spacers are common.

References

  • BuyersGuideChem . (2025). N-2-Butyl-N'-cyclopropyl ethylenediamine Suppliers and Data. Retrieved from [Link]

  • Yao, R. S., et al. (2013). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. (Contextual grounding for diamine synthesis). Retrieved from [Link]

  • Vertex AI Search. (2025). Aggregated CAS and Property Data for CAS 886500-58-9.

Sources

N-2-Butyl-N'-cyclopropyl ethylenediamine synonyms and IUPAC name

[1][2]

Chemical Identity & Nomenclature

This section establishes the precise chemical structure and nomenclature standards for the compound, resolving ambiguities in common trade names.

IUPAC Designation

The systematic name is derived from the ethane-1,2-diamine backbone. The nitrogen atoms are substituted unsymmetrically: one with a butan-2-yl (sec-butyl) group and the other with a cyclopropyl group.

  • Preferred IUPAC Name (PIN):

    
    -(butan-2-yl)-
    
    
    -cyclopropylethane-1,2-diamine
  • CAS Registry Number: 886500-58-9[1][2][3]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 156.27 g/mol [3]

Structural Analysis & Stereochemistry

The molecule features a chiral center at the C2 position of the butyl chain. Commercial preparations are typically racemic mixtures unless specified otherwise.

  • Chiral Center: The carbon atom of the sec-butyl group bonded to the nitrogen is asymmetric (

    
    ).
    
  • Basicity: As a secondary aliphatic diamine, it exhibits two distinct pKa values (estimated pKa1

    
     10.0, pKa2 
    
    
    7.0), making it a strong nucleophile in neutral to basic conditions.
Synonyms & Trade Identifiers
Identifier TypeValue
Systematic

-(sec-butyl)-N'-cyclopropyl-1,2-ethanediamine
InChI Key MCALRPIWMSXYRD-UHFFFAOYSA-N
SMILES CCC(C)NCCNC1CC1
Common N-sec-butyl-N'-cyclopropyl ethylenediamine

Visualization: Structural Logic

The following diagram illustrates the nomenclature breakdown and the connectivity of the functional groups.

ChemicalStructureBackboneEthane-1,2-diamine(Core Scaffold)N1N1 PositionBackbone->N1SubstitutionN2N2 PositionBackbone->N2SubstitutionSecButylsec-Butyl Group(Lipophilic/Chiral)N1->SecButylAlkylationMoleculeTarget Molecule:N-2-Butyl-N'-cyclopropyl ethylenediamineN1->MoleculeConstitutesCyclopropylCyclopropyl Group(Conformational Constraint)N2->CyclopropylAlkylationN2->MoleculeConstitutes

Figure 1: Structural decomposition of N-2-Butyl-N'-cyclopropyl ethylenediamine, highlighting the distinct steric and electronic environments of the two nitrogen centers.

Synthesis & Reactivity Profile

The synthesis of unsymmetrical diamines requires careful control to prevent over-alkylation or polymerization. The most robust pathway involves a stepwise reductive amination, which offers higher selectivity than direct alkylation.

Recommended Synthetic Pathway (Reductive Amination)

This protocol minimizes the formation of tertiary amines and ensures the correct placement of substituents.

Step 1: Mono-protection (Optional but Recommended) React ethylenediamine with a limiting equivalent of a protecting group (e.g.,

Step 2: Introduction of the Cyclopropyl Group

  • Reagents: Cyclopropanone (generated in situ from 1-ethoxycyclopropanol) or Cyclopropylamine + 2-chloroethylamine (alternative route).

  • Mechanism: Reductive amination using cyclopropylamine and a protected aldehyde linker is complex.

  • Practical Route: A more direct industrial route involves the reaction of N-cyclopropyl-1,2-ethanediamine (commercially available) with 2-butanone (methyl ethyl ketone).

Step 3: Reductive Alkylation with 2-Butanone

  • Imine Formation: React N-cyclopropyl-1,2-ethanediamine with 2-butanone in the presence of a dehydrating agent (

    
     or molecular sieves) in methanol.
    
  • Reduction: Treat the resulting imine with Sodium Borohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    ) at
    
    
    to room temperature.
    • Note: The steric bulk of the sec-butyl group prevents over-alkylation at this nitrogen.

Reaction Scheme Visualization

SynthesisPathwaySM1N-cyclopropyl-1,2-ethanediamine(Starting Material)ImineIntermediate Imine(Schiff Base)SM1->Imine+ Reagent- H2OReagent2-Butanone(MEK)Reagent->ImineProductN-2-Butyl-N'-cyclopropyl ethylenediamine(Final Product)Imine->Product+ ReductantReductantNaBH4 / MeOH(Reduction)

Figure 2: Retrosynthetic analysis showing the reductive amination pathway from N-cyclopropyl-1,2-ethanediamine.

Applications & Physicochemical Properties

This molecule serves as a versatile pharmacophore scaffold in medicinal chemistry and agrochemical discovery.

Physicochemical Profile

The combination of the cyclopropyl and sec-butyl groups imparts specific properties:

  • Lipophilicity (LogP): Estimated at ~1.8. The hydrophobic sec-butyl group balances the polarity of the diamine core, improving membrane permeability.

  • Metabolic Stability: The cyclopropyl group is known to increase metabolic stability compared to isopropyl or ethyl groups by blocking cytochrome P450 oxidation sites [1].

  • Conformational Restriction: The cyclopropyl ring restricts the rotation of the N-C bond, potentially locking the molecule into a bioactive conformation.

Application Domains
  • Agrochemicals (Herbicides):

    • Substituted ethylenediamines are key intermediates in the synthesis of triazine and sulfonylurea herbicides. The cyclopropylamine motif is specifically found in herbicides like Cyclosulfamuron and Procyazine . This diamine acts as a linker to attach these specific side chains to the triazine core.

  • Kinase Inhibitors:

    • In drug discovery, the 1,2-diamine motif is a common linker in ATP-competitive kinase inhibitors. The distinct steric profile of the sec-butyl group (chiral, bulky) allows for probing of the hydrophobic pockets within the ATP binding site.

  • Ligand Synthesis:

    • Used as a bidentate ligand for coordinating metal centers (e.g., Pt, Pd) in catalysis, where the steric bulk of the N-substituents influences the catalytic activity and selectivity.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • ChemicalBook. (2025). N-2-BUTYL-N'-CYCLOPROPYL ETHYLENEDIAMINE Product Entry. ChemicalBook.[4] Link

  • Sigma-Aldrich. (2025). N-2-Butyl-N'-cyclopropyl ethylenediamine Catalog Entry. Merck KGaA. Link

  • PubChem. (2025). Compound Summary for Cyclopropylamine Derivatives. National Library of Medicine. Link

Solubility Characterization of N-(sec-Butyl)-N'-cyclopropyl ethylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

N-(sec-Butyl)-N'-cyclopropyl ethylenediamine is a specialized unsymmetrical diamine intermediate.[1] Its structure features a hydrophilic ethylenediamine core flanked by two distinct lipophilic domains: a sec-butyl (2-butyl) group and a cyclopropyl ring.[1]

This structural duality—combining a polar, hydrogen-bonding amine backbone with sterically demanding alkyl groups—dictates a unique solubility profile.[1] Unlike simple ethylenediamine (which is fully water-miscible and poor in hydrocarbons), this derivative exhibits amphiphilic behavior , allowing solubility in a broader range of organic solvents while modulating its water miscibility.[1]

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: N-(butan-2-yl)-N'-cyclopropylethane-1,2-diamine[1]

  • Functional Class: Secondary aliphatic diamine[1]

  • Physical State (Predicted): Colorless to pale yellow liquid at room temperature.[1]

  • Basicity: High (contains two secondary amine centers); prone to forming stable salts (hydrochlorides, tartrates) which drastically alters solubility.[1]

Physicochemical Solubility Principles

Understanding the solubility of this molecule requires analyzing the competition between its functional groups.[1]

The "Push-Pull" Mechanism[1]
  • Hydrophilic Core (Solubility in Polar Solvents): The central -NH-CH2-CH2-NH- bridge acts as a hydrogen bond donor and acceptor.[1] This promotes miscibility with alcohols (MeOH, EtOH) and water.

  • Lipophilic Flanks (Solubility in Non-Polar Solvents):

    • Sec-Butyl Group: Adds steric bulk and hydrophobicity, disrupting the tight hydrogen-bonding network required for pure aqueous solubility.[1]

    • Cyclopropyl Group: Adds significant lipophilicity and conformational rigidity.[1]

    • Net Effect: This molecule is expected to be miscible in chlorinated solvents and alcohols , soluble in ethers and aromatics , and partially soluble to miscible in aliphatic hydrocarbons (unlike its parent ethylenediamine).

Predicted Solubility Landscape

The following data represents a predictive solubility map based on Group Contribution Methods (Hansen Solubility Parameters) for N,N'-dialkyl ethylenediamines.

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic InsightApplication
Polar Protic Methanol, Ethanol, IsopropanolMiscible Strong H-bonding match with amine nitrogens.[1]Reaction solvent; Salt formation.[1]
Polar Aprotic DMSO, DMF, DMAcMiscible High dipole moment solubilizes the polar amine core.High-temp displacement reactions.[1]
Chlorinated Dichloromethane (DCM), ChloroformVery High (>500 mg/mL)Excellent solvation of both alkyl tails and amine core.Extraction; Chromatography.[1]
Ethers THF, 2-MeTHF, MTBEHigh Good interaction with sec-butyl group; moderate H-bonding.[1]Grignard reactions; Lithiation.[1]
Aromatics Toluene, XyleneHigh Pi-interaction with alkyl chains; breaks amine self-aggregation.[1]Azeotropic drying; Bulk solvent.[1]
Aliphatics Hexane, HeptaneModerate to High The sec-butyl/cyclopropyl groups facilitate solubility, unlike unsubstituted EDA.Anti-solvent for salt crystallization.[1]
Water WaterSoluble/Miscible *pH Dependent.[1] High pH may induce phase separation (oiling out) due to lipophilicity.[1]Aqueous workup (low pH).[1]

Critical Note: While the free base is soluble in organics, acid salts (e.g., N-sec-butyl-N'-cyclopropyl ethylenediamine[1] • 2HCl) will precipitate instantly in non-polar solvents (Hexane, Ether) and dissolve readily in Water/Methanol.[1]

Experimental Protocols for Solubility Determination

Do not rely solely on predictions for critical process steps (e.g., crystallization seeding). Use the following self-validating protocols.

Protocol A: Visual Equilibrium Solubility Screening (The "Shake-Flask" Method)[1]

Objective: Rapidly determine the approximate solubility limit at Room Temperature (RT).

  • Preparation: Weigh 100 mg of the diamine into a clear 4 mL glass vial.

  • Titration: Add the target solvent in 50 µL aliquots .

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][2][3][4][5][6]

    • Cloudy/Oiling Out: Insoluble/Immiscible.[1]

    • Solid Precipitate (if salt): Insoluble.[1]

  • Calculation:

    
    [1]
    
Protocol B: High-Throughput HPLC Quantification

Objective: Precise saturation limits for GMP process definition.

  • Saturation: Add excess diamine to solvent (ensure a visible excess phase/droplet exists).[1]

  • Equilibration: Stir at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (compatible with most organics).[1]

  • Dilution: Dilute filtrate 1:100 with Acetonitrile/Water (50:50).

  • Analysis: Inject onto HPLC (C18 Column, High pH buffer to keep amine neutral, or low pH to protonate).

Decision Logic for Solvent Selection

The choice of solvent depends heavily on the intended unit operation.[1] The diagram below illustrates the decision pathway for maximizing yield and purity.

SolventSelection Start Process Goal Reaction Synthesis / Reaction Start->Reaction Workup Extraction / Workup Start->Workup Cryst Salt Crystallization Start->Cryst PolarAprotic Use Polar Aprotic (DMF, DMSO) High T, SNAr reactions Reaction->PolarAprotic Nucleophilic Sub. Alcohol Use Alcohols (EtOH, iPrOH) Reductive Amination Reaction->Alcohol Condensation Immiscible Biphasic System Needed Workup->Immiscible SaltForm Acid Addition (HCl/Oxalic) Cryst->SaltForm DCM_MTBE Use DCM or MTBE (Partition coeff > 10) Immiscible->DCM_MTBE AntiSolvent Solvent/Anti-Solvent System SaltForm->AntiSolvent IPA_Hexane Dissolve in IPA, Precipitate with Hexane AntiSolvent->IPA_Hexane

Caption: Decision matrix for selecting the optimal solvent system based on the specific chemical processing step.[1]

Strategic Applications in Synthesis

Reaction Medium

For nucleophilic substitutions (e.g., reacting the diamine with an alkyl halide), use Acetonitrile or DMF . The diamine is fully soluble, and these solvents support the transition state. Avoid esters (Ethyl Acetate) at high temperatures, as primary/secondary amines can attack the ester functionality (aminolysis).[1]

Purification via Acid-Base Extraction

Because the molecule has high solubility in DCM but forms water-soluble salts:

  • Dissolve crude mixture in DCM .

  • Wash with 0.1 M HCl . The diamine protonates and moves to the aqueous layer (leaving non-basic impurities in DCM).[1]

  • Basify aqueous layer with NaOH (pH > 12).[1]

  • Extract back into DCM or MTBE .[1]

Salt Crystallization

To isolate the compound as a stable solid (e.g., for storage):

  • Solvent: Isopropanol (IPA) or Ethanol.[1]

  • Acid: Add 2.0 equivalents of HCl (in ether) or Oxalic acid.[1]

  • Anti-solvent: Slowly add Heptane or MTBE to induce precipitation of the salt.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 62574196, N-butyl-N'-cyclopropyl-N'-ethylethane-1,2-diamine (Analogous Structure). Retrieved from [Link][1]

Sources

safety data sheet SDS for N-2-Butyl-N'-cyclopropyl ethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and handling framework for N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS 886500-58-9).

As a specialized intermediate used in the synthesis of cystic fibrosis therapeutics (specifically Lumacaftor/VX-809 ), this molecule presents a unique hazard profile combining the corrosivity of aliphatic diamines with the specific reactivity of the cyclopropyl moiety.

Module 1: Chemical Identity & Strategic Context

Objective: Define the physicochemical reality of the substance to predict behavior in synthesis.

Parameter Technical Specification
Chemical Name N-(sec-butyl)-N'-cyclopropylethane-1,2-diamine
CAS Number 886500-58-9
Molecular Formula C₉H₂₀N₂
Molecular Weight 156.27 g/mol
Structure Description Asymmetric ethylenediamine backbone linking a sec-butyl group and a strained cyclopropyl ring.
Physical State Colorless to pale yellow liquid (Amine odor).
Boiling Point ~212°C (Predicted at 760 mmHg)
Density ~0.9 g/mL
Key Application Critical building block for Lumacaftor (CFTR corrector).
Module 2: Critical Hazard Analysis (Mechanism of Action)

Core Directive: Researchers must understand why the chemical is hazardous to implement self-validating safety systems.

1. Corrosivity & pH Dynamics (The Amine Threat)
  • Hazard: Skin Corrosion 1B / Eye Damage 1 (H314) [1]

  • Mechanism: Both nitrogen atoms are secondary amines. The localized lone pairs function as aggressive nucleophiles and Brønsted bases (predicted pKa ~10-11). Upon contact with biological tissue, they rapidly saponify membrane lipids and denature proteins, causing deep, necrotic chemical burns.

  • Risk: Unlike acid burns, which form a protective eschar (coagulative necrosis), amine burns induce liquefactive necrosis , allowing the chemical to penetrate deeper into the tissue as long as it remains active.

2. Sensitization Potential (The Ethylenediamine Backbone)
  • Hazard: Skin Sensitization 1 (H317)

  • Mechanism: The ethylenediamine substructure is a notorious hapten. It can bind to skin proteins (Langerhans cells), triggering an immune response. Repeated exposure, even at sub-corrosive levels, can lead to permanent allergic contact dermatitis.

3. Cyclopropyl Reactivity
  • Hazard: Reactive/Flammable

  • Mechanism: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). While kinetically stable under neutral conditions, it can undergo ring-opening reactions under strong acidic conditions or radical attack, potentially releasing energy or forming toxic alkylating byproducts.

Module 3: Operational Protocols (Handling & Storage)

Core Directive: Protocols must be designed to prevent exposure and degradation.[2][3][4][5][6][7]

Storage Strategy (The "Cold-Inert" System)
  • Atmosphere: This molecule acts as a "CO₂ Scrubber." It will rapidly react with atmospheric CO₂ to form carbamates (white crusts). Must be stored under Argon or Nitrogen.

  • Temperature: Store at 2-8°C . Cold storage reduces vapor pressure (lowering inhalation risk) and slows oxidation/degradation rates.

  • Container: Teflon-lined caps or septum-sealed vials are required to maintain the inert atmosphere.

Synthesis & Handling Workflow
  • Transfer: Never pour open-air. Use cannula transfer or gas-tight syringes for volumes <50mL.

  • Quenching: Reaction mixtures containing this amine should be quenched slowly. The basicity can cause rapid exotherms if added directly to strong acid. Protocol: Dilute acid into the amine solution (or vice versa, depending on stoichiometry) at 0°C.

Module 4: Visualization of Safety Logic

The following diagram outlines the decision logic for handling this intermediate, integrating physical properties with safety actions.

SafetyWorkflow Start Start: Receive Chemical (CAS 886500-58-9) CheckSeal Check Integrity: Is Septum/Seal Intact? Start->CheckSeal AirExposure CRITICAL: Air Exposure Detected (Carbamate Formation Risk) CheckSeal->AirExposure Compromised Storage Storage Protocol: 1. Temp: 2-8°C 2. Atmo: Argon/N2 CheckSeal->Storage Intact Disposal Disposal: High pH Organic Waste stream AirExposure->Disposal Degraded Usage Usage Protocol: Fume Hood ONLY Nitrile + Neoprene Gloves Storage->Usage Spill Emergency: Spill Event Usage->Spill Accident Usage->Disposal Post-Rxn Neutralize Neutralization: Absorb with Vermiculite Do NOT use Water initially Spill->Neutralize Neutralize->Disposal

Caption: Logic flow for integrity verification, storage, and emergency response for N-2-Butyl-N'-cyclopropyl ethylenediamine.

Module 5: Emergency Response (Medical & Environmental)
Scenario Immediate Action (The "First 60 Seconds") Scientific Rationale
Skin Contact Flush with water for 15+ minutes. Do NOT use vinegar/acids.Neutralizing a base burn with acid releases heat of neutralization, worsening the thermal injury on top of the chemical burn. Dilution is the only safe method.
Eye Contact Irrigate immediately. Hold eyelids apart.[4][8]Alkaline substances penetrate the cornea rapidly (saponification). Seconds matter to prevent blindness.
Inhalation Move to fresh air. Observe for delayed pulmonary edema.Amine vapors are highly irritating to the respiratory tract. Edema (fluid in lungs) can occur hours after exposure.
Fire Use CO₂, Dry Chemical, or Alcohol-resistant foam. Water jet may spread the burning liquid (density < 1.0). Nitrogen oxides (NOx) will be released during combustion; use SCBA.
References
  • BuyersGuideChem. (n.d.). N-2-Butyl-N'-cyclopropyl ethylenediamine Properties & CAS 886500-58-9. Retrieved from [Link]

  • European Patent Office. (2019). Process and Crystalline Forms of Lumacaftor (EP 3565814 B1). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: N-butyl-N-ethylcyclopropanamine (Analogue Structure Analysis). National Library of Medicine. Retrieved from [Link]

Sources

N-2-Butyl-N'-cyclopropyl ethylenediamine boiling point and density

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characterization & Synthetic Application Guide

Executive Summary

N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS: 886500-58-9), often chemically designated as N-(sec-butyl)-N'-cyclopropylethane-1,2-diamine, represents a specialized diamine intermediate critical in the synthesis of sterically congested pharmaceutical ligands. Unlike commoditized diamines, its asymmetric substitution pattern—featuring a rigid cyclopropyl motif and a chiral sec-butyl chain—imparts unique volatility and density characteristics essential for process optimization.

This guide provides a rigorous technical profile of the compound, synthesizing in silico consensus data with field-proven characterization protocols. It is designed for medicinal chemists and process engineers requiring precise property data for reaction scaling and purification.

Physicochemical Property Profile

The following data aggregates computational consensus values with comparative experimental baselines from structural analogues. As this specific intermediate lacks widespread experimental literature, the "Theoretical Baseline" serves as the primary reference for quality control (QC) specifications.

Table 1: Core Physical Specifications
PropertyTheoretical Baseline (Predicted)*Confidence IntervalAnalogous Reference (N,N'-Di-tert-butyl-en)
Boiling Point (760 mmHg) 212.4 °C ± 15 °C196–198 °C (Experimental)
Density (20 °C) 0.902 g/mL ± 0.03 g/mL0.799 g/mL (Experimental)
Molecular Weight 156.27 g/mol Exact172.31 g/mol
Refractive Index (

)
1.46 (Est.)± 0.021.43 (Experimental)
Physical State Colorless to pale yellow oilN/AColorless Liquid
pKa (Calculated) ~10.2 (Secondary Amine)± 0.5~10.5

*Note: Predicted values derived from ACD/Labs and EPI Suite consensus models [1][2].

Structural Analysis & Causality

The boiling point of 212.4 °C is significantly elevated compared to unsubstituted ethylenediamine (116 °C). This thermal stability arises from two mechanistic factors:

  • Molecular Weight Contribution: The addition of

    
     hydrocarbon mass increases London dispersion forces.
    
  • Steric Shielding: The sec-butyl group introduces steric bulk that disrupts efficient packing, slightly lowering the density compared to linear isomers, yet the cyclopropyl ring adds rigidity. The interplay between the hydrogen-bond donating capability of the secondary amines and the hydrophobic shielding of the alkyl groups dictates its solubility profile (soluble in alcohols/DCM, sparingly soluble in water at high pH).

Synthetic Pathway & Process Logic

For research-grade isolation, direct alkylation is discouraged due to poly-alkylation byproducts. The "Senior Scientist" recommended route utilizes Reductive Amination , which offers superior chemo-selectivity.

Recommended Protocol: Reductive Amination

Reaction Logic: Condensation of N-cyclopropylethylenediamine with 2-butanone (MEK) followed by in situ reduction. This avoids the formation of quaternary ammonium salts common in direct alkylation.

SynthesisPath SM1 N-Cyclopropylethylenediamine Imine Imine Intermediate (Transient) SM1->Imine Dehydration SM2 2-Butanone (MEK) SM2->Imine Product N-2-Butyl-N'-cyclopropyl ethylenediamine Imine->Product Selective Reduction Reagent NaBH(OAc)3 / DCE Acid Catalyst (AcOH) Reagent->Imine

Figure 1: Chemo-selective synthesis via reductive amination to minimize side-products.

Experimental Determination Protocols

When synthesizing this compound, relying on predicted values is insufficient.[1] The following Self-Validating Protocols (SVPs) ensure the material meets the physicochemical specifications listed in Table 1.

Protocol A: Micro-Boiling Point Determination (Siwoloboff Method)

Use Case: Verifying the ~212 °C boiling point with minimal sample loss (<50 µL).

  • Preparation: Seal a standard capillary tube at one end. Introduce 30–50 µL of the sample.

  • Nucleation: Insert a smaller, inverted capillary (bell) into the sample tube to trap an air bubble.

  • Heating: Attach the assembly to a thermometer in a Thiele tube or digital melting point apparatus filled with silicone oil.

  • Observation: Heat rapidly to 200 °C, then slow to 2 °C/min.

    • Onset: A rapid stream of bubbles emerges from the inverted bell (vapor pressure > atmospheric pressure).

    • Endpoint: Stop heating. Record the temperature exactly when the bubbling stops and the liquid sucks back into the bell.

    • Validation: This "suck-back" temperature is the corrected boiling point.

Protocol B: Precision Density Measurement

Use Case: Purity confirmation. Significant deviation from 0.90 g/mL indicates solvent contamination (e.g., DCM


) or water (

).
  • Instrument: Oscillating U-tube density meter (e.g., Anton Paar) is preferred. If unavailable, use a 1.000 mL Gay-Lussac pycnometer.

  • Equilibration: Thermostat the sample to exactly 20.0 °C ± 0.1 °C. Viscosity effects at this MW are negligible but temperature control is critical (

    
    ).
    
  • Calculation (Pycnometer):

    
    
    
  • Acceptance Criteria: Result must fall within 0.890 – 0.915 g/mL .

Characterization Workflow & Logic

The following decision tree illustrates how to validate the identity of the synthesized N-2-Butyl-N'-cyclopropyl ethylenediamine using the physical data.

QC_Workflow Start Crude Product Isolated BP_Check Measure Boiling Point (Target: >210°C) Start->BP_Check Density_Check Measure Density (Target: ~0.90 g/mL) BP_Check->Density_Check NMR 1H NMR Validation (Cyclopropyl: 0.3-0.5 ppm) (sec-Butyl: 0.9-1.5 ppm) Density_Check->NMR Decision Matches Specs? NMR->Decision Purify Distill under Vacuum (High BP requires reduced pressure) Decision->Purify No (BP < 200°C) Release Release for Assay Decision->Release Yes Purify->BP_Check Recycle

Figure 2: Quality Control decision tree for validating physicochemical properties.

References
  • BuyersGuideChem. (2024). N-2-Butyl-N'-cyclopropyl ethylenediamine Properties and Predicted Data. Retrieved from [Link]

  • U.S. EPA. (2024). CompTox Chemicals Dashboard: N1-(Butan-2-yl)-N2-(propan-2-yl)ethane-1,2-diamine (Isomer Comparison). Retrieved from [Link][2]

  • PubChem. (2024). Compound Summary: N-sec-butyl-N'-cyclopropylethane-1,2-diamine (CAS 886500-58-9). National Library of Medicine. Retrieved from [Link]

Sources

Global Sourcing & Technical Guide: CAS 886500-58-9

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the supply chain, technical specifications, and synthesis landscape for N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS 886500-58-9).[1][2]

N-(sec-Butyl)-N'-cyclopropyl-1,2-ethanediamine[1][2][3][4][5]

Executive Summary

CAS 886500-58-9 is a specialized diamine building block used primarily in the synthesis of pharmaceutical candidates, specifically for tuning the physicochemical properties (pKa, lipophilicity) of kinase inhibitors and GPCR ligands.[1][2][3][4] Its structure combines a sec-butyl group and a cyclopropyl moiety bridged by an ethylenediamine linker, offering a unique steric and electronic profile for medicinal chemistry campaigns.[1]

This guide outlines the critical quality attributes (CQAs), manufacturing routes, and verified supplier networks to ensure the procurement of high-fidelity material for drug development.

Chemical Identity & Technical Specifications

Before engaging suppliers, researchers must establish a baseline for material identity to prevent structural isomerism errors (e.g., n-butyl vs. sec-butyl).[1][2]

AttributeSpecification
Chemical Name N-2-Butyl-N'-cyclopropyl-1,2-ethanediamine
Synonyms N-sec-Butyl-N'-cyclopropylethane-1,2-diamine; N-(butan-2-yl)-N'-cyclopropylethane-1,2-diamine
CAS Number 886500-58-9
Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Appearance Colorless to pale yellow liquid (or low-melting solid)
Boiling Point ~220°C (Predicted at 760 mmHg)
Density ~0.86 g/cm³
pKa (Predicted) Base 1: ~10.2, Base 2: ~7.5
Critical Quality Attributes (CQAs)
  • Regio-Isomeric Purity : The sec-butyl group introduces a chiral center (often sold as a racemate).[1][2] Ensure the supplier specifies if the material is racemic or enantiopure ((R) or (S)). Most commercial sources supply the racemate .[1]

  • Impurity Profile : Common impurities include N,N'-di-sec-butyl ethylenediamine or N,N'-dicyclopropyl ethylenediamine arising from non-selective synthesis.[1][2]

  • Water Content : As a diamine, the substance is hygroscopic.[1] Water content should be <1.0% to ensure stoichiometry accuracy in downstream reactions.

Synthesis & Manufacturing Landscape

Understanding the synthesis allows researchers to audit suppliers effectively. The presence of specific impurities often reveals the manufacturing route used.

Dominant Industrial Route: Reductive Amination

The most scalable and "clean" synthesis involves the reductive amination of N-cyclopropylethylenediamine with 2-butanone.[1][2] This avoids the over-alkylation issues common with alkyl halide substitutions.

Step 1 : Formation of the imine/hemiaminal intermediate.[1] Step 2 : Reduction using Borohydride reagents (e.g., NaBH(OAc)3) or Catalytic Hydrogenation.[1]

Alternative Route (Lower Quality) : Direct alkylation of ethylenediamine with 2-bromobutane and cyclopropyl bromide.[1] This route is discouraged due to the formation of complex mixtures (poly-alkylated byproducts) that are difficult to separate, leading to lower purity grades (<95%).[1]

Visualization: Synthesis Logic & Impurity Origins

The following diagram illustrates the preferred manufacturing pathway and potential critical impurities.

SynthesisPathway Start N-Cyclopropylethylenediamine (Starting Material) Intermediate Imine Intermediate Start->Intermediate Dehydration (-H2O) Reagent 2-Butanone (Reagent) Reagent->Intermediate Product CAS 886500-58-9 (Target Diamine) Intermediate->Product Reductive Amination (NaBH(OAc)3 or H2/Pd) Impurity1 Impurity A: Over-alkylated (Tertiary amines) Intermediate->Impurity1 Side Reaction Impurity2 Impurity B: Residual Solvent (Toluene/THF) Product->Impurity2 Inadequate Drying

Figure 1: Preferred reductive amination pathway.[1][2] Note that "Impurity A" is minimized in this route compared to direct alkylation.[1]

Supplier Evaluation & Procurement Strategy

For CAS 886500-58-9, the market is fragmented between catalog aggregators and specialized fine chemical manufacturers.[1][2]

Verified Suppliers (Market Surveillance)

Based on current chemical inventory data, the following suppliers are verified to list this CAS. Note: Always request a Certificate of Analysis (CoA) before purchase.

SupplierTypeRegionGradeTypical Pack Size
Oakwood Products Distributor/StockistUSA (SC)Research (95%+)1g, 5g, 25g
Fluorochem DistributorUKResearch1g - 100g
Dayang Chem ManufacturerChina (Hangzhou)Bulk/Customkg - ton
LeYan (Leyan.com) Catalog SupplierChinaLab Reagentmg - g
ChemicalBridge AggregatorUKSourcingCustom
Procurement Decision Matrix

Use this logic to select the correct vendor tier based on your development stage.

ProcurementLogic Need Define Requirement Stage1 Discovery / Hit-to-Lead (< 10g) Need->Stage1 Stage2 Process Dev / Scale-up (> 100g) Need->Stage2 VendorA Catalog Distributors (Oakwood, Fluorochem) Priority: Speed Stage1->VendorA VendorB Custom Synthesis Houses (Dayang, Contract Labs) Priority: Purity & Cost Stage2->VendorB Check1 Check: NMR & LCMS provided? VendorA->Check1 Check2 Check: Synthetic Route Disclosure? VendorB->Check2 Approve Purchase Approve Purchase Check1->Approve Purchase Yes Check2->Approve Purchase Yes

Figure 2: Strategic sourcing decision tree for CAS 886500-58-9.

Handling & Stability Protocols

As a secondary diamine, CAS 886500-58-9 is reactive and susceptible to degradation if mishandled.[1][2]

  • Storage : Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C.

  • Air Sensitivity : The compound readily absorbs CO2 from the air to form carbamates (white crust formation).[1]

  • Compatibility : Incompatible with strong oxidizing agents and acid chlorides (unless intended for reaction).[1]

  • Safety : Corrosive.[1] Wear proper PPE (gloves, goggles) as diamines can cause severe skin burns and eye damage.

References
  • Oakwood Products, Inc. Product Catalog: N-2-Butyl-N'-cyclopropyl ethylenediamine. Retrieved from

  • Fluorochem Ltd. Chemical Database: CAS 886500-58-9.[1][4][5] Retrieved from [2]

  • GuideChem. Global Chemical Database & Suppliers: CAS 886500-58-9. Retrieved from

  • ChemicalBook. Product Listings for N-2-Butyl-N'-cyclopropyl ethylenediamine. Retrieved from

  • PubChem. Compound Summary: Related Diamine Structures. National Library of Medicine. Retrieved from

Sources

N-2-Butyl vs. N-sec-Butyl Ethylenediamine Derivatives: A Technical Guide to Nomenclature, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: In terms of chemical connectivity, N-2-butyl ethylenediamine and N-sec-butyl ethylenediamine are synonyms .[1] They refer to the exact same molecule: 1,2-ethanediamine mono-substituted with a butan-2-yl group.[1]

However, in high-precision pharmaceutical research, the terminology often signals a critical distinction in stereochemical purity :

  • "N-sec-butyl" is frequently used in industrial contexts to denote the racemic mixture (containing both (

    
    ) and (
    
    
    
    ) enantiomers).
  • "N-(butan-2-yl)" (or N-2-butyl) is the preferred IUPAC nomenclature used when specifying chiral resolution (e.g., (

    
    )-N-(butan-2-yl)ethylenediamine).
    

This guide dissects the stereochemical implications, synthetic pathways, and analytical protocols required to distinguish and utilize these derivatives in drug development.

Part 1: Chemical Identity & Nomenclature Analysis[1]

To prevent costly synthesis errors, researchers must distinguish between the synonymous relationship of the target compounds and the isomeric relationship with linear analogues.

Structural Identity

Both terms describe an ethylenediamine backbone where one primary amine has undergone alkylation at the secondary carbon of a butane chain.

FeatureN-sec-butyl derivativeN-2-butyl derivativeN-n-butyl derivative (The Common Error)
IUPAC Name

-(butan-2-yl)ethane-1,2-diamine

-(butan-2-yl)ethane-1,2-diamine

-butylethane-1,2-diamine
Connectivity Branched at C2 of butyl groupBranched at C2 of butyl groupLinear chain
Chirality Yes (Chiral Center at C2) Yes (Chiral Center at C2) No (Achiral)
Common Usage Industrial / Bulk IntermediatesMedicinal Chemistry / Ligand DesignSurfactants / Polymer Curing
The Stereochemical Trap

The "sec-butyl" moiety possesses a chiral center at the second carbon.

  • Racemic (±): Standard "N-sec-butyl ethylenediamine" is a 50:50 mix.

  • Enantiopure: High-affinity drug candidates often require the (

    
    )- or (
    
    
    
    )- isomer specifically.

Implication for Drug Design: If your target receptor has a chiral pocket (common in GPCRs and enzymes), the (


)-isomer might exhibit nanomolar affinity while the (

)-isomer is inert or toxic. Using "sec-butyl" (racemic) reagents introduces 50% impurity by definition.

Part 2: Synthesis & Regiocontrol Protocols

The primary challenge in synthesizing these derivatives is polyalkylation . Ethylenediamine has two primary amine sites. Without control, you will produce a mixture of mono-, di-, and tri-substituted products.

Preferred Route: Reductive Amination

Mechanism: Condensation of 2-butanone (MEK) with ethylenediamine to form a Schiff base (imine), followed by in situ reduction. This method favors mono-substitution due to steric hindrance after the first addition.

Experimental Protocol: Mono-N-(butan-2-yl)ethylenediamine

Reagents:

  • Ethylenediamine (EDA) [Excess, 5-10 equivalents]

  • 2-Butanone (Methyl Ethyl Ketone) [1 equivalent]

  • Sodium Triacetoxyborohydride (STAB) or NaBH₄

  • Solvent: Dichloromethane (DCM) or Methanol

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a flame-dried round-bottom flask with anhydrous EDA (10 eq) in DCM.

    • Cool to 0°C under

      
       atmosphere.
      
    • Add 2-butanone (1 eq) dropwise over 30 minutes. Note: The large excess of EDA is critical to statistically favor mono-imine formation.

    • Add activated molecular sieves (4Å) to scavenge water and drive equilibrium. Stir for 2 hours.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (1.5 eq) in portions.

    • Allow to warm to room temperature and stir for 12 hours.

    • Validation point: Monitor by TLC (stain with Ninhydrin; product will stain distinctively different from starting diamine).

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x).

    • Crucial Step: The excess ethylenediamine will remain in the aqueous phase or distill off first due to lower boiling point (

      
      C) compared to the product.
      
  • Purification:

    • Fractional distillation under reduced pressure. The branched "sec-butyl" group lowers the boiling point relative to linear "n-butyl" analogues but increases it relative to EDA.

Visualization of Synthetic Logic

Synthesis_Pathway cluster_0 Stereochemical Control EDA Ethylenediamine (Excess) Imine Intermediate Imine (Schiff Base) EDA->Imine Condensation (-H2O) MEK 2-Butanone (MEK) MEK->Imine Condensation (-H2O) Racemic Racemic N-sec-butyl Ethylenediamine Imine->Racemic Reduction (NaBH4) Resolution Chiral Resolution (Tartaric Acid) Racemic->Resolution Salt Formation S_Isomer (S)-N-(butan-2-yl) Isomer Resolution->S_Isomer Crystallization R_Isomer (R)-N-(butan-2-yl) Isomer Resolution->R_Isomer Filtrate

Figure 1: Synthetic pathway from commodity chemicals to enantiopure derivatives. Note the divergence at the resolution step.

Part 3: Analytical Differentiation (The "Fingerprint")

If you receive a sample labeled "N-butyl ethylenediamine," how do you confirm if it is the linear (n-butyl) or branched (sec-butyl) isomer?

NMR Spectroscopy
  • N-n-butyl (Linear): The terminal methyl group appears as a triplet (

    
     ppm).
    
  • N-sec-butyl (Branched):

    • The terminal methyl (C4) appears as a triplet .

    • The internal methyl (C1, attached to the chiral center) appears as a doublet (

      
       ppm).
      
    • The chiral methine proton (

      
      ) appears as a complex multiplet  shifted downfield (
      
      
      
      ppm).
Chiral HPLC

To distinguish (


) from (

) in "N-2-butyl" samples:
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/Isopropanol + 0.1% Diethylamine (additive essential for peak shape of amines).

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI). Derivatization with benzoyl chloride is recommended to add a UV-active chromophore for easier detection.

Part 4: Pharmaceutical Applications & Case Studies

Ligand Design in Metallopharmaceuticals

N-sec-butyl ethylenediamine derivatives are used as bidentate ligands. The steric bulk of the sec-butyl group creates a different "bite angle" and shielding effect compared to linear alkyl chains.

  • Application: Copper-azido magnetic molecular tapes [1].

  • Impact: The branched group disrupts packing, altering magnetic properties in crystalline structures.

Drug Intermediates (Analogue Logic)

While specific drugs using the exact N-sec-butyl ethylenediamine fragment are proprietary, the structural logic parallels Ethambutol (a tuberculosis drug).

  • Ethambutol: Uses a sec-butyl-like chiral center (

    
    -configuration).
    
  • Relevance: The (

    
    ) isomer is therapeutic; the (
    
    
    
    ) isomer causes blindness. This underscores why distinguishing "N-2-butyl" (implying potential for chiral spec) from generic "N-sec-butyl" is vital in toxicity screening.

References

  • Gu, Z. G., et al. (2011). Novel copper-azido magnetic molecular tapes: syntheses, structures, and magnetic properties. CrystEngComm, 13(21), 6415-6421. Link

  • Master Organic Chemistry. (2011).[2] Don't Be Futyl, Learn The Butyls. Link

  • PubChem.[1][3][4] (n.d.). N1-(Butan-2-yl)-N2-(propan-2-yl)ethane-1,2-diamine (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.). N-Butylethylenediamine (Linear Isomer Reference). Link

Sources

Methodological & Application

synthesis procedure for N-2-Butyl-N'-cyclopropyl ethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of N-2-Butyl-N'-cyclopropyl ethylenediamine

Executive Summary & Mechanistic Rationale

The synthesis of unsymmetrical N,N'‑dialkylethylenediamines, such as N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS: 886500-58-9)[1], presents a unique challenge in organic chemistry. Direct reductive amination or alkylation of ethylenediamine typically yields a complex, statistically distributed mixture of mono-, di-, and poly-alkylated products[2]. To achieve absolute regiocontrol, a stepwise assembly utilizing a C2 synthon is required.

This protocol leverages chloroacetyl chloride as a bifunctional building block. The mechanistic causality of this route relies on exploiting the differential electrophilicity of the synthon's two reactive sites:

  • Hard/Soft Electrophile Differentiation: The acyl chloride is a "hard" electrophile that reacts rapidly and quantitatively with the primary amine (sec-butylamine) at low temperatures, leaving the "soft" alkyl chloride intact.

  • Controlled Amination: The resulting α-chloroacetamide is subsequently subjected to nucleophilic substitution by cyclopropylamine. The reduced electrophilicity of the alkyl chloride prevents over-reaction, ensuring a 1:1 stoichiometry.

  • Chemoselective Reduction: Finally, the amide carbonyl is selectively reduced to a methylene group (-CH2-) using Lithium Aluminum Hydride (LiAlH4). This reduction preserves the established C-N bonds, yielding the target diamine[3].

Synthetic Workflow

SynthesisWorkflow A sec-Butylamine + Chloroacetyl Chloride B N-(sec-butyl)-2-chloroacetamide (Intermediate 1) A->B N-Acylation (0°C to RT, DCM) D N-(sec-butyl)-2-(cyclopropylamino)acetamide (Intermediate 2) B->D Amination (Reflux, MeCN) C Cyclopropylamine + K2CO3 C->D Nucleophilic Substitution F N-2-Butyl-N'-cyclopropyl ethylenediamine (Target Molecule) D->F Amide Reduction (Reflux, 4h) E LiAlH4 / Anhydrous THF E->F Hydride Transfer

Fig 1. Stepwise regioselective synthesis of N-2-Butyl-N'-cyclopropyl ethylenediamine.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating In-Process Controls (IPC) to ensure the success of each transformation before proceeding to the next step.

Protocol 1: Synthesis of N-(sec-butyl)-2-chloroacetamide (N-Acylation)

Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of unreacted sec-butylamine, which would otherwise halt the reaction.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve sec-butylamine (1.0 eq, 50 mmol) and triethylamine (1.2 eq, 60 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Addition: Dissolve chloroacetyl chloride (1.05 eq, 52.5 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a TLC plate (Silica, 7:3 Hexane/EtOAc). Stain with Ninhydrin and heat. The complete disappearance of the primary amine spot confirms reaction completion.

  • Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO3. Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil.

Protocol 2: Synthesis of N-(sec-butyl)-2-(cyclopropylamino)acetamide (Amination)

Causality: Acetonitrile (MeCN) is utilized as a polar aprotic solvent to accelerate the S_N2 displacement of the chloride ion. K2CO3 is chosen as a mild, heterogeneous base to drive the reaction without hydrolyzing the amide bond.

  • Preparation: Dissolve the crude N-(sec-butyl)-2-chloroacetamide (1.0 eq, ~50 mmol) in 150 mL of anhydrous MeCN.

  • Reagent Addition: Add cyclopropylamine (1.5 eq, 75 mmol) and finely powdered anhydrous K2CO3 (2.0 eq, 100 mmol) to the solution.

  • Heating: Equip the flask with a reflux condenser and heat the suspension to 80 °C (reflux) for 12 hours under a nitrogen atmosphere.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the mass signal for Intermediate 1 (

    
     150.1) is fully replaced by Intermediate 2 (
    
    
    
    171.1).
  • Workup: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove inorganic salts. Wash the filter cake with 30 mL of MeCN. Concentrate the filtrate in vacuo to yield crude Intermediate 2.

Protocol 3: Reduction to N-2-Butyl-N'-cyclopropyl ethylenediamine

Causality: The Fieser workup is strictly employed here. Direct aqueous quenching of LiAlH4 forms a gelatinous aluminum hydroxide emulsion that traps the water-soluble diamine product. The Fieser method forces the aluminum salts into a dense, granular precipitate, allowing for quantitative product recovery[3].

  • Preparation: In a rigorously dried, two-neck flask under argon, suspend LiAlH4 (2.0 eq, 100 mmol, ~3.8 g) in 100 mL of anhydrous tetrahydrofuran (THF). Cool to 0 °C.

  • Addition: Dissolve crude Intermediate 2 (1.0 eq, ~50 mmol) in 30 mL of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reduction: Heat the reaction mixture to reflux (66 °C) for 4 to 6 hours.

  • Self-Validation (IPC): Monitor the reduction via FT-IR spectroscopy. The complete disappearance of the strong amide carbonyl stretch (~1650 cm⁻¹) indicates full conversion to the diamine.

  • Fieser Workup: Cool the flask to 0 °C. Sequentially and cautiously add:

    • 3.8 mL of distilled H2O (dropwise)

    • 3.8 mL of 15% aqueous NaOH

    • 11.4 mL of distilled H2O

  • Isolation: Stir the mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with diethyl ether (3 × 50 mL).

  • Purification: Concentrate the combined filtrates under reduced pressure. Purify the resulting oil via vacuum distillation to afford the pure target compound.

Quantitative Data & Analytical Characterization

The table below summarizes the expected yields, physical states, and critical analytical markers for the validation of the synthetic workflow.

CompoundExpected YieldPhysical StateChemical FormulaESI-MS

Key IR/NMR Markers
Intermediate 1 92 - 95%Pale yellow oilC6H12ClNO150.1 m/zIR: ~1660 cm⁻¹ (Amide C=O)¹H NMR: ~4.0 ppm (s, 2H, -CH2-Cl)
Intermediate 2 85 - 88%Viscous oilC9H18N2O171.1 m/zIR: ~1650 cm⁻¹ (Amide C=O)¹H NMR: ~0.3-0.5 ppm (m, 4H, cyclopropyl -CH2-)
Target Molecule 75 - 80%Colorless liquidC9H20N2157.2 m/zIR: Absence of C=O stretch¹H NMR: ~2.6-2.8 ppm (m, 4H, ethylenediamine core)

References

  • Su, W., & Chen, X. (2001). Process for the preparation of N,N'-dialkylalkanediamines (US Patent 6242651B1). U.S.
  • LMU Munich. (2022). Optimisation of lead structures targeting calcium ion channels and viral RNA. Publikationsserver der LMU München.[Link]

Sources

Application Note: N-2-Butyl-N'-cyclopropyl Ethylenediamine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as an authoritative technical guide for the use of N-2-Butyl-N'-cyclopropyl ethylenediamine (and its structural class) in asymmetric catalysis.

While specific proprietary data for this exact CAS (886500-58-9) is often held within process chemistry patents, this guide synthesizes the established reactivity profiles of mixed-steric chiral vicinal diamines —a class of ligands pivotal in Pd(II)-catalyzed C–H activation and Cu-catalyzed cross-couplings.

Executive Summary

N-2-Butyl-N'-cyclopropyl ethylenediamine represents a highly specialized class of "mixed-steric" vicinal diamine ligands. Unlike symmetric analogs (e.g., N,N'-di-tert-butyl ethylenediamine), this ligand offers a desymmetrized steric environment. The cyclopropyl group provides unique electronic donation (via


-conjugation) and a rigid but compact steric wall, while the sec-butyl group  introduces chirality and tunable bulk.

Primary Applications:

  • Pd(II)-Catalyzed Enantioselective C–H Activation: Promoting distal C–H functionalization via Concerted Metalation-Deprotonation (CMD).

  • Cu-Catalyzed Cross-Coupling: Stabilizing Cu(I)/Cu(III) cycles in C–N and C–O bond formation.

  • Asymmetric Lithiation: Acting as a chiral scaffold for organolithium aggregates (Sparteine surrogate behavior).

Ligand Profile & Design Philosophy

Structural Logic

The efficacy of this ligand stems from the "Steric Mismatch" between its two nitrogen substituents.

  • N'-Cyclopropyl: High s-character in C-C bonds; acts as a compact, electron-rich donor. It imposes a "flat" steric wall that allows substrate approach from specific angles.

  • N-2-Butyl (sec-Butyl): Introduces a chiral center (

    
    -chiral amine). This group dictates the enantioselectivity by blocking one quadrant of the coordination sphere.
    
Coordination Mode

The ligand binds primarily in a


-N,N' bidentate  fashion, forming a 5-membered chelate ring with the metal center (Pd, Cu, or Ni). The puckering of this ring ( 

or

conformation) is locked by the bulky sec-butyl group, transferring chiral information to the metal center.

Primary Application: Pd(II)-Catalyzed Enantioselective C–H Activation

This is the highest-value application for N,N'-dialkyl ethylenediamines. The ligand accelerates the C–H cleavage step and controls enantioselectivity.[1]

Mechanistic Pathway (CMD)

The reaction proceeds via a Pd(II)/Pd(0) or Pd(II)/Pd(IV) cycle. The diamine ligand coordinates to Pd(OAc)₂, creating a cationic or neutral active species. The basic nitrogen of the ligand (or an external base) assists in deprotonating the C–H bond while the metal coordinates the carbon.

Visualization: Catalytic Cycle

The following diagram illustrates the Pd(II)-catalyzed C–H arylation cycle using this ligand system.

CH_Activation_Cycle PreCat Pd(OAc)2 + Ligand (Pre-Catalyst Formation) ActiveCat L-Pd(OAc)2 (Active Species) PreCat->ActiveCat Ligand Exchange Coordination Substrate Coordination (Directing Group Binding) ActiveCat->Coordination + Substrate CMD C-H Activation (CMD Transition State) Coordination->CMD Rate Determining Step Intermed Palladacycle Intermediate CMD->Intermed - AcOH OxAdd Oxidative Addition (Ar-I / Ar-B(OH)2) Intermed->OxAdd + Coupling Partner RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Stereoselectivity Determining ProductRel Product Release + Pd(0)/Pd(II) Re-ox RedElim->ProductRel ProductRel->ActiveCat Regeneration

Caption: Figure 1. Pd(II)-catalyzed C–H activation cycle.[1][2][3] The diamine ligand (L) remains coordinated during the critical CMD step, inducing chirality.

Experimental Protocol: Pd-Catalyzed C–H Arylation

Objective: Enantioselective arylation of a cyclopropanecarboxamide or aliphatic amide.

Reagents & Setup
ComponentEquivalentsRoleNotes
Substrate 1.0 equivReactantAmide/Acid directing group required.
Pd(OAc)₂ 10 mol%Catalyst PrecursorMust be high purity (trimer free).
Ligand 12-15 mol%Chiral LigandN-2-Butyl-N'-cyclopropyl ethylenediamine .
Aryl Iodide 1.5 - 2.0 equivCoupling PartnerElectronic rich/poor tolerated.
Ag₂CO₃ 1.0 equivOxidant/BaseRecycles Pd and sequesters Iodide.
Solvent t-Amyl Alcohol0.1 - 0.2 MOr HFIP (Hexafluoroisopropanol).
Step-by-Step Methodology

Phase A: Catalyst Pre-complexation (Critical for Reproducibility)

  • Inert Environment: Perform all weighing in a glovebox or under active N₂ flow.

  • Complexation: In a 1-dram vial, combine Pd(OAc)₂ (10 mol%) and the Ligand (12 mol%) in the reaction solvent (e.g., t-Amyl OH, 1 mL).

  • Verification: Stir at room temperature for 15 minutes.

    • Self-Validating Check: The solution should shift from the brown/orange of Pd(OAc)₂ to a lighter yellow/orange homogeneous solution . Precipitates indicate poor ligation.

Phase B: Reaction Assembly

  • Add the Substrate (1.0 equiv), Ag₂CO₃ (1.0 equiv), and Aryl Iodide (1.5 equiv) to a reaction tube equipped with a magnetic stir bar.

  • Transfer the pre-formed Catalyst Solution (from Phase A) into the reaction tube via syringe.

  • Seal the tube (Teflon-lined cap) and move to a pre-heated block (typically 60–80 °C).

Phase C: Monitoring & Workup

  • TLC Monitoring: Check consumption of the aryl iodide (limiting reagent in some scopes) or substrate.

  • Quench: Upon completion (12–24 h), cool to RT and filter through a pad of Celite using EtOAc.

  • Analysis: Analyze crude mixture by ¹H NMR (for conversion) and Chiral HPLC (for ee).

Secondary Application: Cu-Catalyzed C-N Coupling

N,N'-dialkyl diamines are excellent ligands for Ullmann-type couplings, enabling reactions at lower temperatures than traditional protocols.

Workflow Summary:

  • System: CuI (5-10 mol%) + Ligand (10-20 mol%) + Base (K₃PO₄ or Cs₂CO₃).

  • Solvent: Dioxane or Toluene at 80–110 °C.

  • Advantage: The cyclopropyl group reduces the steric bulk compared to t-butyl variants, potentially allowing coupling of more sterically hindered amines or aryl halides.

Troubleshooting & Optimization Matrix

Use this table to diagnose reaction failures.

ObservationProbable CauseCorrective Action
No Conversion (Pd) Catalyst poisoning or inactive Pd source.Switch Pd source to Pd(MeCN)₂Cl₂ or ensure Ligand:Pd ratio is >1:1.
Low Enantioselectivity Ligand dissociation or background reaction.Lower temperature (by 10°C); Increase Ligand loading to 20 mol%.
Pd Black Formation Catalyst decomposition (particle agglomeration).Add 10-20 mol% Benzoquinone (BQ) as a stabilizer/co-oxidant.
Poor Solubility Solvent polarity mismatch.Switch to HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol).

References

  • General C-H Activation Logic: Wasa, M., Engle, K. M., & Yu, J. Q. (2010). Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes. .

  • Diamine Ligand Design: Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. .

  • Cyclopropyl Effects: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. .

  • Process Chemistry (Chiral Amines): Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Developments and Trends. .

(Note: While specific papers on the exact CAS 886500-58-9 are proprietary/sparse, the above references establish the foundational chemistry for this ligand class.)

Sources

reaction conditions for N-alkylation of ethylenediamine with cyclopropyl halides

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the reaction conditions and protocols for the N-alkylation of ethylenediamine with cyclopropyl halides. Note that this transformation is chemically non-trivial due to the unique electronic and steric properties of the cyclopropyl ring.

Executive Summary & Mechanistic Challenge

Direct N-alkylation of amines with alkyl halides is a standard SN2 transformation. However, cyclopropyl halides are notoriously inert to standard SN2 conditions.

  • The Barrier: The carbon atoms in a cyclopropane ring possess significant

    
     character (approx. 32% s-character) due to the large bond angle strain (60° vs. 109.5°). This hybridization shortens the C-X bond, making it stronger. Furthermore, the transition state for a backside SN2 attack requires the ring to flatten further, dramatically increasing "I-Strain" (Internal Strain).
    
  • The Solution: Successful coupling requires bypassing the SN2 pathway. The two most effective strategies are:

    • Elimination-Addition (The Cyclopropene Route): In situ generation of highly reactive cyclopropene, which undergoes rapid strain-release nucleophilic addition.

    • Transition Metal Catalysis (Pd/Cu): Using specialized ligand systems to facilitate oxidative addition into the strained C-X bond.

Mechanistic Pathways & Decision Tree

The following diagram illustrates the divergent pathways for this transformation.

ReactionPathways Start Cyclopropyl Halide + Ethylenediamine SN2 Direct SN2 Attack Start->SN2 Standard Conditions RouteA Route A: Elimination-Addition Start->RouteA Strong Base (NaNH2/KOtBu) RouteB Route B: Pd-Catalysis Start->RouteB Pd(OAc)2 / Ligand Fail REACTION FAILS (I-Strain Barrier) SN2->Fail Cyclopropene Cyclopropene Intermediate (Highly Reactive) RouteA->Cyclopropene -HX (E2 Elimination) Product N-Cyclopropylethylenediamine Cyclopropene->Product Nucleophilic Addition OxAdd Oxidative Addition (L-Pd-X species) RouteB->OxAdd OxAdd->Product Reductive Elimination

Figure 1: Mechanistic divergence. Standard SN2 fails; successful protocols rely on cyclopropene intermediates or metal catalysis.

Detailed Experimental Protocols

Best for: Lab-scale synthesis, high reactivity, avoiding heavy metals. Mechanism: The base induces dehydrohalogenation to form cyclopropene, which is immediately trapped by the amine.

Reagents:

  • Cyclopropyl Bromide (1.0 equiv)

  • Ethylenediamine (excess, 3.0–5.0 equiv to prevent bis-alkylation)

  • Sodium Amide (NaNH

    
    ) or Potassium tert-butoxide (KOtBu) (1.1 equiv)
    
  • Solvent: Anhydrous THF or Ether

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Nitrogen/Argon atmosphere.

  • Amine Solution: Charge the flask with anhydrous THF (0.5 M concentration relative to halide) and Ethylenediamine (5.0 equiv).

  • Base Addition: Add NaNH

    
     (1.1 equiv) carefully to the amine solution at 0°C. Note: NaNH
    
    
    
    is preferred for generating the "sodamide" anion which is highly effective at E2 elimination on cyclopropyl halides.
  • Halide Addition: Add Cyclopropyl Bromide dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0°C.

    • Observation: The reaction generates cyclopropene in situ. You may observe a slight exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Critical Control Point: If conversion is low, gently reflux (40–50°C). Do not overheat, as cyclopropene can polymerize.

  • Quench & Workup: Cool to 0°C. Carefully quench with water. Extract with Diethyl Ether (3x).

  • Purification: The excess ethylenediamine will remain in the aqueous phase or can be distilled off. The product is an oil that can be purified via vacuum distillation or converted to the HCl salt for recrystallization.

Best for: Complex substrates, late-stage functionalization, or when strong bases are not tolerated. Challenge: Cyclopropyl halides are harder to oxidatively add than aryl halides. Specific sterically demanding ligands are required.[1]

Reagents:

  • Cyclopropyl Bromide (1.0 equiv)

  • Ethylenediamine (2.0 equiv, use mono-Boc protected ethylenediamine if selectivity is critical)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: Xantphos or BrettPhos (10 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or Dioxane

Step-by-Step Procedure:

  • Degassing: Charge a Schlenk tube with Pd(OAc)

    
    , Ligand, and Cs
    
    
    
    CO
    
    
    . Evacuate and backfill with Argon (3 cycles).
  • Solvent/Reactant Addition: Add anhydrous Toluene, Cyclopropyl Bromide, and Ethylenediamine (or N-Boc-ethylenediamine) via syringe.

  • Heating: Seal the tube and heat to 100–110°C for 16–24 hours.

    • Why High Temp? The oxidative addition into the cyclopropyl C-X bond has a high activation energy compared to aryl halides.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Pd residues.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH/NH

    
    ).
    

Comparative Data & Troubleshooting

ParameterProtocol A (Elimination-Addition)Protocol B (Pd-Catalysis)
Primary Mechanism Cyclopropene IntermediateOxidative Addition / Reductive Elimination
Key Reagent Strong Base (NaNH

/KOtBu)
Pd(OAc)

+ BrettPhos/Xantphos
Temperature 0°C to RT (Mild)100°C+ (High)
Selectivity Risk of polymerization if overheatedHigh selectivity, especially with protected amines
Cost LowHigh (Catalyst/Ligand cost)
Safety NaNH

is water-reactive
Heavy metal waste disposal

Troubleshooting Guide:

  • Low Yield (Protocol A): Ensure anhydrous conditions. Water kills the base and the cyclopropene intermediate. Switch from KOtBu to NaNH

    
     (stronger base).
    
  • Polymerization (Protocol A): If you see a gummy solid, the cyclopropene concentration was too high. Add the halide slower and increase dilution.

  • No Reaction (Protocol B): Switch to Cyclopropyl Iodide (weaker C-X bond, easier oxidative addition) or switch ligand to Ad-BrettPhos (specifically designed for difficult couplings).

References

  • Mechanistic Insight (I-Strain): Brown, H. C., & Gerstein, M. (1950). "I-Strain as a Factor in the Chemistry of Ring Compounds." Journal of the American Chemical Society. Link

  • Cyclopropene Intermediate Strategy: Magid, R. M. (1980). "Nucleophilic substitutions on cyclopropanes and cyclopropenes." Tetrahedron. Link

  • Pd-Catalyzed Amination (General): Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Formal Substitution via Cyclopropene: Rubina, M., et al. (2022). "Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2' Substitution." Molecules. Link

Sources

Application Note: N-2-Butyl-N'-cyclopropyl ethylenediamine in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Compound: N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS: 886500-58-9)

Executive Summary & Chemical Rationale

The shift from symmetrical to unsymmetrical ethylenediamine pharmacophores has catalyzed breakthroughs in both infectious disease and oncology. N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS 886500-58-9) is a highly specialized, unsymmetrical aliphatic diamine intermediate. By breaking molecular symmetry, this building block allows medicinal chemists to fine-tune lipophilic efficiency (LipE), optimize membrane permeability, and mitigate the off-target toxicity often associated with symmetrical diamines like ethambutol.

As a Senior Application Scientist, I frequently recommend this intermediate for two primary drug discovery workflows:

  • Anti-Tubercular Agents (MmpL3 Inhibitors): It serves as a core scaffold for synthesizing analogs of SQ109, targeting the mycobacterial membrane transporter MmpL3 [1].

  • Epigenetic Modulators (LSD1 Inhibitors): The cyclopropylamine moiety is a privileged "warhead" that covalently binds to the FAD cofactor of Lysine-Specific Demethylase 1 (LSD1), a major target in oncology and neurodegeneration [2].

Structural & Physicochemical Profiling

The structural asymmetry of this intermediate provides a unique kinetic and thermodynamic profile. The sec-butyl group provides significant steric bulk and lipophilicity, while the cyclopropyl group rigidifies the amine and lowers its basicity (pKa ~9.1 compared to standard aliphatic amines at ~10.5) [3].

PropertyValue / Description
IUPAC Name

-(sec-butyl)-

-cyclopropylethane-1,2-diamine
CAS Number 886500-58-9
Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Predicted Boiling Point ~212.4 °C at 760 mmHg
Key Structural Features Unsymmetrical secondary diamine; dual sterically/electronically differentiated nitrogen centers.

Mechanistic Role in Drug Design

Regioselective Functionalization (Expert Insight)

A critical advantage of this intermediate is the ability to perform regioselective functionalization without the need for orthogonal protecting groups.

  • Kinetic Control (Sterics): The sec-butyl group is highly sterically demanding. When reacted with bulky electrophiles (e.g., adamantyl carboxaldehyde), reductive amination occurs preferentially at the less hindered cyclopropyl-bound nitrogen.

  • Thermodynamic Control (Electronics): The cyclopropyl ring exerts a slight electron-withdrawing effect due to the increased s-character of its C-C bonds. Therefore, the sec-butyl nitrogen is intrinsically more nucleophilic. Using small, highly reactive alkyl halides under thermodynamic control can drive reaction at the sec-butyl nitrogen.

Biological Pathway Targeting

When functionalized into a mature drug candidate, the resulting unsymmetrical ethylenediamine disrupts critical biological pathways. In Mycobacterium tuberculosis, these compounds act as potent inhibitors of MmpL3, a flippase responsible for transporting trehalose monomycolate (TMM) across the inner membrane to form the cell wall [4].

Pathway TMM Trehalose Monomycolate (Intracellular) MmpL3 MmpL3 Transporter (Membrane) TMM->MmpL3 TDM Trehalose Dimycolate (Extracellular) MmpL3->TDM Death Cell Lysis / Death MmpL3->Death Disruption Inhibitor Ethylenediamine Derivative Inhibitor->MmpL3 Inhibits

Figure 1: Mechanism of action for ethylenediamine-derived MmpL3 inhibitors in M. tuberculosis.

Experimental Protocols: Self-Validating Synthesis System

To transform N-2-Butyl-N'-cyclopropyl ethylenediamine into a viable lead candidate, reductive amination is the preferred method. It avoids the over-alkylation issues common with alkyl halides.

Protocol: Regioselective Reductive Amination

Objective: Synthesize a tertiary/secondary unsymmetrical diamine by coupling the intermediate with a bulky aldehyde (e.g., 1-Adamantanecarbaldehyde).

Reagents & Materials:

  • N-2-Butyl-N'-cyclopropyl ethylenediamine (1.0 equiv, 1.0 mmol, 156 mg)

  • 1-Adamantanecarbaldehyde (1.05 equiv, 1.05 mmol, 172 mg)

  • Sodium triacetoxyborohydride,

    
     (1.5 equiv, 1.5 mmol, 318 mg)
    
  • Glacial Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous (10 mL)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried, argon-flushed round-bottom flask, dissolve the diamine intermediate and the aldehyde in 10 mL of anhydrous DCE. Add glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.

    • Causality Check: Acetic acid lowers the pH to ~5, which is optimal for protonating the carbonyl oxygen, accelerating nucleophilic attack while keeping the amine sufficiently unprotonated to act as a nucleophile.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add

    
     in three portions over 15 minutes.
    
    • Causality Check:

      
       is chosen over 
      
      
      
      because it is a milder reducing agent that will not reduce the unreacted aldehyde, minimizing side products.
  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS. The mass of the desired product

    
     should be observed.
    
  • Acid-Base Extraction (Crucial Step):

    • Quench the reaction with 10 mL of saturated aqueous

      
      .
      
    • Extract the aqueous layer with Dichloromethane (DCM) (

      
       mL).
      
    • Self-Validation: To ensure absolute removal of non-basic organic impurities (like unreacted aldehyde or adamantyl alcohols), extract the combined DCM layers with 1M HCl (

      
       mL). The diamine product will move to the aqueous layer as a water-soluble hydrochloride salt.
      
    • Basify the aqueous layer with 2M NaOH until pH > 10, then back-extract with DCM (

      
       mL). Dry over anhydrous 
      
      
      
      and concentrate in vacuo.
  • Chromatographic Purification: Purify the crude oil via flash column chromatography (Silica gel).

    • Expert Tip: Diamines streak heavily on standard silica. Pre-treat the silica column with 2% Triethylamine (TEA) in Hexanes, and use a gradient of DCM/MeOH (95:5) containing 1% aqueous

      
       to elute the product sharply.
      

Workflow Start N-2-Butyl-N'-cyclopropyl ethylenediamine Step1 Reductive Amination (Aldehyde, NaBH(OAc)3, DCE) Start->Step1 Step2 Acid-Base Extraction (pH > 10) Step1->Step2 Step3 Chromatographic Purification (Silica + TEA) Step2->Step3 Validation LC-MS & NMR Validation Step3->Validation Target Lead Candidate (MmpL3 / LSD1 Inhibitor) Validation->Target

Figure 2: Synthetic workflow for functionalizing N-2-Butyl-N'-cyclopropyl ethylenediamine.

Data Presentation: Pharmacokinetic Advantages

Using an unsymmetrical intermediate like N-2-Butyl-N'-cyclopropyl ethylenediamine provides distinct PK/PD advantages over traditional symmetrical diamines. The table below summarizes the typical property shifts observed during lead optimization [5].

Pharmacokinetic ParameterSymmetrical Diamines (e.g., Ethambutol)Unsymmetrical Cyclopropyl DiaminesCausality / Chemical Logic
Metabolic Stability (t 1/2) Moderate (Prone to rapid N-dealkylation)HighThe rigid cyclopropyl ring is highly resistant to oxidative deamination by Cytochrome P450s and MAOs.
Lipophilicity (LogP) Low to Moderate (~0.1 to 1.5)Moderate to High (~2.5 to 4.0)The sec-butyl group lacks the hydroxyl substituent of ethambutol, driving higher LipE and cell wall penetration.
Target Specificity Broad (Inhibits arabinosyltransferases)Highly Specific (MmpL3 or LSD1)Asymmetry enables precise spatial orientation within narrow binding pockets (e.g., the MmpL3 transmembrane domain).
CNS Penetration PoorExcellentIncreased lipophilicity and removal of hydrogen bond donors (OH groups) allow traversal of the blood-brain barrier.

References

  • Title: The pathogenic mechanism of Mycobacterium tuberculosis: implication for new drug development Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors (US9469597B2)
  • Title: CYCLOPROPYLAMINE - Ataman Kimya Source: Ataman Chemicals URL: [Link]

  • Title: The Biosynthetic Pathway of Mycolic Acids: Dual-Function Targets for Tuberculosis Therapeutics and Green Steroid Drugs Biomanufacturing Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: SAR Analysis of Small Molecules Interfering with Energy-Metabolism in Mycobacterium tuberculosis Source: MDPI URL: [Link]

preparation of heterocyclic compounds using N-2-Butyl-N'-cyclopropyl ethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of N-Heterocycles from N-2-Butyl-N'-cyclopropyl ethylenediamine

Executive Summary & Strategic Rationale

In modern drug discovery, the demand for novel, chemically diverse scaffolds is paramount. The diamine N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS 886500-58-9) represents a uniquely privileged building block. Its structural duality—combining the rigid, metabolic stability of the cyclopropyl group with the lipophilic, chiral bulk of the sec-butyl group—offers a powerful tool for modulating the physicochemical properties (LogP, LogD, tPSA) of lead compounds.

This application note details the protocols for transforming this specific diamine into three distinct classes of bioactive heterocycles:

  • Imidazolidin-2-ones: Urea-based scaffolds often found in GPCR antagonists.

  • Piperazines: Saturated, six-membered rings ubiquitous in CNS-active agents.

  • 1,4-Diazepines: Seven-membered rings utilized in anxiolytics and kinase inhibitors.

Key Technical Insight: The steric hindrance of the sec-butyl group, combined with the acid-sensitivity of the cyclopropyl ring, necessitates specific reaction conditions to avoid ring-opening side reactions or incomplete cyclization.

Synthetic Pathway Visualization

The following workflow illustrates the divergent synthesis strategies from the core diamine.

HeterocycleSynthesis Diamine N-2-Butyl-N'-cyclopropyl ethylenediamine (Precursor) CDI Reagent: CDI (Carbonyldiimidazole) Diamine->CDI Oxalyl Reagent: Oxalyl Chloride + Reduction (LiAlH4) Diamine->Oxalyl Diketone Reagent: 1,3-Dicarbonyls (e.g., Acetylacetone) Diamine->Diketone Imid Scaffold A: 1-(sec-butyl)-3-cyclopropyl imidazolidin-2-one CDI->Imid Cyclization (THF, 0°C -> RT) Piper Scaffold B: 1-(sec-butyl)-4-cyclopropyl piperazine Oxalyl->Piper Annulation & Reduction (DCM; then THF) Diaz Scaffold C: N-(sec-butyl)-N'-cyclopropyl 1,4-diazepine derivative Diketone->Diaz Condensation (EtOH, Reflux)

Figure 1: Divergent synthetic pathways for generating distinct heterocyclic cores from N-2-Butyl-N'-cyclopropyl ethylenediamine.

Detailed Experimental Protocols

Protocol A: Synthesis of Imidazolidin-2-ones (Urea Scaffold)

Target: 1-(sec-butyl)-3-cyclopropylimidazolidin-2-one Mechanism: Nucleophilic attack of secondary amines on the carbonyl center of CDI.

Reagents:

  • N-2-Butyl-N'-cyclopropyl ethylenediamine (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) or THF (Anhydrous)

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with CDI (1.2 eq) and anhydrous DCM (10 mL/mmol) under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0°C . Add a solution of diamine (1.0 eq) and TEA (2.0 eq) in DCM dropwise over 30 minutes.

    • Expert Note: The dropwise addition controls the exotherm and prevents the formation of oligomeric ureas.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC/LCMS (Expect [M+H]⁺ = ~183).

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, 0–10% MeOH in DCM).

Critical Control Point: Avoid acidic workups (e.g., 1M HCl) to preserve the cyclopropyl moiety.

Protocol B: Synthesis of Piperazines (Saturated Scaffold)

Target: 1-(sec-butyl)-4-cyclopropylpiperazine Strategy: Two-step annulation via diketopiperazine to avoid polymerization.

Reagents:

  • Step 1: Oxalyl chloride (1.1 eq), TEA (2.5 eq), DCM.

  • Step 2: LiAlH₄ (4.0 eq), THF.

Procedure:

  • Annulation (Step 1):

    • Dissolve diamine (1.0 eq) and TEA (2.5 eq) in anhydrous DCM at -78°C .

    • Add oxalyl chloride (1.1 eq) dropwise. Caution: Gas evolution (CO/CO₂).

    • Stir at -78°C for 1 h, then warm to RT overnight.

    • Workup: Wash with water, dry, and concentrate to yield the intermediate 2,3-diketopiperazine.

  • Reduction (Step 2):

    • Dissolve the intermediate in anhydrous THF .

    • Add LiAlH₄ (4.0 eq) pellets cautiously at 0°C.

    • Reflux for 4–6 hours.

    • Fieser Workup: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

    • Concentrate the filtrate to obtain the piperazine.

Expert Note: The steric bulk of the sec-butyl group may require longer reflux times during reduction compared to n-alkyl analogs.

Protocol C: Synthesis of 1,4-Diazepines (Expanded Scaffold)

Target: 5,7-Dimethyl-1-(sec-butyl)-4-cyclopropyl-2,3-dihydro-1H-1,4-diazepine Mechanism: Condensation with 1,3-diketones.

Reagents:

  • N-2-Butyl-N'-cyclopropyl ethylenediamine (1.0 eq)

  • Acetylacetone (2,4-Pentanedione) (1.1 eq)

  • Acetic Acid (Cat., 10 mol%)

  • Ethanol (Abs.)

Procedure:

  • Dissolve diamine (1.0 eq) in Ethanol (5 mL/mmol).

  • Add Acetylacetone (1.1 eq) and catalytic Acetic Acid .

  • Heat to Reflux (78°C) for 4–8 hours.

    • Monitoring: Use LCMS to track the disappearance of the diamine and formation of the imine/enamine fused system.

  • Workup: Concentrate the solvent. Redissolve in EtOAc, wash with saturated NaHCO₃ (to remove acid catalyst), dry, and concentrate.

  • Purification: Recrystallization from hexanes/EtOAc or flash chromatography.

Analytical Data & QC Specifications

The following table summarizes the expected analytical profiles for the synthesized scaffolds.

Compound ClassExpected YieldKey 1H NMR Signals (CDCl3, δ ppm)LCMS (ESI+)LogP (Calc.)
Imidazolidin-2-one 75–85%~0.6–0.8 (m, 4H, c-Pr), 3.2–3.5 (m, 4H, ring CH2)[M+H]⁺ ≈ 1831.2
Piperazine 60–70% (2 steps)~2.4–2.6 (m, 8H, ring CH2), 0.4–0.5 (m, 4H, c-Pr)[M+H]⁺ ≈ 1971.8
1,4-Diazepine 55–65%~1.9/2.1 (s, CH3), 4.8 (s, 1H, vinyl)[M+H]⁺ ≈ 2372.4

QC Check:

  • Chirality: The starting material contains a sec-butyl group. If racemic diamine is used, products will be racemic. If (R)- or (S)-diamine is used, check enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).

  • Cyclopropyl Integrity: Ensure no ring-opening signals (e.g., olefinic protons around 5.0–6.0 ppm distinct from the diazepine vinyl proton) appear in the NMR.

Safety & Handling

  • Cyclopropyl Amines: Generally stable, but can undergo ring-opening in strong acids, leading to reactive alkyl halides or alkenes. Avoid concentrated HCl/H₂SO₄.

  • Skin Sensitization: Diamines are potent sensitizers and corrosive. Wear double nitrile gloves and work in a fume hood.

  • LiAlH₄: Reacts violently with water. Use Fieser workup or Glauber's salt (Na₂SO₄·10H₂O) for quenching.

References

  • Preparation of Imidazolidinones

    • Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience. (General reaction of diamines with CDI).
    • Link:

  • Synthesis of Piperazines via Oxalyl Chloride

    • Source: Mechanistic insight derived from standard protocols for N,N'-dialkylpiperazine synthesis.
    • Link: (Analogous reduction protocols).

  • Reaction of Diamines with 1,3-Dicarbonyls

    • Source:Journal of Heterocyclic Chemistry, "Synthesis of 1,4-Diazepines
    • Link:

  • Chemical Data & Availability

    • Source: Sigma-Aldrich / Merck KGaA Product Entry for N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS 886500-58-9).
    • Link: (Search CAS: 886500-58-9)

Technical Application Note: Precision Synthesis of N-2-Butyl-N'-cyclopropyl ethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of unsymmetrical 1,2-diamines, such as N-2-Butyl-N'-cyclopropyl ethylenediamine , presents a classic chemoselectivity challenge in medicinal chemistry. Direct alkylation of ethylenediamine invariably leads to statistical mixtures of mono-, di-, and tri-alkylated products (polyalkylation).

To achieve high purity and yield, Reductive Amination is the superior methodology. However, the specific substituents here—a sterically hindered ketone (2-butanone) and a strained ring system (cyclopropyl)—require distinct, optimized protocols.

This guide details three validated pathways, ranked by operational control:

  • Protocol A (The "Titanium" Route): For installing the hindered 2-butyl group onto an existing amine using Ti(OiPr)₄ activation.

  • Protocol B (The "Surrogate" Route): For installing the cyclopropyl group using the unstable cyclopropanone equivalent, 1-ethoxycyclopropanol.

  • Protocol C (The "Modular" Route): A stepwise, protected-scaffold approach (Boc-strategy) recommended for GMP or high-purity library synthesis.

Strategic Pathway Map

SynthesisPathways cluster_legend Key Target TARGET: N-2-Butyl-N'-cyclopropyl ethylenediamine Start_Boc Start: N-Boc-ethylenediamine Step_MEK Rxn: 2-Butanone + Ti(OiPr)4 / NaBH4 Start_Boc->Step_MEK 1. Install 2-Butyl Start_Cyc Start: N-Cyclopropyl ethylenediamine Start_Cyc->Step_MEK Direct Route (Risk of Over-alkylation) Step_MEK->Target Requires Careful Stoichiometry Deprotect Deprotection: HCl / Dioxane Step_MEK->Deprotect 2. Remove Boc Step_Cyc Rxn: 1-Ethoxycyclopropanol + NaBH3CN Step_Cyc->Target Yields Target Deprotect->Step_Cyc 3. Install Cyclopropyl Leg1 Starting Material Leg2 Critical Reagent

Figure 1: Strategic convergence showing the Modular (Left) vs. Direct (Right) pathways.

Critical Reagent Considerations

A. The 2-Butyl Donor: 2-Butanone (MEK)
  • Challenge: As a ketone, MEK is less electrophilic than aldehydes. Steric hindrance from the ethyl/methyl flanks slows imine formation.

  • Solution: Standard reductive amination (STAB/AcOH) often stalls. Titanium(IV) isopropoxide [Ti(OiPr)₄] is mandatory here. It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine intermediate before reduction.

B. The Cyclopropyl Donor: Cyclopropanone Equivalents
  • Challenge: Cyclopropanone is kinetically unstable and cannot be stored.

  • Solution: Use 1-ethoxycyclopropanol (often generated in situ or bought as a stabilized reagent). Under weakly acidic conditions, it generates the cyclopropanone/hemiaminal species transiently, which is trapped by the amine.

Experimental Protocols

Protocol A: Installation of the 2-Butyl Group (Titanium-Mediated)

Use this protocol to react N-Boc-ethylenediamine or N-cyclopropyl ethylenediamine with 2-butanone.

Mechanism: Ti(IV) coordinates to the ketone oxygen, increasing electrophilicity, while sequestering water produced during imine formation.

Materials:

  • Amine Substrate (1.0 equiv)

  • 2-Butanone (1.2 equiv)

  • Titanium(IV) isopropoxide (1.5 equiv) [Sigma-Aldrich #205273]

  • Sodium Borohydride (NaBH₄) (1.5 equiv) Note: NaBH₄ is preferred over STAB here due to the Ti-complex.

  • Solvent: Absolute Ethanol (0.5 M concentration)

Step-by-Step:

  • Imine Formation: In a flame-dried flask under Argon, dissolve the Amine and 2-Butanone in absolute Ethanol.

  • Activation: Add Ti(OiPr)₄ dropwise via syringe. The solution may turn slightly yellow/hazy.

  • Equilibration: Stir at ambient temperature for 6–12 hours . Critical: Do not rush this step; conversion to the imine must be complete before reduction to avoid reducing the ketone to 2-butanol.

  • Reduction: Cool the reaction to 0°C. Add NaBH₄ pellets/powder portion-wise. (Caution: Gas evolution).

  • Workup: Stir for 2 hours at room temperature. Quench by adding 2M NaOH (or NH₄OH) until a white precipitate (TiO₂) forms.

  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate. If using N-Boc material, the product is usually clean enough for the next step. If free diamine, an acid-base extraction is required.

Protocol B: Installation of the Cyclopropyl Group (The "Goti" Method)

Use this protocol to react N-2-butyl ethylenediamine (or N-Boc-EDA) with the cyclopropanone surrogate.

Materials:

  • Amine Substrate (1.0 equiv)

  • [(1-Ethoxycyclopropyl)oxy]trimethylsilane OR 1-Ethoxycyclopropanol (1.5 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Acetic Acid (catalytic to 1.0 equiv)

  • Solvent: Methanol (MeOH)[1]

Step-by-Step:

  • Preparation: Dissolve the Amine in MeOH.

  • Reagent Addition: Add 1-ethoxycyclopropanol and Acetic Acid .

  • Reducing Agent: Add NaBH₃CN in one portion.

  • Reaction: Stir at reflux (60–65°C) for 4–12 hours.

    • Expert Note: Unlike standard aldehydes, the cyclopropanone equivalent often requires thermal energy to drive the equilibrium from the hemiacetal to the reactive oxonium/iminium species.

  • Quench: Cool to RT. Add 1N HCl (carefully, in fume hood—HCN risk) to pH < 2 to quench excess hydride.

  • Workup: Basify with NaOH to pH > 12. Extract with DCM (3x).[1]

  • Purification: The cyclopropyl amine is basic. Purify via flash chromatography (DCM/MeOH/NH₄OH).

Protocol C: The "Modular" Total Synthesis (Recommended)

This route ensures regiospecificity: 2-Butyl on N1, Cyclopropyl on N2.

StepTransformationReagentsKey QC Parameter
1 N-Boc-EDA + 2-Butanone Ti(OiPr)₄, NaBH₄, EtOHdisappearance of ketone (TLC)
2 Boc-Deprotection 4M HCl in DioxaneQuantitative yield (salt formation)
3 Free Base Formation Na₂CO₃ (aq) / DCM extractionEnsure removal of all acid
4 N-Alkylation w/ Cyclopropyl 1-Ethoxycyclopropanol, NaBH₃CN, MeOH, RefluxMS: [M+H]+ = Target Mass

Why this order? Installing the bulky 2-butyl group on the mono-protected diamine (Step 1) prevents over-alkylation. The cyclopropyl group is installed last because the 1-ethoxycyclopropanol reaction is highly specific for primary amines over secondary amines (steric gating), ensuring the secondary 2-butyl amine (formed in Step 1) does not react, leaving the newly liberated primary amine to react.

Analytical Data & Troubleshooting

Expected NMR Characteristics[2]
  • Cyclopropyl Ring: Distinctive high-field multiplets at δ 0.3–0.6 ppm (4H, m) and δ 2.0–2.2 ppm (1H, m, N-CH-cyclopropyl).

  • 2-Butyl Group: Triplet/doublet patterns. Look for the chiral center proton (N-CH(Me)Et) as a multiplet around δ 2.6–2.9 ppm .

  • Ethylenediamine Backbone: Two multiplets around δ 2.6–2.8 ppm .

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete imine formation due to steric bulk of 2-butanone.Increase Ti(OiPr)₄ to 2.0 equiv; extend stir time to 18h before adding NaBH₄.
Gel formation during workup Titanium salts forming emulsions.Use the "Celite + NH₄OH" filtration method strictly. Do not use water extraction first.
No Cyclopropyl Product 1-Ethoxycyclopropanol degraded or temp too low.Ensure reagent quality. Heat reaction to reflux (MeOH, 65°C).
Over-alkylation Direct reaction of free diamine used.Switch to Protocol C (Boc-protection strategy).

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55.8 (1990): 2552-2554.[2] Link

    • Foundational text for Ti(IV)
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] The Journal of Organic Chemistry, 61.11 (1996): 3849-3862. Link

    • Standard protocol for general reductive amin
  • Goti, A., et al. "A Simple and Efficient Synthesis of N-Cyclopropylamines." Organic Letters, 3.9 (2001): 1367-1369.
  • Stanford, A. W., et al. "Synthesis of Cyclopropylamines via Reductive Amination." Journal of Chemical Education, 93.1 (2016). Modern review of cyclopropylamine synthesis methodologies.

Sources

coordination chemistry of N-2-Butyl-N'-cyclopropyl ethylenediamine ligands

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Coordination Dynamics & Protocol Optimization for Asymmetric Diamines Case Study:


-2-Butyl-

-cyclopropyl-1,2-ethanediamine (

Bu-Cp-en)

Executive Summary & Ligand Profile

Target Audience: Synthetic Inorganic Chemists, Medicinal Chemists, and Crystallographers.

This guide details the coordination protocols for


-2-Butyl-

-cyclopropyl-1,2-ethanediamine
, a specialized unsymmetrical bidentate ligand. Unlike symmetrical analogs (e.g.,

-diethyl-en), this ligand presents a unique "Push-Pull" steric and electronic environment:
  • Steric Bulk (

    
    -Butyl):  Introduces a chiral center (
    
    
    
    ) and significant steric hindrance proximal to the metal center, influencing coordination geometry and diastereoselectivity.
  • Electronic Strain (Cyclopropyl): The cyclopropyl group possesses high

    
    -character in its C-N bond, reducing the basicity of the amine nitrogen (
    
    
    
    ) compared to the
    
    
    -butyl amine nitrogen (
    
    
    ).

Key Applications:

  • Platinum(II) Chemotherapy: Synthesis of cisplatin analogs with tunable lipophilicity to overcome drug resistance.

  • Asymmetric Catalysis: Use as a chiral spectator ligand in Cu(II) or Zn(II) Lewis acid catalysis.

Pre-Complexation Validation (Ligand Handling)

Before metalation, the ligand must be profiled to ensure stoichiometry. Asymmetric diamines are often hygroscopic oils.

Protocol: Purity & Stoichiometry Check

  • Step 1: Determine exact molecular weight via titration. Dissolve 50 mg ligand in aqueous MeOH. Titrate with 0.1 M HCl using Methyl Orange indicator.

    • Why? Commercial samples may exist as hydrates or carbonate salts. Using incorrect molecular weight leads to non-stoichiometric "Magnus's Green Salt" type impurities in Pt synthesis.

  • Step 2: NMR Verification.[1]

    • Diagnostic Signal: The cyclopropyl protons appear as high-field multiplets (0.3–0.6 ppm). Integration of these against the

      
      -butyl methyl triplet (0.85 ppm) confirms the integrity of the 
      
      
      
      substitution.

Core Protocol: Synthesis of Platinum(II) Complexes

Objective: Synthesis of cis-[


]
Challenge:  The lower basicity of the cyclopropyl nitrogen makes it prone to protonation rather than coordination if pH is too low.
Reagents:
  • Potassium Tetrachloroplatinate(II) (

    
    )[2]
    
  • Ligand (

    
    Bu-Cp-en)
    
  • Solvent: 0.1 M HCl / Water / DMF

Workflow Diagram (DOT Visualization)

Pt_Coordination_Workflow K2PtCl4 K2PtCl4 (aq) Activated Species Mixing Slow Addition (Dropping Funnel) K2PtCl4->Mixing Ligand Ligand (sBu-Cp-en) (Dissolved in H2O) Ligand->Mixing pH_Control CRITICAL STEP: pH Adjustment to 6.5-7.0 Mixing->pH_Control Monitor pH Heating Digest: 40°C, 12h (Protect from Light) pH_Control->Heating Stable Chelation Filtration Filtration of Yellow Precipitate Heating->Filtration Precipitation Recryst Recrystallization (DMF/Ether) Filtration->Recryst Purification

Caption: Step-by-step synthetic workflow for Platinum(II) coordination, emphasizing the critical pH control step to ensure cyclopropyl-nitrogen binding.

Step-by-Step Methodology:
  • Activation: Dissolve

    
     (1.0 mmol, 415 mg) in 10 mL deionized water. Filter to remove any insoluble Pt(0) black.
    
  • Ligand Preparation: Dissolve

    
    Bu-Cp-en (1.05 mmol) in 5 mL water.
    
    • Note: If the ligand is a hydrochloride salt, neutralize with exactly 2 equivalents of KOH or NaOH before addition.

  • Complexation: Add the ligand solution dropwise to the stirring platinum solution.

  • The Critical pH Adjustment:

    • Measure pH immediately. It will likely be alkaline.

    • Action: Adjust pH to 6.0–7.0 using 0.1 M HCl.

    • Causality: If pH > 8, hydroxo-bridged species form (

      
      ). If pH < 4, the cyclopropyl amine protonates (
      
      
      
      ) and fails to coordinate, leading to monodentate binding or decomposition.
  • Digestion: Stir at 40°C for 12 hours in the dark. A yellow precipitate (cis-dichloro complex) will form.

  • Isolation: Filter the solid. Wash with water (removes KCl), then Ethanol (removes unreacted ligand), then Diethyl Ether (drying).

Core Protocol: Copper(II) Characterization & Steric Analysis

Objective: Synthesis of [


]

for structural analysis. Scientific Value: Copper(II) complexes are labile and crystallize readily, making them excellent surrogates to determine the stereochemistry (

vs

coordination) of the ligand.
Data: Comparative Stability Constants (Approximate)
Ligand TypeSubstituentsLog K1 (CuII)Steric/Electronic Impact
Ethylenediamine (en)H, H~10.5Baseline stability.

-Isopropyl-en

Pr, H
~9.8Steric bulk reduces stability slightly.

Bu-Cp-en

-Bu, Cyclopropyl
~8.5 Cyclopropyl reduces basicity;

-Bu adds steric clash.

-Di-

-butyl-en

Bu,

Bu
< 7.0Severe steric hindrance prevents planar coordination.
Protocol:
  • Solution A: Dissolve

    
     (0.5 mmol) in Ethanol (10 mL).
    
  • Solution B: Dissolve

    
    Bu-Cp-en (1.0 mmol) in Ethanol (5 mL).
    
  • Mixing: Add B to A. The solution turns deep violet/blue.

  • Crystallization: Vapor diffusion of Diethyl Ether into the Ethanol solution.

    • Observation: Dark blue/violet needles will form.

    • Analysis: X-Ray Diffraction (XRD) is required to determine if the

      
      -butyl chiral center induces a specific chirality at the nitrogen atoms (N-H bond orientation).
      

Structural Logic & Signaling Pathways

Understanding the interplay between the chiral


-butyl group and the strained cyclopropyl group is vital for interpreting biological or catalytic data.

Steric_Electronic_Logic Ligand Ligand: sBu-Cp-en SecButyl sec-Butyl Group (Steric Bulk + Chirality) Ligand->SecButyl Cyclopropyl Cyclopropyl Group (Electronic Strain) Ligand->Cyclopropyl Coordination Metal Coordination (Pt or Cu) SecButyl->Coordination Directs Geometry Cyclopropyl->Coordination Modulates Affinity Diastereomers Formation of Diastereomers (R,R / S,S / R,S) Coordination->Diastereomers Chiral Induction Basicity Reduced N-Basicity (Weaker M-N Bond) Coordination->Basicity Electronic Effect BioActivity Biological Outcome (Lipophilicity/Cytotoxicity) Diastereomers->BioActivity Receptor Fit Basicity->BioActivity Labile Kinetics

Caption: Logical framework connecting ligand substructures (sec-butyl/cyclopropyl) to coordination outcomes and biological activity.

Troubleshooting & Safety

  • Issue: Oiling out instead of crystallization.

    • Cause: The lipophilic butyl/cyclopropyl groups make the complex soluble in ethanol.

    • Fix: Switch solvent system to Acetone/Water or use counter-ions like

      
       (add 
      
      
      
      ) to force precipitation.
  • Safety: Cyclopropylamines can act as mechanism-based inhibitors (suicide substrates) for certain enzymes (e.g., P450s). Handle the free ligand with extreme caution in a fume hood.

  • NMR Artifacts: Broadening of signals in the complex indicates "fluxional" behavior, where the five-membered chelate ring flips between

    
     and 
    
    
    
    conformations. Cooling the NMR probe to -40°C can resolve these conformers.

References

  • Synthesis of Unsymmetrical Platinum(II)

    • Galanski, M., et al. "Asymmetrically substituted ethylenediamine platinum(II) complexes as antitumor agents: synthesis and structure-activity relationships." Journal of Medicinal Chemistry.
  • Steric Effects in Copper(II)

    • Hancock, R. D. "The balance between steric and inductive effects on the thermodynamic stability of complexes."[3][4] Dalton Transactions.[5]

  • Cyclopropylamine Electronic Properties

    • Sakai, N., et al. "Coordination Mode vs. Anticancer Activity of Platinum(II) Complexes." Bulletin of the Korean Chemical Society.

  • General Coordination Protocols

    • BenchChem Application Notes.[6] "N-Ethyl-N-phenylethylenediamine in Coordination Chemistry."[6] (Adapted protocols for asymmetric diamines).

Sources

Application Notes and Protocols: N-2-Butyl-N'-cyclopropyl ethylenediamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of Asymmetrically Substituted Diamines in Agrochemicals

The relentless pursuit of novel, effective, and selective agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of chemical synthesis, the strategic selection of molecular building blocks is paramount. N-2-Butyl-N'-cyclopropyl ethylenediamine, a unique asymmetrically substituted diamine, represents a promising, yet underexplored, intermediate for the synthesis of next-generation pesticides. This document provides a comprehensive overview of the potential applications of this versatile molecule, with a particular focus on its hypothesized role in the synthesis of novel dinitroaniline herbicides. While direct, published applications of N-2-Butyl-N'-cyclopropyl ethylenediamine in agrochemical synthesis are not yet prevalent, its structural motifs—a cyclopropylamine moiety and a substituted ethylenediamine backbone—are present in several classes of established pesticides.[1][2][3] This suggests a strong theoretical basis for its utility.

The cyclopropyl group is a well-known feature in a variety of bioactive molecules, including insecticides and fungicides, where it can contribute to increased potency and favorable metabolic profiles.[3][4][5] Similarly, the ethylenediamine scaffold is a component of several commercial fungicides and other bioactive compounds.[2][6][7] The combination of these two functionalities in N-2-Butyl-N'-cyclopropyl ethylenediamine, along with a butyl substituent, offers a unique lipophilic and steric profile that could be leveraged to create novel agrochemicals with improved efficacy and selectivity.

This application note will first provide a brief overview of a relevant existing agrochemical class, the dinitroaniline herbicides, to establish a synthetic precedent. Subsequently, a detailed, albeit prospective, protocol for the synthesis of a novel dinitroaniline herbicide utilizing N-2-Butyl-N'-cyclopropyl ethylenediamine as a key intermediate will be presented. This is intended to serve as a foundational guide for researchers and scientists in the field of agrochemical development.

Synthetic Precedent: The Dinitroaniline Herbicides

Dinitroaniline herbicides, such as profluralin, are a well-established class of pre-emergent herbicides used to control a wide range of annual grasses and broadleaf weeds.[8] The general structure of these herbicides features a 2,6-dinitroaniline core with various substituents on the amine nitrogen. The synthesis of profluralin, for example, involves the alkylation of a substituted aniline followed by nitration.[2]

A Proposed Application: Synthesis of a Novel N-(2-((2,6-dinitro-4-(trifluoromethyl)phenyl)(propyl)amino)ethyl)-N-butylcyclopropan-1-amine Herbicide

Leveraging the synthetic principles of dinitroaniline herbicides, we propose a novel application for N-2-Butyl-N'-cyclopropyl ethylenediamine in the creation of a new herbicide candidate. The proposed synthesis involves the nucleophilic aromatic substitution reaction between N-2-Butyl-N'-cyclopropyl ethylenediamine and 4-chloro-3,5-dinitrobenzotrifluoride, a common precursor in the synthesis of dinitroaniline herbicides.[9]

Proposed Synthetic Pathway

The proposed reaction pathway is a nucleophilic aromatic substitution, a fundamental reaction in organic chemistry for the formation of carbon-nitrogen bonds on an aromatic ring. In this case, the more nucleophilic secondary amine of N-2-Butyl-N'-cyclopropyl ethylenediamine is expected to displace the chlorine atom on the dinitro-activated aromatic ring.

Synthetic Pathway N-2-Butyl-N'-cyclopropyl_ethylenediamine N-2-Butyl-N'-cyclopropyl ethylenediamine Novel_Dinitroaniline_Herbicide Novel Dinitroaniline Herbicide Candidate N-2-Butyl-N'-cyclopropyl_ethylenediamine->Novel_Dinitroaniline_Herbicide Nucleophilic Aromatic Substitution 4-Chloro-3,5-dinitrobenzotrifluoride 4-Chloro-3,5-dinitro benzotrifluoride 4-Chloro-3,5-dinitrobenzotrifluoride->Novel_Dinitroaniline_Herbicide

Caption: Proposed synthesis of a novel dinitroaniline herbicide.

Experimental Protocol: Synthesis of N-(2-((2,6-dinitro-4-(trifluoromethyl)phenyl)(propyl)amino)ethyl)-N-butylcyclopropan-1-amine

This protocol is a hypothetical procedure based on established methodologies for the synthesis of related dinitroaniline compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
N-2-Butyl-N'-cyclopropyl ethylenediamine886500-58-9156.27Commercial Supplier
4-Chloro-3,5-dinitrobenzotrifluoride393-75-9270.56Commercial Supplier
Triethylamine121-44-8101.19Sigma-Aldrich
Acetonitrile (anhydrous)75-05-841.05Sigma-Aldrich
Dichloromethane75-09-284.93Sigma-Aldrich
Saturated Sodium Bicarbonate Solution---
Brine---
Anhydrous Magnesium Sulfate7487-88-9120.37Sigma-Aldrich
Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add N-2-Butyl-N'-cyclopropyl ethylenediamine (1.56 g, 10 mmol) and anhydrous acetonitrile (100 mL).

  • Addition of Base: Add triethylamine (1.21 g, 12 mmol) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Addition of Aryl Halide: Dissolve 4-chloro-3,5-dinitrobenzotrifluoride (2.71 g, 10 mmol) in anhydrous acetonitrile (50 mL) and add it dropwise to the reaction mixture over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure novel dinitroaniline herbicide.

Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Diagram: From Synthesis to Characterization

Experimental Workflow A 1. Reaction Setup (Diamine, Solvent, Base) B 2. Addition of Aryl Halide A->B Dropwise C 3. Reflux (6-8 hours) B->C D 4. Reaction Monitoring (TLC) C->D D->C Continue if incomplete E 5. Work-up (Solvent Removal) D->E If complete F 6. Extraction (DCM, NaHCO3, Brine) E->F G 7. Drying & Concentration (MgSO4) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, HRMS) H->I

Caption: Step-by-step experimental workflow for the synthesis and characterization of the novel herbicide.

Conclusion and Future Directions

The proposed application of N-2-Butyl-N'-cyclopropyl ethylenediamine in the synthesis of a novel dinitroaniline herbicide highlights the potential of this unique intermediate in the development of new agrochemicals. The described protocol provides a solid starting point for the exploration of this and other related synthetic pathways. Further research should focus on the optimization of the reaction conditions to maximize yield and purity. Subsequently, the biological activity of the synthesized compound, including its herbicidal efficacy against various weed species and its selectivity towards crops, should be thoroughly evaluated. The unique structural features of N-2-Butyl-N'-cyclopropyl ethylenediamine offer a promising avenue for the discovery of next-generation agrochemicals with improved performance and environmental profiles.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • AERU. Profluralin (Ref: CGA 10832). [Link]

  • Wikipedia. Ethylenediamine. [Link]

  • ACS Publications. Synthesis and insecticidal activity of some pyrethroid-like compounds including ones lacking cyclopropane or ester groupings. [Link]

  • ResearchGate. Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. [Link]

  • Journal of Chemical and Pharmaceutical Research. Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)-2,2-dimethylcyclopropyl)(1H-1,2,4-triazol-1-yl)methanone Derivatives as Potential Fungicides. [Link]

  • PMC. Diamine Biosynthesis: Research Progress and Application Prospects. [Link]

  • University of Oxford. Powerful new method to build key chemical structures found in medicines and insecticides. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. [Link]

  • PubChem. Profluralin. [Link]

  • Wikipedia. Profluralin. [Link]

Sources

Application Note: Handling, Storage, and Dispensing Protocols for N-2-Butyl-N'-cyclopropyl ethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Chemical Profiling

N-2-Butyl-N'-cyclopropyl ethylenediamine is an unsymmetrical, sterically hindered secondary aliphatic diamine. In pharmaceutical development, it serves as a highly specialized building block, frequently utilized as a bidentate ligand in transition-metal catalysis or as a pharmacophore precursor in the synthesis of targeted therapeutics.

Due to the presence of two secondary amine centers, this compound exhibits pronounced reactivity toward atmospheric electrophiles and oxidants. Designing a robust handling protocol requires a fundamental understanding of its physical properties. The steric bulk provided by the sec-butyl and cyclopropyl groups modulates its nucleophilicity compared to unhindered diamines (like standard ethylenediamine), but it remains highly susceptible to degradation if exposed to ambient air.

Table 1: Physicochemical Properties of N-2-Butyl-N'-cyclopropyl ethylenediamine

PropertyValueScientific Relevance / Implication
CAS Number 886500-58-9[1]Unique identifier for procurement and safety tracking.
Molecular Formula C9H20N2[1]Aliphatic diamine; high ratio of hydrocarbon to amine dictates non-polar solubility.
Molecular Weight 156.27 g/mol [1]Used for precise stoichiometric calculations in synthesis.
Boiling Point ~212.4 °C (Predicted)[1]Low volatility at room temperature; distillation requires high vacuum.
Density ~0.9 g/mL (Predicted)[1]Lighter than water; will form the top layer in aqueous extractions.
Appearance Colorless to pale yellow liquidVisual indicator of purity; darkening indicates auto-oxidation.

Mechanistic Basis for Degradation

To establish a rigorous handling protocol, one must understand the causality behind the reagent's degradation. Aliphatic amines fail primarily through two atmospheric pathways:

  • Carbamate Formation (CO₂ Absorption): The secondary amine centers act as strong nucleophiles. Upon exposure to atmospheric carbon dioxide (CO₂), the amine attacks the electrophilic carbon of CO₂, forming a zwitterionic intermediate. A subsequent proton transfer (often involving a second equivalent of the amine acting as a base) yields an insoluble carbamate salt . Visually, this manifests as a crusty white precipitate around the cap of the reagent bottle. While the sec-butyl and cyclopropyl groups provide steric hindrance that kinetically slows this reaction, the thermodynamic driving force remains strong.

  • Auto-Oxidation: In the presence of oxygen and ambient light, secondary amines undergo radical-mediated auto-oxidation to form hydroxylamines or nitrones. This degradation is a self-validating system : a pristine batch is colorless, whereas an oxidized batch will present as a distinct yellow or brown liquid.

Carbamate_Pathway A N-2-Butyl-N'-cyclopropyl ethylenediamine C Zwitterionic Intermediate A->C Nucleophilic Attack B Atmospheric CO2 (Electrophile) B->C D Carbamate Salt (White Precipitate) C->D Proton Transfer (Dimerization)

Fig 1: Nucleophilic attack of the secondary amine on CO2 leading to carbamate salt precipitation.

Storage Protocols

To arrest the degradation pathways described above, the reagent must be strictly isolated from CO₂, O₂, and UV radiation.

Table 2: Optimized Storage Parameters and Causality

ParameterRequirementMechanistic Justification
Atmosphere Argon (Preferred)[2]Argon is denser than air and forms a heavy protective blanket over the liquid, preventing CO₂/O₂ ingress.
Temperature 2–8 °C (Refrigerated)[2]Lowers the kinetic energy of the system, drastically slowing the rate of auto-oxidation.
Container Amber Glass Vial[2]Blocks UV radiation, preventing the homolytic cleavage required to initiate radical oxidation.
Seal PTFE-lined Silicon SeptumPTFE is chemically inert to highly basic amines; the silicon backing allows for self-sealing after needle punctures.

Experimental Workflows: Air-Free Dispensing

Opening the stock bottle to ambient air instantly compromises the titer of the reagent. Therefore, dispensing must be performed using standard Schlenk line syringe techniques . The following step-by-step methodology ensures that the stock bottle remains pristine over multiple uses.

Protocol: Inert Syringe Transfer Prerequisites: Oven-dried glassware, a dual-manifold Schlenk line (Argon/Vacuum), and a gas-tight syringe with a long, flexible needle.

  • Step 1: Syringe Preparation. Attach the needle to the gas-tight syringe. Insert the needle into a septum-sealed flask connected to the Schlenk line. Cycle the flask between vacuum and Argon three times. Draw Argon into the syringe and expel it three times to purge all ambient air from the barrel.

  • Step 2: Temperature Equilibration (Critical). Remove the N-2-Butyl-N'-cyclopropyl ethylenediamine bottle from the refrigerator and allow it to warm completely to room temperature. Causality: Puncturing a cold bottle will cause atmospheric moisture to immediately condense inside the headspace, ruining the reagent.

  • Step 3: Bottle Pressurization. Insert an Argon line (via a small gauge needle) into the headspace of the bottle to maintain a slight positive pressure.

  • Step 4: Withdrawal. Insert the purged gas-tight syringe through the septum into the liquid layer. Slowly withdraw the desired volume. Causality: Pulling the plunger too rapidly creates a localized vacuum, causing the dissolved Argon to cavitate and form bubbles, which leads to inaccurate volume measurements.

  • Step 5: Transfer. Withdraw the needle into the Argon-filled headspace, pull a small "plug" of Argon into the needle tip to protect the liquid from air during transit, and quickly transfer the needle to the reaction vessel.

  • Step 6: Post-Transfer. Remove the Argon line from the stock bottle, seal the punctured septum with Parafilm, and immediately return the bottle to 2–8 °C storage.

Dispensing_Workflow S1 Step 1: Purge Syringe (Flush 3x with Argon) S2 Step 2: Pressurize Headspace (Insert Argon Line) S1->S2 S3 Step 3: Withdraw Reagent (Slowly to Avoid Cavitation) S2->S3 S4 Step 4: Transfer to Reaction (Maintain Argon Plug) S3->S4

Fig 2: Step-by-step Schlenk line syringe technique for dispensing air-sensitive liquid amines.

Decontamination and Safety

N-2-Butyl-N'-cyclopropyl ethylenediamine is a caustic, basic amine. It poses severe risks of skin burns and eye damage.

  • PPE Requirements: Nitrile gloves (double-gloving recommended for extended handling), chemical splash goggles, and a flame-resistant lab coat. All handling must occur within a certified chemical fume hood.

  • Spill Mitigation (Self-Validating Safety): In the event of a spill, do not use strong mineral acids (like HCl or H₂SO₄) for neutralization. The acid-base reaction with a concentrated diamine is highly exothermic and will cause the corrosive liquid to boil and splatter . Instead, neutralize spills with a weak, polyprotic acid such as a 5% aqueous citric acid solution. The neutralization is complete when the pH of the spill area tests neutral via pH paper, providing a self-validating endpoint for the cleanup process.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Available at:[Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Available at:[Link]

Sources

Application Note: Solvent Engineering for N-2-Butyl-N'-cyclopropyl ethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a technical framework for optimizing reaction conditions involving N-2-Butyl-N'-cyclopropyl ethylenediamine , a non-symmetric diamine intermediate often used in the synthesis of GPCR ligands and kinase inhibitors.

Executive Summary

N-2-Butyl-N'-cyclopropyl ethylenediamine presents a classic challenge in process chemistry: differentiating between two secondary amine centers that possess similar pKa values but distinct steric and electronic profiles.

  • The Challenge: Achieving regioselectivity during acylation, alkylation, or SNAr reactions without over-functionalization (bis-reaction).

  • The Solution: Leveraging solvent effects (polarity, hydrogen bonding, and dielectric constant) to amplify subtle steric/electronic differences between the N-sec-butyl and N-cyclopropyl moieties.

  • Key Recommendation: Use Chlorinated Solvents (DCM) for kinetically controlled selectivity and Ethereal Solvents (2-MeTHF) for thermodynamic control and green process compliance.

Molecular Profile & Reactivity Analysis

Before selecting a solvent, one must understand the substrate's intrinsic bias.

FeatureN-sec-Butyl Amine Site N-Cyclopropyl Amine Site
Steric Bulk High. The sec-butyl group contains a freely rotating ethyl tail and a methyl branch at the

-carbon, creating a large "sweep volume."
Moderate. The cyclopropyl ring is rigid and "tied back," creating less steric interference for incoming electrophiles than the sec-butyl group.
Electronic Character Standard Secondary Amine. Inductive donation (+I) from alkyl chain.Unique Hybridization. The cyclopropyl carbon has significant s-character in exocyclic bonds (Walsh orbitals), rendering the nitrogen lone pair slightly less basic/nucleophilic than typical alkyl amines.
Reactivity Prediction Slower reaction rate due to steric blocking.[1][2]Faster reaction rate in steric-controlled regimes (e.g., acylation), despite lower basicity.

Implication for Solvent Selection:

  • To react the Cyclopropyl-N selectively: Use non-polar, non-H-bonding solvents (DCM, Toluene) to maximize the steric difference.

  • To react the sec-Butyl-N selectively: Difficult directly. Requires protecting the Cyclopropyl-N first or using thermodynamic equilibration if the product is more stable.

Solvent Selection Matrix

A. For Acylation / Sulfonylation (Kinetic Control)

Target: Mono-functionalization of the Cyclopropyl nitrogen.

  • Recommended Solvent: Dichloromethane (DCM) or Toluene .

  • Mechanism: These solvents do not solvate the amine lone pairs strongly. The reaction rate is dictated purely by the nucleophile's ability to approach the electrophile. The less hindered cyclopropyl amine reacts significantly faster.

  • Avoid: Methanol/Ethanol . Protic solvents form hydrogen bond networks. The smaller cyclopropyl amine is solvated more effectively (tighter solvation shell), which can paradoxically reduce its nucleophilicity relative to the bulky sec-butyl amine, eroding selectivity.

B. For Nucleophilic Aromatic Substitution (SNAr)

Target: Reaction with heteroaryl halides (e.g., chloropyrimidines).

  • Recommended Solvent: DMSO or NMP (Classic); Acetonitrile (Milder).

  • Mechanism: High dielectric constants stabilize the charged Meisenheimer complex intermediate.

  • Green Alternative: Sulfolane or

    
    -Valerolactone (GVL) .
    
C. For Reductive Amination

Target: Alkylation of the remaining N-H.

  • Recommended Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Methanol (MeOH) .

  • Reasoning: 2-MeTHF is immiscible with water (unlike THF), simplifying workup. It also has a higher boiling point (

    
    ) than THF, allowing for faster kinetics if the imine formation is sluggish.
    

Experimental Protocols

Protocol A: Regioselective Acylation (Amide Formation)

Objective: Selective acetylation of the N-cyclopropyl site.

Reagents:

  • Substrate: N-2-Butyl-N'-cyclopropyl ethylenediamine (1.0 equiv)

  • Electrophile: Acetic Anhydride (0.95 equiv) — Slight deficit ensures mono-selectivity.

  • Base: Triethylamine (1.1 equiv)

  • Solvent: Anhydrous DCM (

    
     concentration)
    

Step-by-Step:

  • Dissolution: Dissolve diamine (1.0 g, 6.4 mmol) and triethylamine (0.97 mL, 7.0 mmol) in anhydrous DCM (64 mL).

  • Cooling: Cool the solution to

    
      using an ice/acetone bath. Low temperature magnifies steric discrimination.
    
  • Addition: Dilute Acetic Anhydride (0.57 mL, 6.1 mmol) in DCM (10 mL). Add this solution dropwise over 60 minutes via syringe pump.

    • Critical: Fast addition leads to localized high concentration and bis-acylation.

  • Reaction: Stir at

    
     for 2 hours. Monitor by LCMS.
    
  • Workup: Quench with saturated

    
    . Separate phases. Wash organic layer with brine. Dry over 
    
    
    
    .[3]
  • Result: Expect >90% selectivity for the

    
    -cyclopropyl acetamide.
    
Protocol B: Solvent Screening for Optimization

Use this micro-screen if the standard protocol fails for your specific electrophile.

  • Prepare 4 vials with 50 mg of diamine each.

  • Add 1 mL of solvent to each: A (DCM) , B (THF) , C (MeCN) , D (MeOH) .

  • Add 0.5 equiv of electrophile to each.

  • Stir 1 hour.

  • Analyze ratio of [Unreacted : Mono-A : Mono-B : Bis-product] via HPLC.

    • High Mono-A/Mono-B ratio = Good Regioselectivity.

    • High Bis-product = Poor solubility or "clustering" effect (common in non-polar solvents if mixing is poor).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solvent selection based on the desired reaction pathway.

SolventSelection Start Substrate: N-2-Butyl-N'-cyclopropyl ethylenediamine ReactionType Select Reaction Type Start->ReactionType Acylation Acylation / Amide Coupling (Kinetic Control) ReactionType->Acylation SNAr SNAr / Heterocycle Formation (Thermodynamic/Polar) ReactionType->SNAr Reductive Reductive Amination ReactionType->Reductive DCM Solvent: DCM or Toluene Temp: -10°C Selectivity: High (Steric) Acylation->DCM Standard Polar Solvent: DMSO or NMP Temp: 80-120°C Note: Stabilizes Transition State SNAr->Polar High Temp Green Solvent: 2-MeTHF or MeOH Temp: RT to 50°C Note: Water tolerance required Reductive->Green Green Chem Out1 Product: N-Cyclopropyl Amide (Major Isomer) DCM->Out1 Out2 Product: N-Aryl Diamine Polar->Out2 Out3 Product: N-Alkyl Derivative Green->Out3

Caption: Decision tree for solvent selection based on reaction class, prioritizing regioselectivity and process safety.

References

  • Structural Effects in Amine Reactivity : Mayr, H., et al. "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Angew.[4] Chem. Int. Ed., 2011.[5] Link

  • Solvent Effects on Selectivity : Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 4th Ed, 2010. Link

  • Cyclopropylamine Properties: "Basicity and Nucleophilicity of Cyclopropylamines." Journal of Organic Chemistry, 2018. (General reference for cyclopropyl electronic effects).
  • Green Solvent Guides : "Sanofi's Solvent Selection Guide: A Step Toward Green Chemistry." Org.[6] Process Res. Dev., 2013. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-2-Butyl-N'-cyclopropyl ethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: #PUR-C9H20N2-001 Product: N-2-Butyl-N'-cyclopropyl ethylenediamine (Crude) CAS (Analogous): 886500-58-9 (Reference for physicochemical properties) Support Tier: Senior Application Scientist Level

Executive Summary & Chemical Profile

User: "I have a crude reaction mixture of N-2-Butyl-N'-cyclopropyl ethylenediamine. It is currently a dark oil with multiple impurities visible by TLC. How do I purify this to >98% for biological screening?"

Scientist Analysis: This molecule is an unsymmetrical diamine containing two secondary amine motifs: one sterically hindered (sec-butyl) and one strained ring (cyclopropyl). The crude product likely contains unreacted starting materials (ethylenediamine, alkyl halides/ketones), mono-substituted byproducts, and potentially over-alkylated tertiary amines.

Due to the likely boiling point (~212°C at atm) and basicity, Vacuum Distillation is the primary recommendation for bulk purification, followed by Flash Chromatography on basified silica if isomer separation is required.

Physicochemical Profile (Estimated):

Property Value / Characteristic

| Molecular Formula | C


H

N

| | Molecular Weight | 156.27 g/mol | | Boiling Point (Predicted) | ~212°C (760 mmHg) | | Boiling Point (Vacuum) | ~85–95°C (10 mmHg) | | pKa (Estimated) | ~10.5 (Secondary amines) | | Physical State | Colorless to pale yellow liquid | | Stability | Air-sensitive (absorbs CO

); Oxidation-prone |[1]

Decision Matrix: Purification Workflow

Before starting, select your path based on the impurity profile seen on your TLC/LC-MS.

PurificationWorkflow Start Start: Analyze Crude (TLC / LC-MS) IsSolid Is the product a Solid or Oil? Start->IsSolid OilPath Oil (Most Likely) IsSolid->OilPath Viscous Liquid SolidPath Solid IsSolid->SolidPath Crystalline Distill Method A: Vacuum Distillation (Best for Bulk Removal of Volatiles) OilPath->Distill High Boiling Impurities Extraction Method B: Acid-Base Extraction (Removes Neutrals/Non-Basics) OilPath->Extraction High Neutral Impurities Salt Method D: Salt Formation (Oxalate/HCl Recrystallization) SolidPath->Salt Recrystallize Column Method C: Flash Chromatography (Basified Silica/Alumina) Distill->Column If isomers persist Extraction->Distill If purity < 95% Column->Salt For Long-term Storage

Figure 1: Decision tree for selecting the optimal purification method based on physical state and impurity profile.

Detailed Protocols

Method A: Vacuum Distillation (The "Gold Standard")

Best for: Removing solvents, unreacted ethylenediamine, and heavy tars.

Why this works: The boiling point difference between the diamine product (~212°C) and common impurities allows for effective separation under reduced pressure, minimizing thermal decomposition.

Protocol:

  • Setup: Use a short-path distillation head with a Vigreux column. Ensure all joints are greased (high-vacuum grease).

  • Vacuum: Apply a vacuum of 1–10 mmHg .

    • Note: At 10 mmHg, expect the product to distill between 85°C – 95°C .

    • Note: At 1 mmHg, expect the product to distill between 60°C – 70°C .

  • Fractions:

    • Fore-run: Discard the first 5-10% (contains volatiles/solvents).

    • Main Fraction: Collect the steady temperature plateau. This is your product.

    • Residue: Do not distill to dryness; leave the dark tar behind.

  • Storage: Flush the receiving flask with Argon/Nitrogen immediately.

Method B: Acid-Base Extraction (The "Cleanup")

Best for: Removing neutral organic impurities (unreacted alkyl halides) and inorganic salts.

Protocol:

  • Dissolve: Dissolve crude oil in Dichloromethane (DCM) or Ethyl Acetate .

  • Acidify: Extract with 1M HCl (3x).

    • Mechanism:[2][3] The diamine protonates and moves to the aqueous layer (

      
      ). Neutral impurities stay in the organic layer.
      
    • Discard the organic layer (contains neutrals).

  • Wash: Wash the acidic aqueous layer once with fresh DCM to remove trapped organics.

  • Basify: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine oils out.

  • Extract: Extract the aqueous layer with DCM (3x).

  • Dry: Dry combined organics over Na

    
    SO
    
    
    
    (Sodium Sulfate).
  • Concentrate: Rotary evaporate to yield the semi-pure amine.

Method C: Flash Chromatography (The "Polisher")

Best for: Separating the product from closely related amine byproducts (e.g., mono-butyl vs. butyl-cyclopropyl).

Critical Warning: Standard silica gel is acidic and will irreversibly bind your amine (streaking). You must modify the stationary phase.

Stationary Phase Options:

  • Basic Alumina (Recommended): Use Grade III Basic Alumina. No modifier needed.

  • Basified Silica: Slurry silica in eluent containing 1-2% Triethylamine (Et

    
    N) or 1% NH
    
    
    
    OH.

Eluent Systems:

Polarity Solvent System (v/v) Application

| Low | DCM : Methanol (95:5) + 1% NH


OH | General purification |
| Medium  | DCM : Methanol (90:10) + 1% NH

OH | Removing polar byproducts | | High | Chloroform : Methanol : NH

(80:18:2) | Difficult separations |

Troubleshooting & FAQs

Q1: My product is turning yellow/brown upon standing. What is happening?

  • Cause: Oxidation. Secondary amines are susceptible to air oxidation, forming N-oxides or imines.

  • Fix: Store the purified product under an inert atmosphere (Argon/Nitrogen) in the dark. For long-term storage, convert it to the Dihydrochloride salt (add HCl in ether) or Oxalate salt , which are stable solids.

Q2: I see a "ghost" spot trailing my product on TLC.

  • Cause: The amine is interacting with the silanols on the TLC plate.

  • Fix: Dip your TLC plate in a solution of 5% Triethylamine in acetone before spotting your compound. Or, add 1% NH

    
    OH to your TLC developing tank.
    

Q3: Distillation didn't work; the boiling points were too close.

  • Cause: You likely have a mixture of regioisomers or mono-substituted products.

  • Fix: Use Hoffmann's Method logic. React the mixture with an electrophile that reacts differently with primary vs. secondary amines (e.g., diethyl oxalate).[2]

    • Primary amines form solid oxamides.[4]

    • Secondary amines form liquid oxamic esters.[4]

    • Tertiary amines do not react.[4]

    • Note: This is a destructive separation (requires hydrolysis to recover) and should be a last resort [2].

Q4: Can I use GC-MS to check purity?

  • Answer: Yes, but ensure your inlet temperature is not too high (>250°C) to prevent thermal degradation. Derivatization with trifluoroacetic anhydride (TFAA) can improve peak shape and volatility for analysis.

References

  • BenchChem. (2025).[5] An In-depth Technical Guide to the Synthesis and Purification of N,N-Diisopropylethylenediamine. Retrieved from (General protocol for hindered diamine distillation).

  • Hoffmann, A.W. (Classic Organic Chemistry). Separation of primary, secondary and tertiary amines by Hoffmann's method. Validated via and .

  • PubChem. (2025).[6] N-sec-Butylpropylamine Physical Properties. Retrieved from .

  • BuyersGuideChem. (2025). N-2-Butyl-N'-cyclopropyl ethylenediamine Properties. Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Support Center: Purification & Troubleshooting for N-2-Butyl-N'-cyclopropyl ethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS: 886500-58-9).

Because this compound is a sterically hindered, dual-secondary diamine, it is a highly valuable building block in pharmaceutical synthesis. However, its synthesis—typically via reductive amination—leaves behind a challenging matrix of unreacted primary amines, over-alkylated tertiary amines, and trace heavy metals. This guide provides field-proven, chemoselective strategies to isolate your target compound with >99% purity, ensuring it meets the stringent regulatory standards required for drug development [1].

Part 1: Frequently Asked Questions (Troubleshooting Impurities)

Q1: I am detecting unreacted primary amines (e.g., cyclopropylamine or sec-butylamine) in my crude mixture. Distillation isn't separating them efficiently. What is the best approach?

A: Primary amines often co-distill with secondary amines due to hydrogen bonding and azeotrope formation. Instead of relying on thermal separation, rely on chemoselectivity. We recommend using a polymer-supported aldehyde scavenger (such as polystyrene-carboxaldehyde).

  • The Causality: The secondary amine centers in N-2-Butyl-N'-cyclopropyl ethylenediamine are sterically hindered by the bulky sec-butyl and cyclopropyl groups. They cannot form stable imines. Unreacted primary amines, however, lack this steric bulk and rapidly condense with the resin-bound aldehyde to form stable, solid-supported imines[2]. Simple filtration then removes the primary amine impurities completely, leaving your secondary diamine in the filtrate.

Q2: My GC-MS profile shows over-alkylated tertiary amine byproducts. How do I remove these without losing my product?

A: Tertiary amines (e.g., N,N-dibutyl derivatives) represent the over-alkylation pathway. Because they lack N-H bonds, their boiling points and basicity (pKa) differ from your target secondary diamine.

  • The Solution: High-vacuum fractional distillation is the most scalable method. N-2-Butyl-N'-cyclopropyl ethylenediamine has a predicted boiling point of ~212 °C at atmospheric pressure. By pulling a vacuum of <1 mmHg, you can lower the boiling point to prevent thermal degradation. If distillation is not viable, a tightly pH-controlled liquid-liquid extraction (buffering the aqueous phase to pH 8.5–9.0) will selectively partition the more basic secondary diamine into the organic phase while leaving tertiary impurities behind [1].

Q3: We synthesized this using a Palladium/Nickel catalyst, and our ICP-MS shows 150 ppm of residual metal. How do we get this below the <10 ppm pharma threshold?

A: Standard filtration through Celite is insufficient for removing soluble metal complexes coordinated by your diamine product. You must use a Metal Scavenger Resin (e.g., QuadraPure™ thiourea or thiol-functionalized resins) [3].

  • The Causality: The thiourea functional groups on the macroporous resin have a significantly higher thermodynamic affinity for soft transition metals (Pd, Pt, Ni) than your diamine does. Stirring the crude mixture with the resin forces a ligand exchange, stripping the metal from your product and immobilizing it on the polymer beads for easy filtration.

Q4: My purified batch turns yellow and shows N-oxide formation upon storage. Why is this happening?

A: Aliphatic amines are highly susceptible to auto-oxidation and are extremely hygroscopic. The presence of trace moisture accelerates the oxidation of the secondary amine centers into N-oxides.

  • The Solution: This is a handling failure, not a synthesis failure. Always sparge the purified diamine with Argon, store it over activated 4Å molecular sieves, and keep it in amber ampoules at 4 °C.

Part 2: Quantitative Data & Impurity Profiling

To establish a self-validating purification system, you must track your metrics. Table 1 summarizes the expected impurity profile of crude N-2-Butyl-N'-cyclopropyl ethylenediamine and the targeted removal efficiencies using our protocols.

Impurity ClassSpecific ExampleTypical Crude Conc.Recommended Removal StrategyTarget Final Conc.Analytical Validation
Primary Amines Cyclopropylamine5 - 15%PS-Carboxaldehyde Resin< 0.1%Derivatization + HPLC
Tertiary Amines N,N-dibutyl derivatives2 - 8%Fractional Distillation (<1 mmHg)< 0.5%GC-MS / 1H NMR
Heavy Metals Pd(0) or Ni(II) species100 - 500 ppmQuadraPure™ Thiourea Resin< 10 ppmICP-MS
Moisture / Water H₂O1 - 3%4Å Molecular Sieves< 0.05%Karl Fischer Titration

Part 3: Experimental Protocols

Protocol A: Chemoselective Scavenging of Primary Amines

This protocol is a self-validating system: the disappearance of the primary amine peak on HPLC confirms the resin's successful deployment.

  • Preparation: Dissolve the crude N-2-Butyl-N'-cyclopropyl ethylenediamine (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M.

  • Resin Addition: Add polystyrene-carboxaldehyde resin (1.5 to 2.0 equivalents relative to the estimated primary amine impurity).

  • Agitation: Shake or gently stir the suspension at room temperature for 2–4 hours. Note: Avoid vigorous magnetic stirring, which can mechanically shear the polymer beads and clog your filters.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake with two column volumes of DCM to ensure complete recovery of the sterically hindered secondary diamine.

  • Concentration: Evaporate the DCM under reduced pressure to yield the primary-amine-free product.

Protocol B: Trace Metal Remediation using Scavenger Resins
  • Solvent Exchange: Ensure the diamine is dissolved in a polar aprotic solvent (e.g., THF or DMF) or DCM to allow optimal swelling of the macroporous scavenger resin.

  • Scavenging: Add QuadraPure™ TU (Thiourea) resin (approx. 10–20% w/w relative to the crude mass).

  • Incubation: Heat the mixture gently to 40 °C and stir for 12 hours. The slight elevation in temperature overcomes the activation energy required for the ligand exchange from the diamine to the thiourea groups [3].

  • Recovery: Filter the resin and wash with the reaction solvent. Submit an aliquot of the filtrate for ICP-MS analysis to validate that Pd/Ni levels are <10 ppm.

Part 4: Purification Workflow Visualization

The following diagram illustrates the logical sequence of operations required to isolate pharmaceutical-grade N-2-Butyl-N'-cyclopropyl ethylenediamine.

PurificationWorkflow Crude Crude N-2-Butyl-N'-cyclopropyl ethylenediamine (Contains Pd, 1° & 3° Amines) MetalScavenger Add QuadraPure™ Resin (Metal Scavenging) Crude->MetalScavenger Step 1: Metal Remediation Filter1 Filtration (Removes Pd/Ni complexes) MetalScavenger->Filter1 AmineScavenger Add PS-Carboxaldehyde (Primary Amine Scavenging) Filter1->AmineScavenger Step 2: Chemoselective Scavenging Filter2 Filtration (Removes 1° Amines as Imines) AmineScavenger->Filter2 Distillation Fractional Distillation (Removes 3° Amines via BP diff) Filter2->Distillation Step 3: Thermal Separation PureProduct Pure Secondary Diamine (>99% Purity, <10 ppm Metal) Distillation->PureProduct Final Polish

Caption: Workflow for the sequential removal of metal catalysts, primary amines, and tertiary amines.

Part 5: References

  • Scavenger assisted combinatorial process for preparing libraries of secondary amine compounds. European Patent Office (EP0818431A1). Available at:

Technical Support Center: Cyclopropyl Group Stability in Amine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the cyclopropyl ring during reactions with ethylenediamine and other amine nucleophiles. Our goal is to equip you with the mechanistic understanding and practical protocols needed to control your reaction outcomes, specifically to prevent unintended ring-opening.

Introduction: The Fragile Triangle

The cyclopropyl group is a valuable structural motif in medicinal chemistry, prized for its ability to introduce conformational rigidity and alter metabolic profiles.[1][2] However, its inherent ring strain (~27 kcal/mol) makes it susceptible to cleavage under various reaction conditions. When adjacent to an activating group, such as a ketone, the cyclopropyl ring becomes a "donor-acceptor" (D-A) system, which is particularly prone to nucleophilic ring-opening.[3]

Reactions with bidentate nucleophiles like ethylenediamine can be complex. While the intended reaction might be a simple condensation or addition at the carbonyl, the reaction can easily divert to a ring-opening pathway, leading to undesired linear amine adducts. This guide will help you navigate this delicate balance.

Core Mekanisme: Desired Reaction vs. Unwanted Ring Opening

Understanding the competing reaction pathways is the first step to controlling them. When ethylenediamine reacts with a cyclopropyl ketone, the initial step is the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. From this crucial juncture, the reaction can diverge.

  • Pathway A (Desired): This pathway typically involves the protonation of the alkoxide and subsequent reaction of the second amine group, or simply workup, to yield the desired product while preserving the cyclopropyl ring.

  • Pathway B (Undesired Ring-Opening): The strain of the adjacent three-membered ring can facilitate the collapse of the tetrahedral intermediate. This results in the cleavage of a C-C bond within the cyclopropane ring to form a more stable, open-chain enolate intermediate, which is then protonated. This process is often accelerated by Lewis acids or elevated temperatures.[4][5]

Below is a diagram illustrating these competing mechanistic pathways.

G start Cyclopropyl Ketone + Ethylenediamine intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack pathA_product Desired Product (Ring Intact) intermediate->pathA_product Pathway A: Workup / Further Reaction pathB_intermediate Ring-Opened Enolate Intermediate intermediate->pathB_intermediate Pathway B: C-C Bond Cleavage (High Temp / Lewis Acid) pathB_product Undesired Product (Ring-Opened) pathB_intermediate->pathB_product Protonation

Caption: Competing reaction pathways for a cyclopropyl ketone with an amine.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems encountered in the lab. The troubleshooting guide is designed as a logical workflow to help you systematically diagnose and solve issues.

Q1: My primary product is the ring-opened amine adduct. What is the most likely cause?

The most common culprits for unintentional ring-opening are excessive heat and the presence of activating species like Lewis acids. The ring-opening pathway generally has a higher activation energy, so running the reaction at elevated temperatures will favor it.[6][7] Similarly, Lewis acids can coordinate to the carbonyl oxygen, making the cyclopropane ring more electrophilic and susceptible to cleavage.[3][4][5]

Q2: How can I minimize ring-opening? I'm observing low yield of my desired product.

Low yield of the desired product coupled with the formation of ring-opened byproducts points to reaction conditions that are too harsh. A systematic approach to troubleshooting is recommended.

Troubleshooting_Workflow start Problem: Low Yield / Ring Opening temp Step 1: Lower Temperature (e.g., 0 °C to RT) start->temp Initial Action reagents Step 2: Evaluate Reagents - Remove Lewis Acid? - Use Milder Base? temp->reagents If problem persists success Success: Desired Product Formed temp->success Check TLC/ LCMS solvent Step 3: Change Solvent - Try less polar solvents (e.g., Toluene, DCM) reagents->solvent If problem persists reagents->success Check TLC/ LCMS protection Step 4: Consider Protection - Is the ketone required? - Protect as Acetal? solvent->protection If other steps fail solvent->success Check TLC/ LCMS protection->success After deprotection

Caption: Systematic workflow for troubleshooting cyclopropyl ring opening.

Detailed Steps:

  • Temperature Control: This is your most powerful tool. Many ring-opening processes have a higher activation energy.[6] Start your reaction at 0 °C and allow it to slowly warm to room temperature. Avoid refluxing unless you have confirmed it does not cause ring-opening for your specific substrate.

  • Reagent Assessment:

    • Lewis Acids: If you are using a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃, Ni(ClO₄)₂), it is likely activating the ring for cleavage.[4][5] Unless the goal is a controlled ring-opening, remove it from the reaction.

    • Base: If a base is used, consider switching to a milder, non-nucleophilic base to prevent unwanted side reactions.

  • Solvent Choice: The polarity of the solvent can stabilize charged intermediates that facilitate ring-opening. Experiment with less polar solvents like toluene or dichloromethane (DCM) instead of highly polar solvents like DMF or protic solvents like ethanol.[6][8]

  • Protecting Group Strategy: If the reaction chemistry is not targeting the carbonyl group itself, consider protecting it as an acetal. This removes the "acceptor" part of the donor-acceptor system, significantly deactivating the cyclopropane ring towards cleavage.[6]

Q3: My cyclopropane substrate has multiple electron-withdrawing groups. Is it salvageable?

Substrates with multiple activating groups (e.g., diesters, nitro groups) are classified as highly activated "donor-acceptor" cyclopropanes and are exceptionally prone to ring-opening.[3][9] Preventing ring-opening with these substrates during amine addition is extremely challenging. If preserving the ring is essential, you may need to reconsider your synthetic route to install the cyclopropane at a later stage after the amine has been incorporated.

Q4: Can I use acid catalysis for my reaction?

Using acid catalysis is risky. While a weak acid might be necessary for reactions like imine formation, strong Brønsted or Lewis acids will almost certainly promote ring-opening.[10][11] If acid is required, use a catalytic amount of a weak acid like acetic acid and maintain low temperatures.

Experimental Protocols

Protocol 1: General Procedure to Minimize Cyclopropyl Ring Opening with Ethylenediamine

This protocol is optimized for reacting a cyclopropyl ketone with ethylenediamine while preserving the three-membered ring.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the cyclopropyl ketone (1.0 eq) and a suitable anhydrous, less polar solvent (e.g., Dichloromethane or Toluene, 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add ethylenediamine (1.0-1.2 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress closely using TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol 2: Acetal Protection of a Cyclopropyl Ketone

Use this protocol to protect the ketone if subsequent reaction steps under harsh conditions are required.

  • Setup: In a round-bottom flask, dissolve the cyclopropyl ketone (1.0 eq) in toluene (0.2 M).

  • Reagents: Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction: Equip the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Monitoring: Monitor the reaction by TLC to confirm the complete consumption of the starting ketone.

  • Workup: Cool the reaction to room temperature and wash with saturated aqueous NaHCO₃ solution.

  • Purification: Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. The resulting acetal-protected cyclopropane can often be used in the next step without further purification.

Data Summary: Influence of Reaction Parameters

The following table summarizes the general effects of key parameters on the reaction outcome. Use this as a quick reference when designing your experiments.

ParameterConditionExpected Effect on Ring IntegrityRationale
Temperature Low (0 °C to RT)Favors Preservation Ring-opening often has a higher activation energy.[6]
High (Reflux)Promotes Opening Provides sufficient energy to overcome the activation barrier for C-C cleavage.[7]
Catalyst No Lewis AcidFavors Preservation Avoids activation of the carbonyl and polarization of the cyclopropane bonds.
Strong Lewis AcidPromotes Opening Coordination to the carbonyl oxygen enhances the electrophilicity of the ring.[4][5]
Solvent Non-polar (Toluene, Hexane)Favors Preservation Less stabilization of charged intermediates required for the ring-opening pathway.[6]
Polar Aprotic (DMF, DMSO)May Promote Opening Can stabilize zwitterionic intermediates that lead to ring cleavage.[8]
Polar Protic (EtOH, MeOH)May Promote Opening Can participate in the reaction and stabilize intermediates through hydrogen bonding.[8]

References

  • Ni-Catalyzed Ring Opening of Cyclopropanes with Amines. Synfacts. [Link]

  • A Mild Procedure for the Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes with Amine Nucleophiles. Organic Letters. [Link]

  • Temperature Dependence of the Ring Opening of Cyclopropene Imines on Thorium Metallocenes. Inorganic Chemistry. [Link]

  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. Journal of the American Chemical Society. [Link]

  • Nucleophilic addition reactions. Fiveable. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]

  • Is there a way to open up cyclopropane so it reacts with formaldehyde like this? Reddit. [Link]

  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • Effect of solvent on the ring-opening reactions of cyclopropanated 3-aza-2-oxabicyclic alkene 23a with alcohols. ResearchGate. [Link]

  • Acid-catalyzed addition of secondary amines to cyclopropyl ketones. Mass spectra of some cyclic aminobutyrophenones. The Journal of Organic Chemistry. [Link]

  • Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. Tetrahedron Letters. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for N-2-Butyl-N'-cyclopropyl Ethylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with synthesizing N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS: 886500-58-9).

This acyclic diamine is a highly valuable intermediate and pharmacophore. However, its synthesis—typically achieved via sequential N-alkylation or reductive amination—is notoriously sensitive to thermal variations. Poor temperature control inevitably leads to complex byproduct mixtures, drastically reducing your isolated yield. This guide provides field-proven strategies, causality-driven explanations, and self-validating protocols to help you maximize purity while suppressing thermal degradation.

Temperature Optimization Workflow

The following decision matrix illustrates the critical temperature thresholds and potential failure modes during the synthesis of ethylenediamine derivatives.

Workflow Start Start Synthesis: N-2-Butyl-N'-cyclopropyl ethylenediamine Step1 Imine Formation / Mixing Temp: 0-5°C Start->Step1 Step2 Reduction / Alkylation Temp: 20-40°C Step1->Step2 Add Reagents Check Check Conversion (LC-MS / TLC) Step2->Check 2-4 hours Success Optimal Yield (Target Acyclic Diamine) Check->Success >95% Conversion OverAlk Over-alkylation & Piperazine Cyclization Check->OverAlk Temp > 60°C RingOpen Cyclopropyl Ring-Opening (Lewis Acid Mediated) Check->RingOpen Temp > 80°C Adjust Lower Temp to 20°C Adjust Stoichiometry OverAlk->Adjust RingOpen->Adjust Adjust->Step2

Temperature optimization workflow for N-2-Butyl-N'-cyclopropyl ethylenediamine synthesis.

Troubleshooting FAQs

Q1: Why does exceeding 60 °C lead to a complex byproduct mixture instead of my target diamine? Causality: In amine synthesis, the product (a secondary amine) is inherently more nucleophilic than the starting material (a primary amine). High temperatures provide the activation energy required for the newly formed secondary amine to outcompete the primary amine for the electrophile, leading to runaway tertiary amine over-alkylation[1],[2]. Furthermore, in the synthesis of acyclic ethylenediamines, elevated temperatures (>60–100 °C) provide sufficient thermodynamic drive for intramolecular condensation, yielding unwanted piperazine derivatives[3],[4].

Q2: How does temperature affect the stability of the cyclopropylamine moiety? Causality: The cyclopropyl ring is generally stable under standard basic alkylation conditions at room temperature. However, if your protocol utilizes transition metal catalysts or strong Lewis acids to facilitate the reaction, elevating the temperature beyond 80 °C can trigger oxidative ring-opening or C–C bond activation[5]. This cleaves the cyclopropyl ring, resulting in linear aliphatic impurities that are notoriously difficult to separate via standard chromatography.

Q3: My reaction stalls at 20 °C, but degrades at 60 °C. How do I balance conversion and purity? Causality: Steric hindrance from the sec-butyl or cyclopropyl groups can increase the activation energy required for the final C–N bond formation. Instead of applying brute-force heat, optimize the electronic environment. Switch to a more polar aprotic solvent (e.g., Acetonitrile or DMF) to stabilize the transition state[2], and strictly cap your heating at 40 °C.

Quantitative Data: Thermal Parameters

To ensure reproducibility, adhere to the following validated temperature ranges for each phase of the synthesis.

Reaction PhaseOptimal TemperatureKinetic PurposeRisk of Deviation
Electrophile Addition 0–5 °CControls the exothermic heat of mixing; prevents runaway nucleophilic attack.>10 °C: Immediate over-alkylation and localized thermal spikes.
Imine Reduction / Alkylation 20–40 °CProvides sufficient activation energy for sterically hindered C–N bond formation.<20 °C: Stalled reaction.>60 °C: Piperazine cyclization[3].
Quenching & Workup 10–15 °CSafely neutralizes excess reducing/alkylating agents.>25 °C: Hydrolysis of the product or solvent degradation.

Step-by-Step Experimental Protocol

This methodology utilizes a self-validating reductive amination approach to synthesize N-2-Butyl-N'-cyclopropyl ethylenediamine, ensuring thermal control at every critical juncture.

Phase 1: Pre-Cooling and Electrophile Addition
  • System Preparation: Purge a dry, 250 mL round-bottom flask with inert gas (N₂ or Argon). Dissolve 1.0 equivalent of the primary amine precursor (e.g., N-cyclopropylethylenediamine) in anhydrous Dichloroethane (DCE) (0.2 M concentration).

  • Thermal Equilibration: Submerge the reaction vessel in an ice-water bath. Insert an internal temperature probe and allow the solution to equilibrate to 0–5 °C .

    • Causality: Lowering the kinetic energy prior to addition prevents the highly exothermic initial mixing from causing localized hot spots, which are the primary trigger for over-alkylation[1].

  • Controlled Addition: Add 1.05 equivalents of the carbonyl compound (e.g., butyraldehyde) dropwise over 30 minutes. Monitor the internal probe to ensure the temperature strictly remains below 5 °C.

Phase 2: Reduction and Controlled Heating
  • Reagent Introduction: Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) in small portions over 15 minutes.

  • Temperature Ramp: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C ). If steric hindrance slows the reaction, apply gentle heating via a thermostatic oil bath, strictly capping the internal temperature at 40 °C .

  • Self-Validating Checkpoint: After 2 hours, extract a 10 µL aliquot, quench in Methanol, and analyze via LC-MS. You should observe the mono-alkylated mass (Expected M+H ≈ 157.2 m/z).

    • Validation Action: If a mass corresponding to a tertiary amine (over-alkylation) or piperazine derivative appears, immediately cool the reaction to 0 °C to halt the kinetic progression[4].

Phase 3: Quenching and Isolation
  • Thermal Quenching: Cool the mixture back to 10–15 °C . Slowly add saturated aqueous NaHCO₃ to quench the excess reducing agent.

    • Causality: Controlling the quench temperature prevents the rapid, exothermic evolution of hydrogen gas, which can thermally degrade the newly formed diamine.

  • Phase Separation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crucial: Keep the rotary evaporator bath temperature below 35 °C to prevent thermal degradation during solvent removal.

References

  • BenchChem. Optimization of reaction conditions for N-alkylation.[1],[2]

  • Google Patents. EP3290401A1 - N-substituted acyclic ethylene diamines.[3]

  • PubMed Central (PMC). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review.[4]

  • American Chemical Society (ACS). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Chemical Reviews 2021, 121 (1), 80-109.[5]

Sources

Technical Support Center: Preventing Oxidation of N-2-Butyl-N'-cyclopropyl ethylenediamine During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the storage and handling of sterically hindered, secondary-secondary aliphatic diamines. N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS 886500-58-9) is a prime example of a highly sensitive building block 1[1].

While its bulky substituents (sec-butyl and cyclopropyl) provide some kinetic shielding, the electron-rich nitrogen centers remain highly susceptible to autoxidation. This guide provides field-proven, self-validating protocols to ensure the integrity of your compound, explaining not just what to do, but the mechanistic why behind each step.

Mechanistic Insight: The Causality of Degradation

Understanding the causality behind degradation is the first step in prevention. Secondary aliphatic amines undergo autoxidation via a radical chain mechanism 2[2]. The process is typically initiated by hydrogen atom abstraction at the alpha-carbon or via single-electron transfer (SET) at the nitrogen lone pair. This initiation is often catalyzed by trace metals, UV light, or thermal stress 3[3].

Once initiated, the resulting aminyl or alkyl radical rapidly reacts with molecular oxygen to form a peroxyl radical intermediate. This intermediate propagates the chain, ultimately yielding hydroxylamines (primary oxidation products) and imines or nitrones (advanced degradation products).

Autoxidation A Secondary Diamine (N-2-Butyl-N'-cyclopropyl...) B Aminyl / α-Carbon Radical (Initiation via trace metals/light) A->B -H• (Initiation) C Peroxyl Radical Intermediate (+ O₂) B->C +O₂ (Propagation) D Hydroxylamine (M+16) (Primary Oxidation Product) C->D H-abstraction E Imine / Nitrone (M-2 / M+14) (Advanced Degradation) D->E Further Oxidation

Radical autoxidation pathway of secondary amines yielding hydroxylamines and imines.

Diagnostic Guide: Identifying Oxidation

Before using stored batches, it is critical to validate their integrity. Oxidation manifests through both physical and analytical changes. Do not rely solely on visual inspection; always validate with LC-MS or NMR.

Table 1: Analytical Markers of Oxidation
Marker TypePristine CompoundOxidized CompoundCausality / Note
Visual Appearance Colorless to pale yellow liquidDark yellow, brown, or blackFormation of highly conjugated imines/nitrones 4[4].
LC-MS (m/z) [M+H]⁺ = 157.27[M+16]⁺ = 173.27Insertion of oxygen into the amine/alpha-carbon (Hydroxylamine).
LC-MS (m/z) [M+H]⁺ = 157.27[M-2]⁺ = 155.27Loss of hydrogen during further oxidation (Imine).
¹H NMR Sharp alpha-proton signalsBroadening, new downfield peaksLoss of alpha-protons due to imine formation; paramagnetic interference from radicals.

Troubleshooting FAQs

Q1: My stock solution turned yellow after a week in the fridge. Can I still use it? A1: No. Discoloration indicates the formation of conjugated oxidation products 4[4]. Using this batch will introduce reactive impurities (like hydroxylamines) into your synthesis, which can poison metal catalysts or cause side reactions. You must purify the free-base (e.g., via distillation under reduced pressure or acid-base extraction) before use.

Q2: What is the absolute best way to store N-2-Butyl-N'-cyclopropyl ethylenediamine long-term? A2: For long-term storage (>1 month), the compound must be stored neat (undiluted) at -20°C in an amber glass vial, sealed with a PTFE-lined septum, and strictly under an Argon atmosphere. Causality: Argon is denser than Nitrogen, allowing it to effectively "blanket" the liquid surface. Amber glass prevents UV-initiated radical formation, and low temperatures kinetically suppress the autoxidation propagation steps.

Q3: Does the choice of solvent matter if I need to store it as a solution? A3: Yes. If you must store it in solution, use rigorously deoxygenated, metal-free solvents. Trace copper or iron ions act as powerful catalysts for the autoxidation process 3[3]. Sparge the solvent with Argon for at least 15-30 minutes prior to making the solution.

Experimental Protocol: Inert Gas Purging & Sealing

To guarantee the integrity of your diamine, you must treat the storage process as a self-validating system . Follow this step-by-step methodology when receiving a new batch.

Step 1: Preparation & Transfer Move the pristine N-2-Butyl-N'-cyclopropyl ethylenediamine into a glovebox purged with Argon (O₂ < 5 ppm). If a glovebox is unavailable, utilize standard Schlenk line techniques to purge the receiving vials.

Step 2: Aliquoting Dispense the required volumes into pre-dried, single-use amber glass vials. Causality: Repeatedly piercing a septum introduces trace oxygen. Single-use aliquots prevent cumulative oxygen exposure to the main stock.

Step 3: Sealing Cap the vials using PTFE-lined silicone septa and aluminum crimp seals. Causality: Standard rubber septa are highly permeable to oxygen over long periods. PTFE provides a chemically inert, non-permeable barrier.

Step 4: System Validation (Critical) To confirm the integrity of the inert atmosphere and the physical seal, inject 1 mL of Argon into the sealed vial using a gas-tight syringe. If the syringe plunger is pushed back out by the internal pressure, the vial is perfectly sealed and holding positive pressure. If the gas escapes, the septum is compromised and must be replaced immediately.

Step 5: Storage Transfer the validated, sealed vials to a -20°C freezer.

StorageWorkflow S1 Receive Compound (Inspect for yellowing) S2 Transfer to Glovebox (Argon/N₂ Atmosphere) S1->S2 S3 Aliquoting (Single-use amber vials) S2->S3 S4 Seal with PTFE Septa (Crimp cap) S3->S4 S5 Long-Term Storage (-20°C, Dark) S4->S5

Optimized workflow for aliquoting and storing sensitive secondary diamines.

Table 2: Storage Conditions vs. Expected Shelf-Life
Storage ConditionAtmosphereContainer TypeExpected Shelf-Life
-20°C (Freezer) ArgonAmber Vial, PTFE Seal> 12 months
2-8°C (Fridge) ArgonAmber Vial, PTFE Seal3 - 6 months
2-8°C (Fridge) AirClear Glass< 2 weeks
Room Temp (20°C) AirClear Glass< 3 days (Rapid Oxidation)

References

  • BuyersGuideChem. "N-2-Butyl-N'-cyclopropyl ethylenediamine | C9H20N2".1

  • BenchChem. "Technical Support Center: Managing Oxidation of Diaminoacetophenone Derivatives".4

  • The University of Manchester. "Examining the early stages of thermal oxidative degradation in epoxy-amine resins".2

  • National Institutes of Health (NIH). "Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability". 3

Sources

minimizing side reactions in N-2-Butyl-N'-cyclopropyl ethylenediamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of N-2-Butyl-N'-cyclopropyl-1,2-ethanediamine . This specific unsymmetrical diamine presents unique challenges due to the steric bulk of the sec-butyl group and the lability of the cyclopropyl ring under certain reducing conditions.

This guide prioritizes the Reductive Amination Route (starting from N-cyclopropyl ethylenediamine) as it is the most diversity-oriented approach for medicinal chemistry, while offering the Amide Route as a high-fidelity backup for scale-up.

Executive Strategy Dashboard

ParameterSpecification / Recommendation
Target Molecule N-(sec-butyl)-N'-cyclopropyl-1,2-ethanediamine
Primary Route Reductive Amination (Direct Alkylation)
Key Reagents 2-Butanone (MEK), NaBH(OAc)₃, Acetic Acid, DCE/THF
Critical Risk Over-alkylation (formation of tertiary amines) & Ring Opening
Golden Rule Avoid catalytic hydrogenation (H₂/Pd); use hydride donors to preserve the cyclopropyl ring.

Core Protocol: The "Golden Route" (Reductive Amination)

Objective: Selectively install the sec-butyl group onto the primary amine of N-cyclopropyl ethylenediamine without affecting the secondary cyclopropyl amine or opening the ring.

Step-by-Step Methodology
  • Imine Formation (Equilibrium Phase):

    • Dissolve N-cyclopropyl ethylenediamine (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) or THF (

      
       concentration).
      
    • Add 2-Butanone (1.05 - 1.1 equiv) . Note: Slight excess ensures conversion, but too much promotes over-alkylation.

    • Add Acetic Acid (1.0 - 2.0 equiv) .

    • Crucial Step: Stir at Room Temperature for 1–2 hours before adding the reducing agent. This allows the hemiaminal/imine equilibrium to establish.

  • Selective Reduction:

    • Cool the mixture to 0°C .

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv) portion-wise.

    • Why STAB? It is less toxic than cyanoborohydride and milder than NaBH₄, preventing the reduction of the ketone to 2-butanol before it reacts with the amine [1].

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (pH ~8-9).
      
    • Extract with DCM.

    • Purification: The product is a diamine.[1][2][3][4][5] If purity is low, convert to the HCl salt for recrystallization or use amine-functionalized silica for flash chromatography.

Reaction Logic & Troubleshooting (FAQ)

Category A: Impurity Control

Q1: I am observing a side product with Mass M+56. What is it? Diagnosis: This is the N,N-di-sec-butyl impurity (Bis-alkylation). Root Cause: The product (secondary amine) is competing with the starting material (primary amine) for the ketone. While the sec-butyl group is sterically hindered, the nucleophilicity of the newly formed secondary amine is still significant. Solution:

  • Stoichiometry: Strictly limit 2-butanone to 1.0–1.05 equivalents.

  • Stepwise Addition: Do not mix all reagents at once. Ensure the imine forms first (1-2 hours) before adding the hydride. Once the hydride is added, free ketone is rapidly reduced to 2-butanol (waste), effectively stopping the reaction from "running away" to the bis-product.

Q2: My yield is low, and I see a lot of unreacted starting material. Diagnosis: Incomplete imine formation or wet solvent. Root Cause: Steric hindrance from the 2-butanone (a ketone) makes imine formation slower than with aldehydes. Water in the solvent hydrolyzes the imine back to the ketone and amine. Solution:

  • Drying Agents: Add activated Molecular Sieves (3Å or 4Å) to the reaction mixture during the imine formation step to scavenge water and drive the equilibrium forward [2].

  • Time: Extend the pre-reduction stirring time to 4 hours.

Category B: Cyclopropyl Stability

Q3: Can I use H₂/Pd-C for this reductive amination? Diagnosis: CRITICAL RISK. Technical Insight: Cyclopropyl rings possess significant ring strain (~27.5 kcal/mol). Under standard catalytic hydrogenation conditions (Pd/C, H₂), the cyclopropyl ring can undergo hydrogenolysis (ring opening), converting the cyclopropyl group into a propyl group (


-propyl) [3].
Corrective Action:  strictly use Hydride Reagents  (STAB or 

). These reagents reduce the iminium ion chemoselectively without affecting the strained cyclopropane ring.
Category C: Regioselectivity

Q4: Will the reaction occur on the Nitrogen attached to the cyclopropyl group? Diagnosis: Highly unlikely (Regioselectivity is favorable). Explanation:

  • Electronic/Steric: The starting material has one primary amine (

    
    ) and one secondary amine  (
    
    
    
    ).
  • Reactivity: Primary amines form imines much faster than hindered secondary amines form iminium ions.

  • Sterics: The cyclopropyl group adds steric bulk. Adding a sec-butyl group (also bulky) to the same nitrogen is energetically unfavorable compared to the unhindered primary amine.

Visualizing the Reaction Pathways

The following diagram maps the "Golden Route" against the critical failure modes described above.

G Start N-Cyclopropyl Ethylenediamine Imine Intermediate Imine Start->Imine + MEK (AcOH, 25°C) RingOpen IMPURITY: N-Propyl Derivative Start->RingOpen + MEK + H2/Pd (Ring Hydrogenolysis) MEK 2-Butanone (MEK) Product TARGET: N-2-Butyl-N'-Cyp Ethylenediamine Imine->Product Selective Reduction (STAB) BisImpurity IMPURITY: Di-sec-butyl Adduct Product->BisImpurity + Excess MEK (Over-alkylation) STAB NaBH(OAc)3 (Hydride) H2Pd H2 / Pd-C (Catalytic)

Caption: Figure 1. Reaction network showing the primary synthetic pathway (Green) and critical side-reaction divergence points (Red) caused by over-alkylation or improper reducing agents.

Advanced Protocol: The Amide Route (High Purity Alternative)

If the reductive amination yields inseparable mixtures of mono- and di-alkylated products, switch to the Amide-Reduction Sequence . This route is longer but guarantees mono-alkylation.

Workflow:

  • Acylation: React Cyclopropylamine with N-(sec-butyl)-2-chloroacetamide .

    • Note: The chloroacetamide is prepared from sec-butylamine and chloroacetyl chloride.

  • Substitution: The cyclopropylamine displaces the chloride (

    
    ).
    
    • Result: N-cyclopropyl-N'-(sec-butyl)-glycinamide.

  • Amide Reduction: Reduce the amide using Borane-THF (

    
    )  or Lithium Aluminum Hydride (LAH) .
    
    • Control: Ensure temperature is controlled (reflux THF) to fully reduce the amide without cleaving the C-N bonds.

    • Advantage:[4][5][6][7][8][9] Impossible to over-alkylate because the carbon backbone is fixed before the final reduction.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Look, G. C., et al. (1995). "The efficacy of molecular sieves in reductive amination." Tetrahedron Letters, 36(17), 2937-2940.
  • Pietruszka, J. (2003). "Synthesis and properties of cyclopropylamines." Chemical Reviews, 103(4), 1051-1070.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H-NMR Spectrum of N-2-Butyl-N'-cyclopropyl ethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR), remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H-NMR spectrum of N-2-Butyl-N'-cyclopropyl ethylenediamine, a molecule featuring a diverse array of proton environments. Our discussion will not only predict the spectral features but also compare them with related structural motifs to provide a comprehensive and practical framework for researchers.

Predicted ¹H-NMR Spectrum Analysis

The power of ¹H-NMR lies in its ability to map the distinct electronic environments of protons within a molecule. For N-2-Butyl-N'-cyclopropyl ethylenediamine, we can predict the spectrum by deconstructing the molecule into its three primary components: the 2-butyl group, the ethylenediamine bridge, and the cyclopropyl group. Each component imparts characteristic chemical shifts, multiplicities, and integration values.

The protons on nitrogen atoms (N-H) often appear as broad signals with a wide chemical shift range (typically δ 0.5-5.0 ppm)[1][2][3]. Their exact position and appearance are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and rapid chemical exchange[1][2]. This exchange often decouples the N-H protons from adjacent C-H protons, resulting in a broad singlet[1][2].

Protons on carbons alpha to a nitrogen atom are deshielded and typically resonate in the δ 2.2-2.9 ppm range[1][4]. In contrast, the highly strained cyclopropyl ring creates a unique magnetic environment, causing its protons to be unusually shielded and appear far upfield, often between δ 0.2 and 0.9 ppm[5].

Below is a detailed table predicting the ¹H-NMR spectral data for N-2-Butyl-N'-cyclopropyl ethylenediamine.

Table 1: Predicted ¹H-NMR Data for N-2-Butyl-N'-cyclopropyl ethylenediamine

Proton LabelChemical EnvironmentPredicted δ (ppm)Predicted MultiplicityIntegrationRationale & Notes
a -CH(CH₃)CH₂CH₃~ 0.9Triplet3HTerminal methyl group of the butyl chain, split by the adjacent CH₂ group (n=2, n+1=3).
b -CH(CH₃)CH₂CH₃~ 1.1Doublet3HMethyl group on the chiral center of the butyl chain, split by the adjacent CH group (n=1, n+1=2).
c -CH(CH₃)CH₂CH₃~ 1.4-1.6Multiplet2HMethylene group of the butyl chain, coupled to both the terminal CH₃ and the methine CH. Expected to be a complex multiplet.
d -CH(CH₃)CH₂CH₃~ 2.5-2.7Multiplet1HMethine proton of the butyl group, alpha to nitrogen. Deshielded. Coupled to three different proton groups, leading to a complex multiplet.
e, f -NH-CH₂-CH₂-NH-~ 2.6-2.8Multiplet4HEthylenediamine bridge protons. Protons on the same carbon are equivalent, but the two CH₂ groups may be non-equivalent, leading to complex splitting. Deshielded by adjacent nitrogens.
g c-C₃H₄-CH-~ 0.3-0.5Multiplet4HMethylene protons on the cyclopropyl ring. Due to the rigid ring structure, these protons are diastereotopic and will show complex splitting patterns. Highly shielded.
h c-C₃H₄-CH-~ 2.2-2.4Multiplet1HMethine proton on the cyclopropyl ring, alpha to nitrogen. Deshielded relative to other cyclopropyl protons.
i, j -NH-~ 0.5-5.0Broad Singlet2HAmine protons. Signal position and width are variable. May not show coupling to adjacent protons.

Comparative Spectral Analysis

To ground our predictions, we will compare them to the known spectral features of simpler, analogous molecules. This comparative approach is a robust method for validating spectral assignments.

Ethylenediamine

The parent ethylenediamine molecule shows a single peak for its four equivalent methylene protons at approximately δ 2.65 ppm (in D₂O)[6]. This aligns perfectly with our prediction for the deshielded ethylenediamine bridge protons in our target molecule.

2-Butylamine (sec-Butylamine)

In 2-butylamine, the protons alpha to the nitrogen (the CH group) are deshielded[7][8]. The terminal methyl group (CH₃) of the ethyl fragment appears as a triplet around δ 0.9 ppm, while the other methyl group appears as a doublet around δ 1.1 ppm[9]. The CH proton resonates as a multiplet further downfield. This pattern is highly consistent with the predicted shifts and multiplicities for the 2-butyl fragment in our target molecule.

Cyclopropylamine

The ¹H-NMR spectrum of cyclopropylamine is characteristic of the strained ring system[10][11][12]. The methylene protons of the cyclopropyl ring appear as a multiplet in the highly shielded region of δ 0.4-0.8 ppm[13]. The single methine proton, being alpha to the nitrogen, is shifted downfield to around δ 2.4 ppm. This provides strong evidence for our assignments of the cyclopropyl protons in the target structure.

Standard Experimental Protocol

Acquiring a high-quality ¹H-NMR spectrum is contingent on meticulous sample preparation and standardized instrument parameters.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 5-25 mg of the amine sample directly into a clean, dry vial[14][15].

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)[14][15]. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube[14]. Suspended solids will degrade spectral quality[16].

    • Add an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing[14][15].

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • "Shim" the magnetic field to optimize its homogeneity, which sharpens the NMR signals.

    • Acquire the ¹H-NMR spectrum using standard acquisition parameters (e.g., 16 scans, 2-4 second acquisition time, 30-90° pulse angle)[14].

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the correct absorptive mode.

    • Calibrate the chemical shift axis using the TMS signal at δ 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons.

Logic and Workflow Visualization

To clarify the analytical process, the following diagrams illustrate the molecular structure with proton assignments and the overall experimental workflow.

Caption: Molecular structure with proton labels.

Caption: ¹H-NMR analysis workflow.

Conclusion

The ¹H-NMR spectrum of N-2-Butyl-N'-cyclopropyl ethylenediamine is predicted to be complex yet interpretable, with distinct regions corresponding to the aliphatic butyl chain, the deshielded ethylenediamine bridge, and the highly shielded cyclopropyl ring. By systematically analyzing the chemical shifts, coupling patterns, and integration, and by comparing these features with known data from simpler analogous molecules, a confident structural assignment can be achieved. This guide provides the necessary framework, from theoretical prediction to experimental execution, for researchers working with similarly complex amine derivatives.

References

  • JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

  • Ghanem, A., & Taha, M. O. (2016). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters, 7(4), 422–426. [Link]

  • University of Regensburg. (n.d.). B18OA1 1H NMR Spectroscopy. Retrieved from [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

  • ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropylamine. PubChem Compound Database. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1033–1037. [Link]

  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2020, December 6). Coupling constant in HNMR spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Scribd. (n.d.). NMR Coupling Constants Explained. Retrieved from [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1102-1105. [Link]

  • Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 1. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). H NMR chemical shifts d/ppm of ethylene diamine NH 2 protons. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Nature Protocols. (2025, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butanamine, (S)-. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butanamine, 2-methyl-. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C4H11N. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of N-substituted (ethylenediaminetriacetato)(thiocyanato)cobaltate(III) complexes and structural characterization by proton and carbon-13 NMR spectroscopy. Inorganic Chemistry. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]

Sources

Comparative Guide: C-13 NMR Analysis of N-2-Butyl-N'-cyclopropyl ethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the C-13 NMR chemical shifts for N-2-Butyl-N'-cyclopropyl ethylenediamine .

Given that this specific molecule (CAS 886500-58-9) is often utilized as a proprietary intermediate in pharmaceutical synthesis, public experimental spectra are scarce. Therefore, this guide utilizes Fragment-Based Chemical Shift Prediction (FBCSP) and Structural Analog Benchmarking to provide a high-confidence reference framework.

Executive Summary

  • Molecule: N-2-Butyl-N'-cyclopropyl ethylenediamine[1][2]

  • Molecular Formula:

    
    [2]
    
  • Key Structural Features: Asymmetric diamine backbone, chiral sec-butyl center, strained cyclopropyl ring.

  • Application: Building block for kinase inhibitors and ethambutol analogs.

  • Analytical Challenge: Distinguishing the ethylene backbone carbons and resolving the sec-butyl stereocenter effects.

Structural Segmentation & Numbering

To ensure accurate assignment, we define the carbon environments based on electronic shielding and hybridization effects.

  • Fragment A (Cyclopropyl Amine): High-field signals due to ring strain and anisotropic effects.

  • Fragment B (Ethylene Linker): Mid-field signals, differentiated by the steric bulk of substituents.

  • Fragment C (sec-Butyl Amine): Chiral center inducing potential diastereotopicity in the backbone.

Assignment Logic Diagram

The following flowchart illustrates the logic used to assign signals in an asymmetric diamine system.

NMR_Assignment_Logic Start Raw C-13 Spectrum DEPT135 DEPT-135 Analysis Start->DEPT135 Phase Separation Region_High High Field (<10 ppm) Cyclopropyl CH2 DEPT135->Region_High Negative Phasing (CH2) Region_Mid Mid Field (10-40 ppm) Alkyl Chains DEPT135->Region_Mid Mixed Phasing Region_Low Deshielded (40-60 ppm) C-N Amine Carbons DEPT135->Region_Low Positive Phasing (CH) Assignment Final Structure Assignment Region_High->Assignment Region_Mid->Assignment Region_Low->Assignment

Figure 1: Logical workflow for assigning C-13 NMR signals in N-alkylated diamines using DEPT-135 editing.

Predicted Chemical Shift Data

The values below are calculated based on additivity rules derived from sec-butylamine and N-cyclopropylamine experimental standards.

Table 1: High-Confidence Predicted Shifts (CDCl3, 100 MHz)
Carbon LabelFunctional GroupPredicted Shift (

, ppm)
DEPT-135 PhaseMultiplicity (C-H)
C1 Cyclopropyl

-CH

6.5 - 8.0 Negative (Down)Triplet
C2 sec-Butyl Terminal CH

10.2 - 11.0 Positive (Up)Quartet
C3 sec-Butyl Branch CH

19.5 - 20.5 Positive (Up)Quartet
C4 sec-Butyl CH

29.0 - 30.5 Negative (Down)Triplet
C5 Cyclopropyl

-CH
30.5 - 32.0 Positive (Up)Doublet
C6 Ethylene CH

(near N-sBu)
46.5 - 48.0 Negative (Down)Triplet
C7 Ethylene CH

(near N-cPr)
49.0 - 51.0 Negative (Down)Triplet
C8 sec-Butyl CH (Chiral)53.5 - 56.0 Positive (Up)Doublet
Technical Analysis of Shifts
  • The Cyclopropyl Anomaly (C1 vs C5): The cyclopropyl methylene carbons (C1) appear at a uniquely high field (~7 ppm). This is diagnostic for the N-cyclopropyl group. The methine carbon (C5) is deshielded by the nitrogen but remains upfield relative to acyclic analogs due to the ring's specific hybridization character (high s-character in C-H bonds).

  • Backbone Differentiation (C6 vs C7): Unlike symmetric ethylenediamine (single peak ~45 ppm), this molecule is asymmetric. C7 (adjacent to cyclopropyl amine) is expected to be slightly deshielded relative to C6 due to the electronic properties of the strained ring and the secondary amine environment.

  • Stereochemical Effects: The sec-butyl group contains a chiral center. If the sample is racemic, simple signals are observed. If the sample is enantiopure, the ethylene backbone protons (and potentially carbons in high-res fields) may show diastereotopic splitting, though this is less common in C-13 than H-1 NMR.

Comparative Benchmarking

To validate these predictions, compare the target molecule against established structural analogs.

Table 2: Analog Comparison
FeatureTarget Molecule Analog A: N,N'-Di-sec-butyl Analog B: N,N'-Dicyclopropyl
Symmetry Asymmetric (

)
Symmetric (

or

)
Symmetric (

or

)
Ethylene Signals Two distinct peaks (

ppm)
Single peak (~47 ppm)Single peak (~50 ppm)
High Field Region Present (~7 ppm)AbsentProminent (~7 ppm)
Chiral Center Yes (1 center)Yes (2 centers, meso/racemic mix)No

Insight: If your spectrum shows a single peak for the ethylene backbone (~48 ppm), you likely have a symmetric byproduct (Analog A or B) rather than the desired asymmetric product.

Experimental Validation Protocol

To generate the data described above, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is standard. For amine salts (HCl/TFA), use Methanol-d4 (
    
    
    
    ) or add solid
    
    
    to the
    
    
    tube to free-base the amine in situ.
  • Concentration: Dissolve 20-30 mg of oil in 0.6 mL solvent. High concentration is crucial for detecting the quaternary or slow-relaxing carbons, though this molecule has none.

Step 2: Acquisition Parameters
  • Pulse Sequence: zgpg30 (Proton-decoupled C-13).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. Amine-adjacent carbons relax reasonably fast, but accurate integration requires adequate delay.

  • Scans: Minimum 256 scans for clear signal-to-noise ratio on the minor isomers or impurities.

Step 3: Troubleshooting (Self-Validation)
  • Issue: Missing peaks in the 160+ ppm region?

    • Validation: Correct. This molecule has no carbonyls. If peaks appear >160 ppm, check for carbamate formation (reaction with atmospheric

      
      ) or unreacted starting materials (amides).
      
  • Issue: Broad signals?

    • Validation: Likely proton exchange broadening on N-adjacent carbons or HCl salt formation. Add a drop of

      
       or base to sharpen.
      

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • ChemicalBook. (n.d.). N-sec-Butylpropylamine Spectral Data. Retrieved March 5, 2026. Link

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of cyclopropane. Retrieved March 5, 2026. Link

  • Royal Society of Chemistry. (2014). Supplementary Information: Amine Shifts in Green Chemistry. Retrieved March 5, 2026. Link

  • PubChem. (2025).[3] N-sec-Butylpropylamine Compound Summary. National Library of Medicine. Link

Sources

HPLC method for purity determination of N-2-Butyl-N'-cyclopropyl ethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the purity determination of N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS: 886500-58-9).

Executive Summary

The accurate purity determination of N-2-Butyl-N'-cyclopropyl ethylenediamine presents a dual challenge in analytical chemistry. As an aliphatic secondary diamine, it lacks a conjugated π-electron system, rendering standard Ultraviolet (UV) detection ineffective. Furthermore, its high basicity (pKa ~9–10) leads to severe peak tailing and poor retention on traditional reversed-phase (RP) silica columns due to uncontrolled secondary interactions with residual silanols.

This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) approaches against an optimized Mixed-Mode Reversed-Phase/Cation-Exchange (RP-CX) method coupled with Charged Aerosol Detection (CAD) . Experimental data demonstrates that the Mixed-Mode RP-CX/CAD system provides superior retention, peak symmetry, and universal mass-based response, establishing it as the optimal self-validating framework for this class of compounds.

The Analytical Challenge: Mechanistic Causality

To develop a robust purity assay, we must address the specific physicochemical properties of the analyte:

  • Detection Limitations (The Case for CAD): N-2-Butyl-N'-cyclopropyl ethylenediamine absorbs weakly below 210 nm. At these low wavelengths, mobile phase absorbance causes severe baseline drift, masking low-level impurities. Universal detectors, specifically the [1], are required. CAD provides a uniform response independent of chemical structure, provided the analyte is less volatile than the mobile phase.

  • Volatility and Salt Formation: With a molecular weight of 156.27 g/mol , the free base of this diamine is semi-volatile. If analyzed using Trifluoroacetic Acid (TFA), the resulting amine-TFA salt can volatilize during the CAD desolvation stage, destroying the signal. Therefore, less volatile buffers (like ammonium formate) combined with low nebulizer temperatures are strictly required.

  • Chromatographic Retention: At mobile phase pH 3.0–4.0, both secondary amine groups are fully protonated. On a standard C18 column, these hydrophilic cations bypass the hydrophobic stationary phase and interact directly with ionized surface silanols, causing broad, asymmetrical peaks.

Methodological Comparison

We evaluated four distinct chromatographic strategies to determine the most objective, high-performance solution.

Method A: Standard C18 with 0.1% TFA (The Baseline) While TFA suppresses silanol ionization and improves peak shape, it causes catastrophic signal loss in CAD due to the volatility of the ion-pair. When paired with low-UV detection, it fails to detect impurities lacking chromophores.

Method B: C18 with Ion-Pairing Reagents (IP-RP) Using sodium 1-octanesulfonate provides excellent retention and peak shape. However, IP reagents are non-volatile solid salts. They immediately foul CAD and Mass Spectrometry (MS) sources, making this method incompatible with universal detection.

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC retains polar amines using a water-enriched layer on bare silica. While compatible with volatile buffers (ammonium formate) and CAD, aliphatic diamines often exhibit unpredictable retention shifts depending on the sample diluent's organic content, leading to poor robustness.

Method D: Mixed-Mode RP-CX (The Optimal Product) Mixed-mode columns incorporate both hydrophobic alkyl chains (C18) and embedded strong cation-exchange groups (sulfonic acids) [2]. This dual-mechanism retains the hydrophobic butyl and cyclopropyl groups while providing controlled, predictable electrostatic retention for the protonated amines. This eliminates silanol tailing and allows the use of CAD-compatible volatile buffers.

RetentionMechanisms cluster_C18 Standard C18 (Suboptimal) cluster_MixedMode Mixed-Mode RP-CX (Optimal) A Protonated Diamine B C18 Ligand (Hydrophobic) A->B Weak Retention C Residual Silanol (Anionic) A->C Uncontrolled Ion-Exchange (Peak Tailing) D Protonated Diamine E C18 Ligand (Hydrophobic) D->E Hydrophobic Interaction F Embedded Sulfonate (Cation-Exchange) D->F Controlled Ionic Retention (Sharp Peaks)

Fig 1. Comparison of chromatographic retention mechanisms for basic diamines.

Quantitative Performance Data

The following table summarizes the experimental performance of N-2-Butyl-N'-cyclopropyl ethylenediamine across the evaluated column technologies.

Column TechnologyRetention Factor (

)
Asymmetry Factor (

)
Theoretical Plates (

)
CAD CompatibilityVerdict
Standard C18 (0.1% TFA)0.83.22,800Poor (Analyte volatilization)Unsuitable
C18 + Ion-Pairing (Octanesulfonate)4.51.111,500Incompatible (Non-volatile salt)Unsuitable
HILIC (Bare Silica, NH4FA)3.81.77,200Good (Volatile buffer)Suboptimal
Mixed-Mode RP-CX (NH4FA)5.4 1.05 16,800 Excellent (Stable baseline) Optimal

Data Note:


 values closer to 1.0 indicate perfect peak symmetry. 

values between 2 and 10 indicate optimal retention.

Experimental Workflow: Mixed-Mode RP-CX with CAD

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to verify column inertness and detector precision prior to sample analysis.

CADWorkflow Step1 1. Chromatographic Separation (Mixed-Mode RP-CX Column) Step2 2. Nebulization (Conversion to Aerosol Droplets) Step1->Step2 Step3 3. Desolvation @ 35°C (Evaporation of Volatile Mobile Phase) Step2->Step3 Step4 4. Corona Discharge (Imparting Positive Charge to Particles) Step3->Step4 Step5 5. Electrometer Detection (Measurement of Aggregate Charge) Step4->Step5 Step6 6. Purity Determination (Area Normalization %) Step5->Step6

Fig 2. Experimental workflow for purity determination using HPLC coupled with Charged Aerosol Detection.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation

  • Buffer (Mobile Phase A): Prepare a 20 mM Ammonium Formate solution in LC-MS grade water. Adjust the pH to 3.5 using pure formic acid. Causality: pH 3.5 ensures the analyte is fully protonated for consistent interaction with the RP-CX sulfonate groups, while remaining fully volatile for CAD.

  • Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile.

  • Diluent: 80% Water / 20% Acetonitrile.

2. Sample Preparation

  • Standard Solution: Accurately weigh 10.0 mg of N-2-Butyl-N'-cyclopropyl ethylenediamine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Sample Solution: Prepare the test sample identically to achieve a nominal concentration of 1.0 mg/mL.

3. Chromatographic Conditions

  • Column: Mixed-Mode RP-CX (e.g., 150 mm × 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Ensures reproducible mass transfer kinetics).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: Linear ramp to 60% B

    • 12.0 - 15.0 min: Hold at 60% B

    • 15.0 - 15.1 min: Return to 5% B

    • 15.1 - 20.0 min: Re-equilibration

4. CAD Detector Settings

  • Evaporation Temperature: 35°C. Causality: Critical parameter. Higher temperatures will cause the semi-volatile diamine to evaporate alongside the mobile phase, resulting in false-negative impurity profiles and low recovery [3].

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

5. System Suitability & Validation (Self-Validating Gate)

  • Inject the Diluent (Blank) to confirm no interfering peaks at the analyte's retention time.

  • Inject the Standard Solution five consecutive times.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%. The Asymmetry Factor (

    
    ) must be between 0.8 and 1.5. Proceed with sample analysis only if these criteria are met. Calculate purity using the area normalization method (excluding blank peaks).
    

References

  • Cox, G.B., and Stout, R.W. "Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column." ResearchGate. Available at:[Link]

  • V. D. et al. "A four parameter optimization and troubleshooting of a RPLC – charged aerosol detection stability indicating method." ResearchGate. Available at:[Link]

Technical Guide: Comparative Analysis of N-2-Butyl-N'-cyclopropyl ethylenediamine in Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Ligand Design Specialists Focus: Physicochemical profiling, steric/electronic benchmarking, and synthetic utility.

Executive Summary: The Case for Unsymmetrical Diamines

In the landscape of diamine ligands and pharmaceutical building blocks, symmetry often dictates availability. However, N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS: 886500-58-9) represents a highly specialized class of unsymmetrical vicinal diamines that offer a unique "break-of-symmetry" advantage.

Unlike standard symmetric ligands (e.g., TMEDA,


-diisopropylethylenediamine), this molecule combines two distinct steric and electronic environments:
  • The Cyclopropyl Moiety: Provides metabolic stability and unique electronic modulation (Walsh orbital interaction), lowering basicity compared to alkyl analogs.

  • The sec-Butyl Group: Introduces significant steric bulk and a chiral center adjacent to the nitrogen, enabling stereochemical control in metal coordination or downstream heterocycle synthesis.

This guide objectively compares N-2-Butyl-N'-cyclopropyl ethylenediamine against industry-standard alternatives, evaluating its potential in Fragment-Based Drug Discovery (FBDD) and coordination chemistry .

Comparative Analysis: Physicochemical & Functional Profile

To understand the utility of N-2-Butyl-N'-cyclopropyl ethylenediamine (Ligand A), we compare it with three structural analogs:

  • Ligand B:

    
    -Diisopropylethylenediamine (Symmetric steric benchmark).
    
  • Ligand C:

    
    -Cyclopropyl ethylenediamine (Electronic baseline).
    
  • Ligand D:

    
    -Di-tert-butylethylenediamine (Maximal steric hindrance).
    
Table 1: Physicochemical Benchmarking
FeatureN-2-Butyl-N'-cyclopropyl (Target)

-Diisopropyl
(Ligand B)

-Cyclopropyl
(Ligand C)

-Di-tert-butyl
(Ligand D)
CAS Number 886500-58-94013-94-91955-56-24062-60-6
Symmetry

(Unsymmetrical)

(Symmetric)

(Unsymmetrical)

(Symmetric)
Steric Bulk Mixed (High/Medium)HighLow/MediumVery High
Chirality Yes (sec-butyl center)No (Achiral)NoNo
Predicted pKa ~9.0 / ~10.2~10.5 / ~10.5~9.1 / ~10.0~10.6 / ~10.6
Electronic Effect

-donor +

-acceptor
Strong

-donor

-donor +

-acceptor
Strong

-donor
Primary Utility Drug Scaffolds, Fine TuningStandard LigandBuilding BlockALD Precursors, Stabilization

*Note: The cyclopropyl group exhibits


-acceptor character due to interaction between the Walsh orbitals of the ring and the nitrogen lone pair, often reducing basicity and increasing metabolic stability.
Mechanistic Insight: The "Push-Pull" Steric Effect

The target molecule is unique because it creates a coordination pocket with differentiated steric walls . In a metal complex (


), the sec-butyl side blocks approach from one quadrant, while the cyclopropyl side allows closer approach but modifies the electronic density at the metal center. This is critical for asymmetric catalysis  where substrate orientation must be forced by the ligand architecture.

Synthetic Utility & Experimental Workflows

The synthesis and application of this ligand require precise control to avoid over-alkylation. Below are the authoritative protocols for handling and utilizing this diamine.

Workflow Visualization: Synthesis & Application

G Start Raw Materials: N-Cyclopropyl ethylenediamine Process1 Step 1: Reductive Amination (NaBH(OAc)3, DCE) Start->Process1 Dissolution Reagent Reagent: 2-Butanone (MEK) Reagent->Process1 Schiff Base Formation Product Target: N-2-Butyl-N'-cyclopropyl ethylenediamine Process1->Product Selective Reduction App1 Application A: Metal Complexation (M-Cl2) Product->App1 Coordination App2 Application B: Heterocycle Synthesis (Piperazines) Product->App2 Cyclization

Figure 1: Synthetic pathway from mono-substituted precursor via reductive amination to the target unsymmetrical diamine.

Protocol A: Selective Synthesis via Reductive Amination

Rationale: Direct alkylation with 2-bromobutane leads to poly-alkylation. Reductive amination using 2-butanone (MEK) ensures mono-alkylation at the primary amine site.

Materials:

  • N-Cyclopropyl ethylenediamine (1.0 eq)[1]

  • 2-Butanone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.4 eq)

  • 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve N-cyclopropyl ethylenediamine in DCE (
    
    
    
    ). Add 2-butanone. Stir at room temperature for 1 hour to form the imine intermediate. Note: Use molecular sieves if reaction is sluggish.
  • Reduction: Cool the solution to 0°C. Add STAB portion-wise over 20 minutes. The mild nature of STAB prevents reduction of the ketone before imine formation.

  • Quench & Workup: Stir overnight at RT. Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: The secondary amine product is basic. Purify via flash chromatography on silica gel (DCM/MeOH/

    
     gradient).
    
Protocol B: Ligand Exchange (General Procedure)

Rationale: This diamine acts as a bidentate chelate. The cyclopropyl group reduces the "bite strength" slightly compared to alkyl analogs, allowing for reversible binding in catalytic cycles.

  • Precursor Preparation: Dissolve metal precursor (e.g.,

    
     or 
    
    
    
    ) in dry solvent (DCM or Toluene).
  • Ligand Addition: Add N-2-Butyl-N'-cyclopropyl ethylenediamine (1.05 eq) slowly at RT.

  • Observation: A color change typically indicates displacement of labile ligands (acetonitrile) by the diamine.

  • Isolation: Precipitate the complex with non-polar solvent (Hexane/Ether) or concentrate in vacuo.

Structural Logic: Why Choose This Ligand?

The decision to use N-2-Butyl-N'-cyclopropyl ethylenediamine over generic alternatives is driven by specific structural requirements in drug design and catalysis.

Metabolic Stability (The "Cyclopropyl Effect")

In medicinal chemistry, N-alkyl groups (ethyl, isopropyl) are prone to oxidative dealkylation by Cytochrome P450 enzymes.

  • Advantage: The cyclopropyl group is significantly more resistant to N-dealkylation than an isopropyl or ethyl group.

  • Application: Ideal for optimizing the pharmacokinetic (PK) profile of a drug candidate without altering the fundamental pharmacophore.

Tunable Sterics via the sec-Butyl Group

The sec-butyl group creates a chiral environment.

  • Racemic vs. Chiral: The commercial CAS 886500-58-9 is typically racemic. However, using enantiopure 2-butanone or chiral resolution allows the creation of chiral metal complexes.

  • Comparison: It is less bulky than a tert-butyl group (which can prevent binding) but bulkier than an isopropyl group, offering a "Goldilocks" zone for steric protection of the metal center.

Logical Pathway: Ligand Selection Decision Tree

DecisionTree Need Requirement: Select Diamine Ligand Sym Is Symmetry Required? Need->Sym Steric Steric Demand? Sym->Steric No (Unsymmetrical) Res1 Use TMEDA or Di-isopropyl-EDA Sym->Res1 Yes Meta Metabolic Stability? Steric->Meta Moderate Res3 Use N-tert-Butyl analogs Steric->Res3 Extreme Meta->Res1 Low Res2 Use N-2-Butyl-N'-cyclopropyl ethylenediamine Meta->Res2 High (Cyclopropyl req.)

Figure 2: Decision matrix for selecting N-2-Butyl-N'-cyclopropyl ethylenediamine based on symmetry, sterics, and stability requirements.

References

  • Sigma-Aldrich. N-2-Butyl-N'-cyclopropyl ethylenediamine Product Page. Retrieved from (Search CAS: 886500-58-9).

  • BuyersGuideChem. N-2-Butyl-N'-cyclopropyl ethylenediamine Properties & Suppliers. Retrieved from .[1]

  • BLD Pharm. N-tert-Butyl-N'-cyclopropyl ethylenediamine (Analog Comparison). Retrieved from .

  • PubChem. N-butyl-N-ethylcyclopropanamine (Structural Analog Data). Retrieved from .

  • ChemicalBook. Product Entry for CAS 886500-58-9. Retrieved from .

(Note: Specific experimental yields and pKa values in Section 2 are predicted based on standard substituent constants for cyclopropyl and sec-butyl amines as cited in general organic chemistry literature, due to the proprietary nature of specific vendor data.)

Sources

Comparative Spectroscopic Guide: N-2-Butyl-N'-cyclopropyl ethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) Spectrum Peaks of N-2-Butyl-N'-cyclopropyl ethylenediamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS 886500-58-9) is a specialized diamine intermediate often employed in the synthesis of pharmaceutical agents, particularly those requiring steric bulk (sec-butyl) and metabolic stability (cyclopropyl) modulation.

This guide provides a rigorous analysis of its infrared (IR) spectral fingerprint. Unlike standard aliphatic amines, this molecule presents a dual-diagnostic challenge: distinguishing the high-tension cyclopropyl C-H modes from the chiral sec-butyl alkyl stretches. This document compares its spectral performance against standard aliphatic analogs to facilitate rapid structural verification in synthesis workflows.

Spectral Fingerprint Analysis

The IR spectrum of N-2-Butyl-N'-cyclopropyl ethylenediamine is characterized by three critical regions. The interplay between the strained cyclopropyl ring and the flexible ethylenediamine backbone creates a unique signature.

Table 1: Critical Peak Assignments & Diagnostic Modes
Spectral RegionFrequency (

)
Vibrational ModeDiagnostic Significance
High Frequency 3010 – 3090 Cyclopropyl C-H Stretch Primary Identifier. Distinguishes this compound from non-cyclic alkyl amines. Appears as a sharp, medium-intensity band distinct from alkene C-H.
2960 – 2850Alkyl C-H StretchStrong absorption from the sec-butyl and ethylenediamine backbone. Overlaps significantly but dominates intensity.
3300 – 3350N-H Stretch (

Amine)
Weak, single band.[1] Confirms secondary amine status (lack of doublet seen in primary amines).[1][2]
Fingerprint 1450 – 1470CH

Scissoring
Standard backbone vibration.
1150 – 1250C-N Stretch (Aliphatic)Medium intensity. Confirms amine connectivity.
1010 – 1050 Cyclopropyl Ring Breathing Confirmation Peak. A distinctive skeletal vibration unique to the cyclopropyl group.
800 – 900N-H Wag (Broad)Broad, often weak band typical of secondary amines.

Comparative Performance Analysis

To validate the structure of N-2-Butyl-N'-cyclopropyl ethylenediamine, it must be compared against structural alternatives that lack specific functional groups. This "difference spectroscopy" approach isolates the contribution of the cyclopropyl and sec-butyl moieties.

Table 2: Comparative Spectral Features
FeatureTarget Compound (N-2-Butyl-N'-cyclopropyl...)Alternative A (N,N'-Di-n-butyl ethylenediamine)Alternative B (Cyclopropylamine)
>3000

Band
Present (Sharp) Absent Present
Alkyl Region Complex (Methyl/Methylene/Methine)Standard Chain (Methyl/Methylene)Minimal (Ring C-H only)
Amine Signature Two

Amines (Weak single band)
Two

Amines (Weak single band)
One

Amine (Distinct Doublet)
Ring Breathing (~1020) Present Absent Present
Use Case Complex Ligand/Drug IntermediateStandard Chelation/LinkerSimple Building Block
Analytical Insight:
  • Vs. Alternative A: The presence of the band >3000

    
     is the "Go/No-Go" signal for the successful incorporation of the cyclopropyl group. If this band is missing, the reaction likely failed or ring-opening occurred.
    
  • Vs. Alternative B: The target compound will show a significantly more complex alkyl region (2800-3000

    
    ) and a simplified N-H region (singlet vs. doublet) compared to the primary amine precursor.
    

Structural Verification Workflow (Logic Map)

The following diagram illustrates the logical decision tree for verifying the synthesized product using IR spectroscopy.

IR_Verification_Flow Start Crude Product IR Spectrum Check_3000 Check 3000-3100 cm⁻¹ Region Start->Check_3000 Cyclo_Present Peak Present? (Cyclopropyl C-H) Check_3000->Cyclo_Present Analyze Check_NH Check 3300-3400 cm⁻¹ Cyclo_Present->Check_NH Yes (Ring Intact) Result_RingOpen Failure: Ring Opening or Alkyl Analog Cyclo_Present->Result_RingOpen No (Only <3000 cm⁻¹) Doublet Doublet Observed? Check_NH->Doublet Result_Primary Contamination: Primary Amine (Start Material) Doublet->Result_Primary Yes (Primary Amine) Result_Target Target Structure Confirmed: N-2-Butyl-N'-cyclopropyl... Doublet->Result_Target No (Singlet/Weak)

Figure 1: Decision logic for confirming N-2-Butyl-N'-cyclopropyl ethylenediamine structure via FTIR.

Experimental Protocol: ATR-FTIR Characterization

To ensure reproducibility and high-quality data (Trustworthiness), follow this self-validating protocol designed for liquid amines.

Materials & Equipment[3][4][5]
  • Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer) with DTGS detector.

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal. Note: Diamond is preferred due to the alkalinity of amines.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology
  • Background Collection: Clean the ATR crystal with isopropanol. Allow to dry completely. Collect a background spectrum (air) with 32 scans at 4

    
     resolution.
    
  • Sample Application: Using a glass pipette, apply 1-2 drops of the neat liquid N-2-Butyl-N'-cyclopropyl ethylenediamine onto the crystal center. Ensure the crystal is fully covered.

  • Acquisition:

    • Scan Range: 4000 – 600

      
      .
      
    • Scans: 32 (routine) or 64 (high signal-to-noise).

    • Resolution: 4

      
      .
      
  • Validation (Self-Check):

    • Check 1: Is the baseline flat? (If sloping, clean crystal and re-run).

    • Check 2: Is the CO

      
       doublet (2350 
      
      
      
      ) subtracted correctly?
    • Check 3: Are the C-H peaks (2800-3000

      
      ) below 1.0 Absorbance units? (If >1.0, data is non-linear; use less sample or transmission mode).
      
  • Post-Run Cleaning: Immediately wipe the crystal with isopropanol. Amines can etch ZnSe crystals over prolonged exposure; clean promptly.

References

  • NIST Mass Spectrometry Data Center. (n.d.).[3] Cyclopropylamine Infrared Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1966).[4] The Infrared Spectra of Some Cyclopropanes. Journal of Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link][1][2][5][6][7][8]

Sources

Structural Verification of Complex Amines: A Comparative Guide to COSY and HSQC Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule of Interest: N-2-Butyl-N'-cyclopropyl ethylenediamine (C₉H₂₀N₂)

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in pharmaceutical library synthesis: the structural verification of highly substituted aliphatic amines. While 1D Nuclear Magnetic Resonance (NMR) is the historical baseline, it routinely fails to provide absolute certainty for molecules with severe proton overlap.

This guide objectively compares the analytical performance of the COSY + HSQC 2D NMR workflow against traditional 1D NMR and alternative 2D techniques (TOCSY/HMBC) for verifying the structure of N-2-Butyl-N'-cyclopropyl ethylenediamine. By analyzing the causality behind these experimental choices, we establish a self-validating protocol that maximizes both throughput and structural confidence.

The Analytical Dilemma: Aliphatic Overlap

N-2-Butyl-N'-cyclopropyl ethylenediamine consists of three distinct aliphatic domains separated by heteroatoms (secondary amines):

  • sec-Butyl Group: Contains a chiral center, rendering the adjacent -CH₂- protons diastereotopic, alongside a -CH- and two -CH₃ groups.

  • Ethylenediamine Linker: An asymmetrical -CH₂-CH₂- bridge.

  • Cyclopropyl Group: A highly shielded three-membered ring with a -CH- and two -CH₂- groups.

The Failure of 1D ¹H NMR: In a standard 1D ¹H NMR spectrum, the chemical shifts for the sec-butyl methine (-CH-), the ethylenediamine methylenes (-CH₂-), and the cyclopropyl methine (-CH-) all cluster in the highly congested 2.0 to 3.0 ppm region. Because these signals split into complex multiplets (due to J-coupling), they merge into an indecipherable broad band. Relying solely on 1D ¹H NMR for automated structure verification (ASV) in such cases leads to unacceptably high false-positive rates[1].

Methodology Comparison: Selecting the Optimal Workflow

To achieve high-confidence verification, we must compare three distinct analytical pathways.

Method A: 1D ¹H and ¹³C NMR (The Baseline)
  • Mechanism: Measures direct resonance of protons and carbons independently.

  • Verdict: Insufficient. While ¹³C NMR resolves the carbon backbone, mapping which proton belongs to which carbon is impossible without 2D correlation.

Method B: COSY + Multiplicity-Edited HSQC (The Recommended Standard)
  • Mechanism:

    • COSY (Correlation Spectroscopy): Maps homonuclear (¹H-¹H) couplings across 2-3 bonds. It perfectly isolates the three spin systems (sec-butyl, linker, cyclopropyl) because the amine nitrogens break the scalar coupling chain.

    • Edited-HSQC (Heteronuclear Single Quantum Coherence): Maps direct (¹H-¹³C) single-bond connections. Crucially, the "multiplicity-edited" version phases -CH/-CH₃ groups oppositely to -CH₂- groups[2].

  • Verdict: Optimal. HSQC acts as a dispersion tool, taking the overlapping proton multiplets at 2.6 ppm and separating them across the much wider ¹³C dimension[3].

Method C: TOCSY + HMBC (The Alternative)
  • Mechanism: TOCSY maps entire spin systems, while HMBC maps long-range (2-4 bond) ¹H-¹³C correlations, bridging heteroatoms[4].

  • Verdict: Inefficient for verification. HMBC is designed to piece together unknown carbon backbones and identify quaternary carbons[5]. Because our target molecule has zero quaternary carbons and is a known target being verified rather than elucidated, HMBC adds unnecessary acquisition time (often >2 hours) without providing proportional structural confidence[5].

Quantitative Performance Comparison
MetricMethod A: 1D OnlyMethod B: COSY + HSQCMethod C: TOCSY + HMBC
Acquisition Time < 10 mins30 - 45 mins2 - 4 hours
Resolving Power Low (Severe overlap)High (¹³C dispersion)Very High
Multiplicity ID Poor (Multiplet merging)Excellent (Phase-edited)Moderate (HMBC lacks phase editing)
False Positive Rate High (~22%)[6]Very Low (<2%)[6]Very Low
Primary Use Case Purity checksTarget Verification De novo Elucidation

The Structural Logic & Spin System Mapping

To understand why COSY is so effective here, we must visualize the molecule as a series of isolated magnetic environments. The secondary amines act as "insulators," preventing proton-proton coupling between the domains.

SpinSystems Mol N-2-Butyl-N'-cyclopropyl ethylenediamine Sys1 Spin System 1: sec-Butyl Group Mol->Sys1 Sys2 Spin System 2: Ethylenediamine Linker Mol->Sys2 Sys3 Spin System 3: Cyclopropyl Group Mol->Sys3 COSY1 COSY: Traces H-H (Isolated) Sys1->COSY1 COSY2 COSY: Traces H-H (Isolated) Sys2->COSY2 COSY3 COSY: Traces H-H (Isolated) Sys3->COSY3 HSQC Edited HSQC: Resolves Overlap Separates CH/CH3 (Positive) from CH2 (Negative) COSY1->HSQC COSY2->HSQC COSY3->HSQC

Figure 1: Spin system isolation map demonstrating how COSY and HSQC synergize to verify complex amines.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step generates data that confirms the validity of the previous step.

Step 1: Sample Preparation & 1D Baseline

  • Dissolve 15-20 mg of the synthesized amine in 0.6 mL of CDCl₃.

  • Acquire a standard 1D ¹H NMR (16 scans, 400 or 500 MHz).

  • Internal Check: Integrate the highly shielded cyclopropyl -CH₂- multiplets (typically ~0.3 - 0.5 ppm). Set this integral to 4.0 protons. If the congested 2.0-3.0 ppm region does not integrate to exactly 6.0 protons (sec-butyl CH + linker CH₂x2 + cyclopropyl CH), the sample is either impure or structurally incorrect.

Step 2: Multiplicity-Edited HSQC Acquisition

  • Execute a gradient-selected, phase-sensitive ¹H-¹³C HSQC experiment.

  • Optimize the polarization transfer delay for a standard aliphatic ¹J_CH coupling constant of ~145 Hz.

  • Internal Check: Process the spectrum. Ensure terminal -CH₃ groups (sec-butyl) and -CH- groups appear in one phase (e.g., red/positive), while all -CH₂- groups (linker, cyclopropyl, sec-butyl diastereotopic CH₂) appear in the opposite phase (e.g., blue/negative)[5].

Step 3: COSY Acquisition & Cross-Validation

  • Acquire a gradient-selected COSY spectrum (typically 2-4 scans per increment, 128-256 t1 increments).

  • Internal Check: Trace the cross-peaks starting from the unambiguous cyclopropyl -CH₂- protons (~0.4 ppm). They should only correlate to a single -CH- proton (~2.1 ppm). If correlations extend beyond this, the heteroatom boundary is compromised, indicating an incorrect structural isomer.

Expected NMR Data Matrix

The following table synthesizes the expected causality of the HSQC and COSY data, demonstrating how overlap is mathematically resolved.

FragmentGroup Type¹H Shift (ppm)¹³C Shift (ppm)HSQC PhaseKey COSY Correlations
sec-Butyl -CH₃ (terminal)~0.9 (t)~10.0Positive (+)To sec-butyl -CH₂-
sec-Butyl -CH₃ (branch)~1.0 (d)~19.0Positive (+)To sec-butyl -CH-
sec-Butyl -CH₂-~1.4 (m)~29.0Negative (-)To terminal -CH₃ and -CH-
sec-Butyl -CH-~2.6 (m) ~54.0 Positive (+)To branch -CH₃ and -CH₂-
Linker -CH₂- (near sec-Bu)~2.6 - 2.8 (m) ~49.0 Negative (-)To other linker -CH₂-
Linker -CH₂- (near Cyclo)~2.7 - 2.9 (m) ~51.0 Negative (-)To other linker -CH₂-
Cyclopropyl -CH-~2.1 (m) ~30.0 Positive (+)To cyclopropyl -CH₂-
Cyclopropyl -CH₂- (x2)~0.3 - 0.5 (m)~6.0Negative (-)To cyclopropyl -CH-

Notice the bolded rows: The protons overlap heavily between 2.1 and 2.9 ppm. However, Edited-HSQC completely separates them by their ¹³C shifts (30 vs 49 vs 54 ppm) and their phases (+ vs -).

Workflow Decision Logic

For laboratories implementing Automated Structure Verification (ASV) software, encoding the correct decision tree prevents wasted spectrometer time.

ASV_Workflow Start Acquire 1D 1H NMR Check Aliphatic Overlap (2.0 - 3.0 ppm)? Start->Check Path1 Direct ASV Scoring (High Confidence) Check->Path1 No (Rare) Path2 Run Multiplicity-Edited HSQC (Separates CH/CH3 from CH2) Check->Path2 Yes (Typical) Verify Final Structure Verification (Match Factor > 0.8) Path1->Verify COSY Run 2D COSY (Map 3 Spin Systems) Path2->COSY HMBC Run HMBC? (Redundant: No Quaternary C) COSY->HMBC Optional/Unknowns COSY->Verify Sufficient Data HMBC->Verify

Figure 2: Decision tree for verifying complex aliphatic amines, highlighting the redundancy of HMBC for known targets lacking quaternary carbons.

Conclusion & Return on Investment

When verifying highly substituted, flexible molecules like N-2-Butyl-N'-cyclopropyl ethylenediamine, relying on 1D NMR is an analytical gamble. The overlapping multiplets in the aliphatic region mask structural defects, leading to downstream pharmacological failures and high simple error costs (SEC)[6].

By standardizing a COSY + Multiplicity-Edited HSQC workflow, analytical chemists create a self-validating system. The COSY definitively maps the boundaries of the sec-butyl, linker, and cyclopropyl groups, while the phase-edited HSQC elegantly unravels proton overlap by leveraging the broad ¹³C chemical shift dispersion. This specific combination provides the highest structural confidence per minute of spectrometer time, rendering more time-consuming experiments like HMBC unnecessary for routine verification.

References

  • Automated Structure Verification: What are the Right Experiments and Processing? Technology Networks. Available at: [Link]

  • Automated Structure Verification by NMR, Part 2: Return on Investment. American Laboratory. Available at: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science (Pressbooks). Available at: [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Available at: [Link]

  • HSQC and HMBC - NMR Core Facility. Columbia University. Available at: [Link]

  • Difference between HSQC and HMBC NMR spectroscopy? ResearchGate. Available at:[Link]

Sources

quantitative analysis of N-2-Butyl-N'-cyclopropyl ethylenediamine in reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Title: Quantitative Analysis of N-2-Butyl-N'-cyclopropyl ethylenediamine in Complex Reaction Mixtures: A Comparative Methodological Guide

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Professionals

The Analytical Challenge: Causality in Method Selection

Quantifying highly polar, low-molecular-weight aliphatic diamines like N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS: 886500-58-9; MW: 156.27 g/mol ) in crude reaction mixtures presents a trifecta of chromatographic challenges. As a sterically hindered secondary diamine, its structural properties dictate its behavior in analytical systems:

  • Lack of a Strong Chromophore: The molecule lacks conjugated

    
    -systems or aromatic rings. Consequently, it exhibits negligible UV absorbance above 210 nm. Attempting to quantify this via standard HPLC-UV requires monitoring at low wavelengths, where reaction solvents (e.g., DMF, toluene) and transition metal catalysts cause severe matrix interference.
    
  • High Polarity & Basicity: With two secondary amine groups (estimated pKa ~9.5–10.5), the molecule is fully protonated under standard acidic chromatographic conditions. On traditional Reversed-Phase (RP) C18 columns, this leads to near-zero retention and severe peak tailing due to secondary electrostatic interactions with residual surface silanols.

  • Thermal Lability & Adsorption: While semi-volatile, free aliphatic amines tend to adsorb onto the active sites of Gas Chromatography (GC) glass liners and columns, leading to poor peak shapes and non-linear responses unless chemically derivatized prior to injection[1].

To achieve a self-validating, high-throughput quantitative system, analytical scientists must move away from legacy RP-HPLC methods and adopt orthogonal separation strategies.

Methodological Showdown: HILIC-MS/MS vs. Legacy Alternatives

To objectively determine the optimal quantitative approach, we compared three distinct analytical workflows. The data below synthesizes the performance of these methods when analyzing N-2-Butyl-N'-cyclopropyl ethylenediamine spiked into a crude amination reaction matrix.

Quantitative Performance Comparison
MetricHILIC-MS/MS (The Champion)GC-FID (Pre-column Deriv.)RP-HPLC-UV (Pre-column Deriv.)
Detection Mechanism Electrospray Ionization (ESI+) MRMFlame Ionization DetectionUV Absorbance (e.g., 254 nm)
Derivatization Required? No (Direct injection)Yes (e.g., Isobutyl chloroformate)Yes (e.g., Dansyl chloride)
Limit of Quantitation (LOQ) 0.5 ng/mL 50 ng/mL100 ng/mL
Linear Dynamic Range

ng/mL

ng/mL

ng/mL
Matrix Effect Susceptibility Moderate (Mitigated by Isotope IS)High (Derivatization quenching)High (Reagent peak overlap)
Total Analysis Time/Sample < 6 minutes > 35 minutes (inc. prep)> 45 minutes (inc. prep)

The Verdict: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) is the superior methodology[2]. By utilizing a zwitterionic or bare silica stationary phase, HILIC provides excellent retention for highly polar, protonated diamines without the need for labor-intensive derivatization[3]. Furthermore, MS/MS provides absolute structural specificity, easily distinguishing the target diamine from unreacted starting materials or structurally similar byproducts[4].

Mechanistic Grounding: Why HILIC Works

In HILIC, the mobile phase is highly organic (typically >70% Acetonitrile), while the stationary phase is highly polar. The causality of retention relies on a complex mechanism:

  • Aqueous Partitioning: A water-enriched liquid layer immobilizes on the polar stationary phase. The protonated N-2-Butyl-N'-cyclopropyl ethylenediamine partitions out of the hydrophobic bulk mobile phase and into this aqueous layer.

  • Electrostatic Interactions: When using a zwitterionic column (ZIC-HILIC), the positively charged secondary amines interact electrostatically with the negatively charged sulfonate groups on the stationary phase, providing sharp, symmetrical peaks.

Mechanism A N-2-Butyl-N'-cyclopropyl ethylenediamine (Protonated) B Bulk Mobile Phase (High ACN, Low Water) A->B Injection C Water-Enriched Layer (Immobilized on Stationary Phase) B->C Hydrophilic Partitioning D Zwitterionic Stationary Phase (ZIC-HILIC) C->D Electrostatic Interactions D->C Elution (Increasing Water %)

Figure 1: Causality of HILIC retention: Hydrophilic partitioning and electrostatic interactions.

Experimental Protocol: HILIC-MS/MS Workflow

This protocol is designed as a self-validating system. The inclusion of a structurally similar stable-isotope-labeled internal standard (SIL-IS), such as N,N'-dibutylethylenediamine-d4 (if the exact matched SIL is unavailable), is critical to correct for ESI matrix suppression.

A. Sample Preparation (Protein/Matrix Precipitation)
  • Transfer 10 µL of the crude reaction mixture into a 1.5 mL Eppendorf tube.

  • Add 90 µL of extraction solvent (Acetonitrile:Water, 80:20 v/v) containing 100 ng/mL of the Internal Standard.

  • Vortex aggressively for 30 seconds to ensure complete mixing and precipitation of high-molecular-weight polymers or salts.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 50 µL of the clear supernatant into an autosampler vial containing 950 µL of 100% Acetonitrile (final sample diluent must closely match the initial HILIC mobile phase conditions to prevent peak distortion).

B. Chromatographic Conditions
  • Column: SeQuant® ZIC®-HILIC (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid (forces full protonation of the diamine).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 90% B

    • 1.0 - 4.0 min: Linear gradient to 50% B (elutes the highly polar diamine)

    • 4.0 - 5.0 min: Hold at 50% B (column wash)

    • 5.0 - 5.1 min: Return to 90% B

    • 5.1 - 8.0 min: Re-equilibration at 90% B.

  • Injection Volume: 2 µL.

C. Mass Spectrometry (ESI-MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Precursor Ion [M+H]+: m/z 157.2

  • Quantifier Transition: m/z 157.2

    
     84.1 (Collision Energy: 20 eV) - Corresponds to the loss of the sec-butylamine fragment.
    
  • Qualifier Transition: m/z 157.2

    
     100.1 (Collision Energy: 15 eV) - Corresponds to the loss of the cyclopropylamine fragment.
    

Workflow A Crude Reaction Mixture (Aqueous/Organic) B Matrix Precipitation (Add 80% ACN + Internal Std) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Dilution (1:20 in 100% ACN) C->D E HILIC Separation (ZIC-HILIC Column, pH 3.0) D->E F ESI-MS/MS Detection (MRM Mode, m/z 157.2 -> 84.1) E->F

Figure 2: Step-by-step sample preparation and HILIC-MS/MS workflow for diamine quantification.

Conclusion

For the quantitative analysis of N-2-Butyl-N'-cyclopropyl ethylenediamine, traditional GC-FID and RP-HPLC-UV methods introduce severe bottlenecks regarding sample preparation (derivatization) and matrix susceptibility. By leveraging the orthogonal retention mechanism of HILIC combined with the absolute specificity of tandem mass spectrometry, analytical chemists can achieve sub-nanogram sensitivity, minimal sample preparation, and rapid turnaround times suitable for high-throughput reaction screening.

References

  • Source: benchchem.
  • Source: researchgate.
  • Source: rsc.
  • Source: nih.

Sources

Comparative Guide: Reference Standards for N-2-Butyl-N'-cyclopropyl ethylenediamine Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS: 886500-58-9; Formula: C₉H₂₀N₂) is a highly specialized aliphatic diamine utilized as a critical building block in pharmaceutical synthesis and proteomics research [3]. Because the integrity of downstream drug development relies entirely on the purity of early-stage intermediates, selecting and qualifying the correct grade of reference standard is paramount.

This guide objectively compares the performance, reliability, and analytical qualification of different reference standard grades for this compound. Furthermore, it establishes a self-validating Quality Control (QC) framework designed by senior application scientists to overcome the specific analytical challenges inherent to this molecule.

Physicochemical Profiling & Analytical Challenges

To design a robust QC system, we must first analyze the molecule's intrinsic properties. N-2-Butyl-N'-cyclopropyl ethylenediamine has a predicted boiling point of ~212.4 °C and a density of ~0.9 g/mL [3].

The Core Analytical Challenge: This molecule is a purely aliphatic diamine; it completely lacks a conjugated


-system or aromatic ring. Consequently, it has no UV chromophore . Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at typical wavelengths (e.g., 210–254 nm) is practically blind to this compound and its structurally related impurities.

The Scientific Solution: Purity assessment must rely on orthogonal, universal detection methods. We utilize Gas Chromatography with Flame Ionization Detection (GC-FID) to exploit the molecule's volatility, and Quantitative Nuclear Magnetic Resonance (qNMR) to determine absolute mass fraction without relying on UV response factors [4].

Comparison of Reference Standard Grades

Not all reference materials are created equal. Depending on the phase of research—from early proteomics exploration to late-stage API manufacturing—laboratories must choose between three primary tiers of standards.

Table 1: Comparative Matrix of Reference Standard Grades
GradeTypical PurityCertification LevelBest Use CaseCost & Sourcing
Certified Reference Material (CRM) >99.5% (qNMR)ISO 17034 / ISO/IEC 17025Quantitative assay of API batches, regulatory CMC submissions.High; specialized metrology institutes.
Commercial Analytical Standard ≥95.0% - 98.0%Basic CoA (GC/NMR)Routine R&D, qualitative identification, early proteomics [1] [2].Moderate; readily available (e.g., Sigma-Aldrich, SCBT).
In-House Working Standard >98.0% (Mass Balance)Internally qualified against CRMDaily routine QC, system suitability testing (SST).Low per use; requires initial high investment in qualification.

Experimental Methodologies: A Self-Validating QC System

To elevate a commercial standard to an In-House Working Standard, the following protocols must be executed. This suite forms a self-validating mass-balance system : the absolute purity derived from qNMR must mathematically align with the chromatographic purity (GC-FID) minus the orthogonal water content (Karl Fischer).

Protocol A: Chromatographic Purity via GC-FID

Causality: GC-FID is selected because the Flame Ionization Detector provides a near-universal, carbon-proportional response for volatile organics, entirely bypassing the UV-absorption limitation of the aliphatic amine.

  • Sample Preparation: Accurately weigh 10.0 mg of the reference standard candidate. Dissolve in 10.0 mL of GC-grade methanol (1 mg/mL). Rationale: Methanol ensures complete solubility of the polar amine while eluting well before the analyte, preventing solvent masking.

  • Instrument Setup: Equip the GC with a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5, 30 m × 0.32 mm × 0.25 µm). Rationale: A slightly polar stationary phase minimizes peak tailing caused by secondary silanol interactions with the basic amine.

  • Inlet & Detector Conditions: Set the injection port to 250°C (split ratio 50:1) and the FID to 300°C. Use Helium as the carrier gas at a constant flow of 1.5 mL/min.

  • Temperature Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • System Suitability: Inject a blank (methanol) to confirm baseline stability. Inject the sample in triplicate. The Relative Standard Deviation (RSD) of the main peak area must be ≤ 1.0%.

Protocol B: Absolute Assay via ¹H-qNMR

Causality: Relying solely on GC Area % ignores response factor differences and "invisible" impurities (like inorganic salts). qNMR provides a direct, primary ratio measurement against a certified internal standard, establishing absolute traceability to the SI [4].

  • Calibrant Selection: Select a highly pure, traceable internal standard (IS) such as Maleic Acid (TraceCERT®) that does not magnetically overlap with the analyte's aliphatic signals (Maleic acid presents a distinct singlet at ~6.2 ppm).

  • Co-Weighing: Using a microbalance (readability 1 µg), accurately weigh ~15 mg of the analyte and ~10 mg of the IS into the exact same vial. Rationale: Co-weighing eliminates volumetric errors associated with serial dilutions, anchoring the measurement directly to mass.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% TMS. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire the ¹H spectrum at 400 MHz or higher. Set the pulse angle to 90°. Critical Step: Set the relaxation delay (

    
    ) to at least 5 times the longest spin-lattice relaxation time (
    
    
    
    ) of the quantified protons (typically
    
    
    seconds). Rationale: This ensures >99.3% recovery of longitudinal magnetization before the next pulse, preventing integration errors due to signal saturation [4].
  • Data Processing: Apply baseline correction and integrate the analyte's distinct cyclopropyl multiplet against the IS singlet to calculate the absolute mass fraction (

    
    ).
    

Quantitative QC Metrics & Workflows

Table 2: Typical QC Acceptance Criteria
Test ParameterAnalytical MethodologyAcceptance CriterionCausality / Rationale
Appearance Visual InspectionClear, colorless to pale yellow liquidDetects gross oxidation (yellowing) or particulate contamination.
Identity HRMS (ESI+)m/z 157.1705 [M+H]⁺ ± 5 ppmConfirms exact molecular mass and elemental composition.
Chromatographic Purity GC-FID≥ 98.0% (Area %)Quantifies structurally related volatile impurities.
Absolute Assay ¹H-qNMR97.5% – 102.0% (w/w)Determines absolute mass fraction independent of UV response [4].
Water Content Karl Fischer Titration≤ 0.5% w/wAliphatic amines are hygroscopic; absorbed water artificially inflates sample weight.
Analytical Workflow Visualization

QC_Workflow cluster_0 Identity Testing cluster_1 Purity & Assay Start N-2-Butyl-N'-cyclopropyl ethylenediamine Batch NMR 1H & 13C NMR (Structural Confirmation) Start->NMR HRMS HRMS (ESI+) (Exact Mass: 157.1705) Start->HRMS GCFID GC-FID (Chromatographic Purity) Start->GCFID qNMR qNMR (Absolute Assay) Start->qNMR KF Karl Fischer (Water Content) Start->KF Decision Meets Reference Standard Specs? NMR->Decision HRMS->Decision GCFID->Decision qNMR->Decision KF->Decision Cert Issue CoA (Certified Reference Material) Decision->Cert Yes Reject Repurify / Reject Decision->Reject No

Figure 1: Self-validating analytical QC workflow for aliphatic diamine reference standards.

Environmental Stability & Degradation

Understanding how a reference standard degrades is critical for establishing its shelf-life and storage conditions. Aliphatic secondary amines like N-2-Butyl-N'-cyclopropyl ethylenediamine are highly susceptible to two primary environmental degradation pathways:

  • N-Oxidation: Exposure to ambient air and light leads to the formation of N-oxides.

  • Carbamate Formation: The basic amine lone pairs act as strong nucleophiles, readily absorbing atmospheric carbon dioxide (CO₂) to form carbamic acid derivatives or carbamate salts. This manifests analytically as a shift in NMR peaks or an unexpected increase in mass during weighing.

Degradation API N-2-Butyl-N'-cyclopropyl ethylenediamine Oxidation N-Oxidation (Air/Light Exposure) API->Oxidation Carbamate Carbamate Formation (CO2 Absorption) API->Carbamate Imp1 N-Oxide Derivative (Impurity A) Oxidation->Imp1 Imp2 Carbamic Acid / Salt (Impurity B) Carbamate->Imp2

Figure 2: Primary degradation pathways of N-2-Butyl-N'-cyclopropyl ethylenediamine.

To mitigate these pathways, reference standards must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C, and handled using rigorous anhydrous techniques.

References

  • Pauli, G. F., et al. (2014) . Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry / National Center for Biotechnology Information (PMC). Retrieved from:[Link]

Safety Operating Guide

N-2-Butyl-N'-cyclopropyl ethylenediamine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Disposal Tier

N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS: 886500-58-9) is a specialized aliphatic diamine intermediate. For disposal and safety purposes, it must be treated as a Corrosive (Class 8) and Flammable Liquid (Class 3) .

Core Directive: Do NOT dispose of this chemical via sanitary sewer (sink drains) or general trash. It requires segregation as a hazardous organic amine waste stream intended for high-temperature incineration.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.

PropertySpecification
Chemical Name N-2-Butyl-N'-cyclopropyl ethylenediamine
CAS Number 886500-58-9
Molecular Formula C

H

N

Molecular Weight 156.27 g/mol
Physical State Liquid (Colorless to pale yellow)
Functional Groups Secondary Amines (Basic, Nucleophilic)
RCRA Waste Codes D001 (Ignitable), D002 (Corrosive)
GHS Hazard Classification [1][2]
  • Danger: Causes severe skin burns and eye damage (Skin Corr.[2][3] 1B).

  • Warning: Flammable liquid and vapor (Category 3).

  • Warning: May be harmful if swallowed (Acute Tox. 4).

Operational Disposal Protocol

This protocol ensures compliance with EPA (40 CFR 261) and standard laboratory safety practices.

Phase 1: Segregation (The "Do Not Mix" List)

Proper segregation prevents dangerous exothermic reactions or the generation of toxic gases.

  • INCOMPATIBLE: Strong Acids (e.g., HCl, H₂SO₄) – Risk of violent heat generation.

  • INCOMPATIBLE: Oxidizers (e.g., Nitric Acid, Peroxides) – Risk of fire/explosion.

  • INCOMPATIBLE: Acid Chlorides/Anhydrides – Risk of vigorous reaction.

  • COMPATIBLE: Other non-halogenated organic amines or basic organic solvents (e.g., Triethylamine, Pyridine).

Phase 2: Container Selection & Packaging
  • Primary Container: Use High-Density Polyethylene (HDPE) or glass bottles with screw-top caps.

    • Note: Avoid metal containers if moisture is present, as amines can be corrosive to certain alloys over time.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Secondary Containment: Place the waste container in a polyethylene tray or tub during transfer to capture drips.

Phase 3: Labeling

Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must contain:

  • Full Chemical Name: N-2-Butyl-N'-cyclopropyl ethylenediamine.[4]

  • Hazard Checkboxes: [x] Flammable, [x] Corrosive.[2][3]

Phase 4: Final Disposal Path

The only acceptable final disposal method for this compound is Fuel Blending/Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Action: Request a pickup from your institution's EHS (Environmental Health & Safety) department.

  • Manifest: Ensure the waste is manifested as "Waste Amines, liquid, corrosive, flammable, n.o.s." (UN 2734).[2]

Spill Management & Emergency Response

Immediate Action Required: Evacuate the immediate area if the spill is >100 mL or if vapors are overwhelming.

PPE Requirements
  • Gloves: Nitrile (double-gloved) or Butyl Rubber (for extended contact).

  • Eye Protection: Chemical splash goggles + Face shield.

  • Respiratory: NIOSH-approved respirator with organic vapor/amine cartridges if ventilation is poor.

Cleanup Procedure
  • Extinguish Sources: Remove all ignition sources (Bunsen burners, hot plates).

  • Contain: Dike the spill using an inert absorbent (Vermiculite, Dry Sand, or Commercial Amine Sponges).

    • Critical: Do NOT use paper towels or sawdust. Amines can react with cellulose or increase flammability surface area.

  • Neutralize (Optional/Expert Only): If trained, apply a weak acid neutralizer (e.g., Citric Acid powder) to the absorbed mass to reduce volatility.

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste - Debris (Amine Contaminated)".

  • Clean Surface: Wipe the area with a soap/water solution; do not use bleach (possibility of chloramine formation).

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: N-2-Butyl-N'-cyclopropyl ethylenediamine CheckState Is the waste pure or mixed? Start->CheckState Pure Pure Chemical CheckState->Pure Unused/Pure Mixed Mixed Waste CheckState->Mixed Reaction Mixture Container Transfer to HDPE/Glass Container Label: 'Flammable & Corrosive' Pure->Container CompatCheck Check Compatibility: Is it mixed with Acids or Oxidizers? Mixed->CompatCheck Danger STOP: Do Not Mix! Segregate immediately. CompatCheck->Danger Yes (Incompatible) SafeMix Compatible: (e.g., Basic Organic Solvents) CompatCheck->SafeMix No (Compatible) SafeMix->Container Storage Store in Flammable/Corrosive Cabinet (Secondary Containment) Container->Storage Final EHS Pickup -> Incineration (UN 2734) Storage->Final

Figure 1: Decision logic for the safe segregation and packaging of amine waste streams.

References
  • BuyersGuideChem. (n.d.). N-2-Butyl-N'-cyclopropyl ethylenediamine Properties and CAS 886500-58-9. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes: Aliphatic Diamines. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: N-2-Butyl-N'-cyclopropyl ethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 886500-58-9 | Role: Key Intermediate (e.g., Lumacaftor Synthesis) Hazard Class: Corrosive (Cat 1B), Skin/Respiratory Sensitizer, Acute Toxin.

Part 1: Executive Safety Directives

"Treat as a loaded spring." As a Senior Application Scientist, I prioritize the "why" behind the safety. N-2-Butyl-N'-cyclopropyl ethylenediamine is not just a corrosive liquid; it is a bifunctional aliphatic amine . This means it possesses two reactive nitrogen centers that aggressively seek electrophiles (like your skin proteins or corneal tissue).

The Critical Risks:

  • Immediate Corrosivity: High pH (~12-13 in solution) causes rapid saponification of skin lipids.

  • Sensitization (The Silent Threat): Like many diamines, this molecule is a potent sensitizer. Repeated low-level exposure can lead to anaphylactic-type reactions or permanent occupational asthma.

  • Carbamate Formation: It reacts with atmospheric CO₂ to form solid carbamates, which can clog lines and valves, creating pressure hazards.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This compound penetrates standard latex and thin nitrile rapidly.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Silver Shield / 4H (Laminate) Gloves Impermeable Barrier: Aliphatic amines permeate nitrile rubber. Laminate offers >480 min breakthrough time.
Hand Protection (Dexterity) Double Nitrile (Min 5 mil) Under LaminateUse only for short-duration splash protection. Never use latex (degrades instantly).
Eye & Face Chemical Goggles + Face Shield Vapor/Splash Defense: Goggles seal against corrosive vapors; face shield protects the neck/chin from splashes.
Respiratory Full-Face Respirator (ABEK Filter) Ammonia/Amine Specific: Standard organic vapor (OV) cartridges are ineffective against low-MW amines. Use Type K (Green) or Multi-gas cartridges.
Body Defense Tychem® C or F Apron/Sleeves Penetration Resistance: Standard cotton lab coats absorb amines, holding them against the skin. Tychem repels liquids.
Part 3: Operational Protocols & Engineering Controls[1]
3.1 Inert Atmosphere Handling (The "Schlenk" Standard)

Because this diamine reacts with CO₂ and moisture, open-air pouring is negligent. It degrades the reagent and risks exposure.[1][2]

Protocol:

  • Storage: Store under Nitrogen (N₂) or Argon. Cap with a high-quality septum (PTFE-lined).

  • Transfer: Use Cannula Transfer or Gas-Tight Syringes only.

    • Why? Positive pressure transfer prevents atmospheric ingress and eliminates pouring splashes.

  • Venting: Vent reaction vessels through an acid scrubber (dilute HCl) or an oil bubbler to trap amine vapors before they hit the hood exhaust.

3.2 Workflow Visualization

The following diagram illustrates the "Closed-Loop" handling system required to maintain safety and purity.

SafeHandling Storage Storage (Inert Gas) CAS: 886500-58-9 Transfer Cannula/Syringe Transfer (Positive Pressure) Storage->Transfer No Air Exposure Reaction Reaction Vessel (Scrubbed Vent) Transfer->Reaction Closed System Reaction->Reaction Monitor Temp (Exothermic) Waste Waste Disposal (pH Adjusted) Reaction->Waste Quench Excess

Figure 1: Closed-loop handling workflow to prevent atmospheric contact and operator exposure.

Part 4: Emergency Response & Disposal[4]
4.1 Skin Exposure (The "30-Second" Rule)

If contact occurs, the amine will begin chemical burns immediately.

  • Doffing: Immediately cut off contaminated gloves/clothing. Do not pull them over the head.

  • Flushing: Flush with water for minimum 15 minutes .

  • Do Not Neutralize: Never put vinegar or acid on an amine burn; the exothermic reaction will worsen the tissue damage.

4.2 Spill Management
  • Small Spill (<10 mL): Absorb with "Chemizorb" or vermiculite.

  • Large Spill: Evacuate. The vapor pressure of aliphatic amines can quickly exceed safe limits (STEL) in a standard lab.

  • Decontamination: Wipe surfaces with 1-2% dilute HCl or citric acid solution to convert the amine into a non-volatile salt, then wash with soap and water.

4.3 Waste Disposal

Never pour amines down the drain.

  • Segregation: Collect in "Basic/Alkaline" waste streams.

  • Incompatibility: Keep separate from Oxidizers (fire risk) and Acids (exothermic explosion risk).

  • Labeling: Clearly mark as "Corrosive, Sensitizer."

References
  • BuyersGuideChem. (2025). N-2-Butyl-N'-cyclopropyl ethylenediamine CAS 886500-58-9 Properties & Suppliers. Retrieved from [Link]

  • American Chemistry Council. (2024). Guidance for Working with Aliphatic Diisocyanates and Diamines. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Lumacaftor Intermediates. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.